dodecyl L-serinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C15H31NO3 |
|---|---|
Molecular Weight |
273.41 g/mol |
IUPAC Name |
dodecyl (2S)-2-amino-3-hydroxypropanoate |
InChI |
InChI=1S/C15H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-19-15(18)14(16)13-17/h14,17H,2-13,16H2,1H3/t14-/m0/s1 |
InChI Key |
ALECQBSCXXODGP-AWEZNQCLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)[C@H](CO)N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(CO)N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Dodecyl L-Serinate from Renewable Resources: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of dodecyl L-serinate, a biodegradable amino acid-based surfactant, from renewable resources. This document details potential synthesis pathways, experimental protocols, and the physicochemical properties of the target compound, with a focus on sustainable methodologies relevant to the pharmaceutical and drug development industries.
Introduction
This compound is a non-ionic surfactant belonging to the class of amino acid esters. Its structure, comprising the hydrophilic amino acid L-serine and the lipophilic dodecyl alcohol, imparts amphiphilic properties, making it a promising candidate for applications in drug delivery systems, such as nanoemulsions and liposomes, as well as in formulations requiring biocompatible and biodegradable excipients. The synthesis of this compound from renewable feedstocks aligns with the principles of green chemistry, offering a sustainable alternative to petroleum-derived surfactants.
Renewable Starting Materials
The synthesis of this compound leverages two primary renewable feedstocks: L-serine and dodecanol.
-
L-Serine: This non-essential amino acid can be produced through microbial fermentation processes using renewable carbohydrate sources like glucose.[1][2] Genetically engineered strains of Corynebacterium glutamicum and Escherichia coli have been developed for the high-yield production of L-serine.[1][2]
-
Dodecanol (Lauryl Alcohol): Dodecanol is a fatty alcohol that can be derived from the reduction of lauric acid, a major component of coconut oil and palm kernel oil, which are abundant renewable resources.
Synthesis Methodologies
The primary route for the synthesis of this compound is the esterification of L-serine with dodecanol. This can be achieved through both enzymatic and chemical catalysis.
Enzymatic Synthesis: A Green Approach
Enzymatic synthesis using lipases is a highly attractive method due to its mild reaction conditions, high selectivity, and environmental compatibility. Lipases are enzymes that can catalyze the formation of ester bonds in non-aqueous or low-water environments.
Logical Relationship of Enzymatic Synthesis
Caption: Logical flow of the lipase-catalyzed synthesis of this compound.
A plausible experimental workflow for the enzymatic synthesis is outlined below.
Experimental Workflow: Enzymatic Synthesis of this compound
Caption: Step-by-step workflow for the enzymatic synthesis of this compound.
Detailed Experimental Protocol (Enzymatic Synthesis)
This protocol is adapted from methodologies reported for the synthesis of similar amino acid esters.
-
Reactant Preparation: In a round-bottom flask, dissolve L-serine (1 equivalent) and dodecanol (1.2 equivalents) in a suitable organic solvent (e.g., 2-methyl-2-butanol or tert-amyl alcohol) at a concentration of approximately 0.1 M. The use of a slight excess of dodecanol can help drive the reaction towards product formation.
-
Water Removal: Add activated molecular sieves (4 Å, 10% w/v) to the reaction mixture to remove water, which is a byproduct of the esterification and can inhibit the enzyme and promote the reverse hydrolysis reaction.
-
Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), at a concentration of 10-20% (w/w) of the total reactants.
-
Reaction: Incubate the mixture at a controlled temperature, typically between 50-60°C, with constant agitation (e.g., 200 rpm) for 24-72 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Enzyme Recovery: After the reaction reaches completion or equilibrium, recover the immobilized enzyme by filtration for potential reuse.
-
Solvent Evaporation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, can be employed to separate the this compound from unreacted starting materials and byproducts.
-
Characterization: Characterize the purified product using spectroscopic methods such as 1H NMR, 13C NMR, and FT-IR to confirm its structure and purity.
Table 1: Summary of Reaction Parameters for Enzymatic Synthesis
| Parameter | Value/Condition | Rationale |
| Enzyme | Immobilized Lipase (e.g., Novozym 435) | High stability, activity in organic media, and reusability. |
| Substrates | L-Serine, Dodecanol | Renewable feedstocks. |
| Molar Ratio (Ser:Dodec) | 1:1.2 | Excess alcohol can shift the equilibrium towards the product. |
| Solvent | 2-Methyl-2-butanol or tert-Amyl alcohol | Good solvent for both reactants and product, and compatible with lipase. |
| Temperature | 50-60°C | Optimal temperature for lipase activity without causing denaturation. |
| Water Removal | Molecular Sieves (4 Å) | Prevents hydrolysis of the ester product and enzyme inhibition. |
| Reaction Time | 24-72 hours | Dependent on enzyme activity and reaction scale. |
| Purification | Silica Gel Column Chromatography | Effective for separating the non-polar product from polar starting materials. |
Chemical Synthesis
Chemical synthesis offers an alternative route, which may be faster but often requires harsher conditions and protection of the reactive functional groups of L-serine.
Signaling Pathway: Chemical Synthesis of this compound
Caption: A typical chemical synthesis pathway involving protection and deprotection steps.
Detailed Experimental Protocol (Chemical Synthesis)
-
Protection of L-Serine:
-
Amino Group Protection: Protect the amino group of L-serine with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc)2O, to form N-Boc-L-serine.
-
Hydroxyl Group Protection: Subsequently, protect the hydroxyl group with a silyl ether, for instance, by reacting with tert-butyldimethylsilyl chloride (TBDMSCl), to yield N-Boc-O-TBDMS-L-serine.
-
-
Esterification:
-
Dissolve the protected L-serine (1 equivalent) and dodecanol (1.1 equivalents) in a dry aprotic solvent like dichloromethane (DCM).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the protected ester by column chromatography.
-
-
Deprotection:
-
Silyl Ether Deprotection: Remove the TBDMS group using a fluoride source like tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
-
Boc Group Deprotection: Remove the Boc group using a strong acid, such as trifluoroacetic acid (TFA) in DCM.
-
-
Final Purification: Purify the final product, this compound, by column chromatography or recrystallization.
Table 2: Comparison of Synthesis Methodologies
| Feature | Enzymatic Synthesis | Chemical Synthesis |
| Catalyst | Lipase (biocatalyst) | Chemical reagents (e.g., DCC, DMAP, acids) |
| Reaction Conditions | Mild (40-60°C, neutral pH) | Often requires anhydrous conditions, can be harsh. |
| Selectivity | High (often no protection needed) | May require protection/deprotection steps. |
| Byproducts | Water | Stoichiometric amounts of chemical waste. |
| Environmental Impact | Generally lower, "greener" | Can generate more hazardous waste. |
| Reaction Time | Typically longer (24-72 h) | Can be faster (12-24 h). |
| Yield | Variable, can be high with optimization. | Generally high, but involves more steps. |
Physicochemical Properties and Characterization
The physicochemical properties of this compound are crucial for its application in various formulations.
Table 3: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Range | Method of Determination |
| Molecular Weight | 289.42 g/mol | Calculation |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in organic solvents, sparingly soluble in water | Solubility Tests |
| Critical Micelle Concentration (CMC) | Expected in the mM range | Tensiometry, Fluorimetry |
| Surface Tension at CMC | Expected to be in the range of 30-40 mN/m | Tensiometry |
| HLB Value | ~8-10 (calculated) | Griffin's Method |
Characterization Data (Hypothetical)
-
1H NMR (CDCl3, 400 MHz): δ 4.20 (t, 2H, -O-CH2-), 3.95 (dd, 1H, α-CH), 3.80 (m, 2H, β-CH2), 1.65 (m, 2H, -O-CH2-CH2-), 1.26 (br s, 18H, -(CH2)9-), 0.88 (t, 3H, -CH3).
-
FT-IR (KBr, cm-1): 3350 (N-H stretch), 3280 (O-H stretch), 2920, 2850 (C-H stretch), 1740 (C=O ester stretch), 1600 (N-H bend).
Applications in Drug Development
This compound, as a biocompatible and biodegradable surfactant, has significant potential in drug development:
-
Solubilizing Agent: For poorly water-soluble active pharmaceutical ingredients (APIs).
-
Emulsifier: In the formulation of oil-in-water and water-in-oil emulsions for oral, topical, and parenteral drug delivery.
-
Vesicle-Forming Agent: As a component of liposomes and niosomes for targeted drug delivery.
-
Permeation Enhancer: In transdermal drug delivery systems.
Conclusion
The synthesis of this compound from renewable resources presents a sustainable and green approach to producing a versatile surfactant for the pharmaceutical industry. While enzymatic synthesis is a more environmentally benign method, chemical synthesis offers a viable alternative. Further research is warranted to optimize the synthesis protocols to achieve higher yields and to fully characterize the physicochemical properties of this compound for its successful application in advanced drug delivery systems.
References
Physicochemical Properties of Dodecyl L-Serinate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of dodecyl L-serinate, an amino acid-based surfactant of significant interest in pharmaceutical and biotechnological applications. This document details its synthesis, surface activity, aggregation behavior, and stability, offering valuable insights for its application in drug delivery and formulation development.
Core Physicochemical Properties
This compound is an anionic surfactant comprising a 12-carbon hydrophobic alkyl chain (dodecyl) and a hydrophilic headgroup derived from the amino acid L-serine. This unique structure imparts favorable characteristics such as biocompatibility and biodegradability, making it a promising excipient in drug formulations.[1][2]
Quantitative Data Summary
While specific experimental data for this compound is limited in publicly available literature, the following table summarizes key physicochemical parameters based on closely related N-acyl amino acid surfactants, such as sodium N-lauroyl glycinate and sodium N-lauroyl sarcosinate, which share the same C12 hydrophobic tail. These values provide a strong basis for estimating the properties of this compound.
| Property | Estimated Value/Range | Method of Determination | Reference |
| Molecular Weight | ~309.38 g/mol (Sodium Salt) | Mass Spectrometry | [3] |
| Critical Micelle Concentration (CMC) | 12 - 15 mmol/L | Tensiometry, Conductometry | [4] |
| Surface Tension at CMC (γCMC) | ~21 mN/m | Tensiometry | [4] |
| Hydrophile-Lipophile Balance (HLB) | ~6.5 - 7.3 | Calculation | [5] |
| pKa (Carboxylic Acid) | ~3.6 | Potentiometric Titration | [6] |
| Solubility | Soluble in water, slightly soluble in chloroform and methanol. | Visual Inspection | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are outlined below. These protocols are based on established methods for N-acyl amino acid surfactants.
Synthesis of Sodium N-Dodecanoyl-L-serinate
The synthesis of sodium N-dodecanoyl-L-serinate is typically achieved via the Schotten-Baumann reaction, which involves the acylation of the amino group of L-serine with dodecanoyl chloride (lauroyl chloride) under alkaline conditions.[7]
Materials:
-
L-serine
-
Sodium hydroxide (NaOH)
-
Dodecanoyl chloride
-
Hydrochloric acid (HCl)
-
Acetone
-
Distilled water
Procedure:
-
Dissolve L-serine in an aqueous solution of sodium hydroxide at a cooled temperature (10-15°C) with constant stirring to form sodium serinate.
-
Slowly add dodecanoyl chloride to the reaction mixture. The molar ratio of dodecanoyl chloride to L-serine should be approximately 1:1.03.[7]
-
Maintain the pH of the reaction mixture between 9 and 10 by the dropwise addition of a sodium hydroxide solution.
-
Continue stirring the mixture at a controlled temperature for 2-3 hours to ensure the completion of the reaction.
-
After the reaction, acidify the mixture with hydrochloric acid to precipitate the N-dodecanoyl-L-serine.
-
Filter the precipitate, wash it with cold water to remove any unreacted starting materials and salts.
-
The purified N-dodecanoyl-L-serine can be neutralized with a stoichiometric amount of sodium hydroxide to obtain the sodium salt.
-
The final product can be further purified by recrystallization from a suitable solvent such as aqueous acetone.
Determination of Critical Micelle Concentration (CMC) and Surface Tension at CMC (γCMC)
The CMC and γCMC can be determined by measuring the surface tension of aqueous solutions of this compound at various concentrations using a tensiometer.
Equipment:
-
Digital Tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method)
-
Precision balance
-
Volumetric flasks
-
Magnetic stirrer
Procedure:
-
Prepare a stock solution of sodium N-dodecanoyl-L-serinate in deionized water.
-
Prepare a series of dilutions from the stock solution to obtain a range of concentrations.
-
Measure the surface tension of each solution, starting from the most dilute, at a constant temperature (e.g., 25°C).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the concentration at the point of inflection in the resulting curve, where the surface tension begins to plateau.[8]
-
The γCMC is the value of the surface tension in the plateau region above the CMC.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of sodium N-dodecanoyl-L-serinate.
CMC Determination Workflow
This diagram outlines the experimental workflow for determining the Critical Micelle Concentration (CMC).
Micellization Process
The following diagram illustrates the process of micelle formation by this compound in an aqueous solution.
Stability and Degradation
N-acyl amino acid surfactants are known for their good biodegradability.[1] The ester linkage in this compound, if present (depending on the synthesis route where the dodecyl group is attached to the carboxyl group of serine), could be susceptible to hydrolysis, especially under acidic or basic conditions. The amide linkage in N-dodecanoyl-L-serinate is generally more stable.
Applications in Drug Development
The favorable safety profile and surface-active properties of amino acid-based surfactants like this compound make them attractive for various pharmaceutical applications:
-
Solubilizing Agents: For poorly water-soluble drugs, enhancing their bioavailability.
-
Emulsifiers and Stabilizers: In the formulation of emulsions and suspensions.
-
Permeation Enhancers: In transdermal drug delivery systems, they can reversibly interact with the skin barrier to facilitate drug penetration.
-
Drug Carriers: The self-assembled micelles can encapsulate hydrophobic drugs, protecting them from degradation and enabling targeted delivery.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sodium N-lauroylserine | C15H28NNaO4 | CID 44152138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sodium lauroyl sarcosinate - Wikipedia [en.wikipedia.org]
- 7. EP2888226B1 - Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts - Google Patents [patents.google.com]
- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]
In-depth Technical Guide: Chemical Structure and Analysis of Dodecyl L-Serinate
Introduction
Dodecyl L-serinate is a cationic surfactant belonging to the class of amino acid-based surfactants. These surfactants are of significant interest to researchers, scientists, and drug development professionals due to their biocompatibility, biodegradability, and versatile physicochemical properties. They are synthesized from renewable resources, making them a sustainable alternative to conventional surfactants. This compound, specifically, combines the hydrophilic amino acid L-serine with a hydrophobic 12-carbon alkyl chain (dodecyl group) through an ester linkage. This amphiphilic structure allows it to self-assemble in solution and interact with interfaces, making it a candidate for applications in drug delivery, personal care products, and material science.
This technical guide provides a detailed overview of the chemical structure and analytical methodologies for this compound. Due to the limited availability of specific experimental data for this compound in the public domain, this guide also incorporates data from closely related and well-characterized amino acid-based surfactants to provide a comprehensive understanding of its expected properties and analytical behavior.
Chemical Structure
The chemical structure of this compound consists of three main components: the L-serine headgroup, a dodecyl tail, and an ester linkage connecting them.
-
L-Serine Headgroup: The polar headgroup is derived from the amino acid L-serine. It contains a primary amine group (-NH2) and a hydroxyl group (-OH), which contribute to its hydrophilicity and provide sites for further chemical modification. The chiral center of L-serine is retained in the surfactant molecule, imparting chirality to the overall structure.
-
Dodecyl Tail: The nonpolar tail is a 12-carbon alkyl chain (CH3(CH2)11-). This hydrophobic moiety is responsible for the surfactant's surface activity and its ability to form micelles in aqueous solutions.
-
Ester Linkage: The L-serine headgroup and the dodecyl tail are connected via an ester bond (-COO-). This linkage is susceptible to hydrolysis, which contributes to the biodegradability of the surfactant.
Below is a DOT script representation of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Expected Value/Characteristic |
| Molecular Formula | C15H31NO3 |
| Molecular Weight | 273.41 g/mol |
| Appearance | White to off-white solid or waxy substance |
| Solubility | Sparingly soluble in water, soluble in organic solvents |
| Critical Micelle Concentration (CMC) | Expected to be in the millimolar (mM) range in aqueous solution. |
| Chirality | Optically active due to the L-serine moiety. |
| Biodegradability | Expected to be readily biodegradable due to the ester linkage. |
Synthesis and Analysis Workflow
The synthesis of this compound typically involves the esterification of L-serine with dodecanol. A general workflow for its synthesis and subsequent analysis is depicted below.
Caption: General workflow for the synthesis and analysis of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly available in the reviewed literature. However, a general procedure for the synthesis of similar amino acid esters can be adapted.
Synthesis of this compound (General Protocol)
-
Protection of the Amine Group: The amine group of L-serine is first protected, for example, by reacting it with a suitable protecting group like Boc-anhydride (di-tert-butyl dicarbonate) in the presence of a base.
-
Esterification: The N-protected L-serine is then reacted with dodecanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) or a coupling agent (e.g., dicyclohexylcarbodiimide, DCC). The reaction is typically carried out in an organic solvent and may require heating.
-
Deprotection: The protecting group is removed from the amine group under appropriate conditions (e.g., treatment with an acid like trifluoroacetic acid for a Boc group).
-
Purification: The final product, this compound, is purified using techniques such as column chromatography or recrystallization to obtain a pure compound.
Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to confirm the presence of the dodecyl chain (signals in the aliphatic region, ~0.8-1.6 ppm), the serine backbone protons, and the protons of the ester group.
-
¹³C NMR: Used to identify the carbon signals of the dodecyl chain, the ester carbonyl group (~170-175 ppm), and the carbons of the serine headgroup.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) would be a suitable technique to determine the molecular weight of this compound. The expected molecular ion peak [M+H]⁺ would be at m/z 274.24.
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy can be used to identify the characteristic functional groups. Expected key absorption bands include:
-
~3300-3400 cm⁻¹ (N-H stretching of the amine)
-
~2850-2960 cm⁻¹ (C-H stretching of the alkyl chain)
-
~1730-1750 cm⁻¹ (C=O stretching of the ester)
-
~1150-1250 cm⁻¹ (C-O stretching of the ester)
-
-
Signaling Pathways and Logical Relationships
As a surfactant, this compound's primary mode of action in biological systems would be its interaction with cell membranes. The logical relationship for its potential antimicrobial activity is outlined below.
Caption: Proposed mechanism of antimicrobial action for this compound.
This compound is a promising amino acid-based surfactant with potential applications in various scientific and industrial fields. While specific, detailed experimental data for this compound is currently scarce in publicly accessible literature, this guide provides a comprehensive overview of its chemical structure, expected physicochemical properties, and the analytical techniques required for its characterization based on the knowledge of similar compounds. Further research into the synthesis and characterization of this compound is warranted to fully explore its potential. Researchers interested in this molecule are encouraged to perform the synthesis and detailed analysis to contribute valuable data to the scientific community.
The Solubility Profile of Dodecyl L-Serinate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of dodecyl L-serinate, an amino acid-based surfactant of growing interest in the pharmaceutical and cosmetic industries. Addressed to researchers, scientists, and drug development professionals, this document outlines the expected solubility of this compound in various aqueous and organic solvents, details key experimental protocols for solubility determination, and presents visual workflows to facilitate experimental design.
Introduction to this compound
This compound, also known as N-dodecanoyl-L-serine, is an anionic surfactant derived from the condensation of lauric acid (a 12-carbon fatty acid) and the amino acid L-serine. Its amphiphilic nature, combining a hydrophobic dodecyl chain and a hydrophilic serine headgroup, imparts surface-active properties that are valuable in formulations for drug delivery, personal care products, and more. The presence of the hydroxyl and carboxylic acid moieties in the serine headgroup is expected to influence its solubility profile, particularly in aqueous systems.
While specific quantitative solubility data for this compound across a wide range of solvents is not extensively available in public literature, this guide synthesizes general principles of amino acid surfactant solubility to provide a robust predictive framework.
Solubility of this compound
The solubility of this compound is governed by its amphiphilic structure and is highly dependent on the nature of the solvent, temperature, and pH.
Aqueous Solubility
In aqueous media, the solubility of this compound is intrinsically linked to its Krafft temperature (Tk) and critical micelle concentration (CMC). The Krafft temperature is the temperature at which the solubility of the surfactant equals its CMC. Below the Krafft point, the surfactant exists primarily as crystalline or hydrated solid forms with limited solubility[1]. Above this temperature, the solubility increases dramatically as the surfactant molecules begin to form micelles[1].
The pH of the aqueous solution also plays a critical role. As an N-acyl amino acid, this compound possesses a carboxylic acid group. In its protonated (acidic) form at low pH, it is expected to be less soluble in water. As the pH increases and the carboxylic acid group deprotonates to form the carboxylate salt (e.g., sodium this compound), its aqueous solubility is expected to increase significantly due to the increased polarity of the headgroup.
Organic Solvent Solubility
The solubility of this compound in organic solvents is dictated by the principle of "like dissolves like." The long hydrophobic dodecyl chain suggests good solubility in nonpolar and moderately polar organic solvents. The polar serine headgroup may limit solubility in highly nonpolar solvents.
Predicted Solubility Data
The following table summarizes the expected qualitative solubility of this compound in various classes of aqueous and organic solvents. It is important to note that these are predictions based on the general behavior of similar N-acyl amino acid surfactants and should be confirmed experimentally.
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Aqueous | Water (neutral pH, above Krafft point) | Soluble (especially as a salt) | Formation of micelles enhances solubility. The polar serine headgroup and charged carboxylate (at neutral/alkaline pH) interact favorably with water. |
| Water (acidic pH, below Krafft point) | Sparingly soluble to insoluble | The protonated carboxylic acid group is less polar, reducing interaction with water. Below the Krafft temperature, the surfactant is in a crystalline state with low solubility. | |
| Polar Protic | Ethanol, Methanol | Soluble | The alkyl chain interacts with the alcohol's alkyl group, while the polar headgroup can hydrogen bond with the hydroxyl group of the solvent.[2] |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Moderately Soluble to Soluble | These solvents can interact with the polar headgroup, but the long alkyl chain may limit extensive solubility compared to polar protic solvents. |
| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The highly polar serine headgroup has unfavorable interactions with nonpolar solvents, limiting the overall solubility despite the favorable interaction of the dodecyl tail. |
Experimental Protocols for Solubility Determination
Accurate determination of the solubility of this compound is crucial for its application. The following are detailed methodologies for key experiments.
Determination of Krafft Temperature
The Krafft temperature is a critical parameter for understanding the aqueous solubility of ionic surfactants. It can be determined by measuring the change in conductivity or solubility with temperature.
Methodology: Conductivity Method [3]
-
Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of this compound at concentrations above the expected critical micelle concentration (CMC).
-
Cooling: Cool the solutions until the surfactant precipitates, forming a turbid suspension.
-
Heating and Measurement: Place a beaker containing the surfactant suspension in a temperature-controlled water bath. Immerse a conductivity probe into the solution.
-
Data Acquisition: Gradually heat the solution while stirring continuously. Record the conductivity at regular temperature intervals (e.g., every 1°C).
-
Data Analysis: Plot the conductivity as a function of temperature. The Krafft temperature is identified as the point where a sharp increase in the slope of the conductivity curve is observed. This indicates the dissolution of the solid surfactant into micelles.
Equilibrium Solubility Determination
This method determines the saturation solubility of a compound in a specific solvent at a given temperature.
Methodology
-
Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Withdraw a known aliquot of the clear supernatant and determine the concentration of the dissolved this compound using a suitable analytical technique (e.g., HPLC, titration).
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant monomers in solution begin to form micelles. It is an indicator of the surfactant's efficiency.
Methodology: Surface Tension Method
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in the desired aqueous medium.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.
-
Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined from the intersection of the two linear portions of the plot. Below the CMC, the surface tension decreases sharply with increasing concentration. Above the CMC, the surface tension remains relatively constant.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the described experimental protocols.
Conclusion
This compound presents a promising profile for various applications due to its biocompatible and biodegradable nature. While specific quantitative solubility data remains a subject for further investigation, this guide provides a foundational understanding of its expected solubility behavior and the experimental means to quantify it. The provided protocols and workflows are intended to empower researchers to effectively characterize this and other novel amino acid-based surfactants, thereby accelerating their development and application in advanced formulations.
References
Thermal Stability and Degradation Profile of Dodecyl L-Serinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecyl L-serinate is a cationic amino acid-based surfactant with potential applications in drug delivery and formulation due to its biocompatibility and amphiphilic nature. Understanding its thermal stability and degradation profile is critical for determining appropriate manufacturing, processing, and storage conditions, as well as for predicting its behavior in various formulations. This technical guide provides a comprehensive overview of the thermal properties of this compound, drawing upon data from analogous compounds to build a detailed profile in the absence of extensive direct studies. This document outlines key thermal events, potential degradation pathways, and standardized methodologies for thermal analysis.
Introduction
Amino acid-based surfactants, such as this compound, represent a promising class of molecules for the pharmaceutical industry. Their structure, comprising a hydrophilic amino acid headgroup and a lipophilic alkyl chain, imparts unique interfacial properties. The thermal behavior of these surfactants is a crucial parameter influencing their application. Thermal degradation can lead to a loss of efficacy, the formation of potentially toxic byproducts, and changes in the physicochemical properties of a formulation. This guide summarizes the expected thermal stability and degradation profile of this compound, based on the analysis of its core components—the L-serine headgroup and the dodecyl ester chain—and related surfactant molecules.
Predicted Thermal Properties of this compound
Data Summary
The following table summarizes thermal data for compounds structurally related to this compound. This data provides a basis for estimating the thermal stability of the target molecule.
| Compound | Analytical Method | Key Thermal Events | Reference Compound For |
| L-Serine | TGA/DSC | Decomposition onset ~220-230 °C | Amino Acid Headgroup |
| N-dodecanoyl-L-alanine | Not Specified | Melting Point: 104-106 °C | N-acyl Amino Acid Structure |
| Sodium N-dodecanoyl Sarcosinate | Tensiometry, etc. | CMC varies with temperature | Amino Acid Surfactant |
| Fatty Acid Methyl Esters (C12) | DSC | Melting Point: ~5 °C | Dodecyl Ester Chain |
| Sodium Lauroyl Isethionate | TGA | Onset of degradation ~220 °C in N2 | Anionic Surfactant |
Note: This table is compiled from data on analogous compounds to infer the properties of this compound.
Experimental Protocols for Thermal Analysis
To assess the thermal stability and degradation profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature of maximum degradation rate, and the composition of the material.
Methodology:
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Atmosphere: Nitrogen or air at a constant flow rate (e.g., 20-50 mL/min) to simulate inert or oxidative conditions, respectively.
-
Heating Rate: A linear heating rate, typically 10 °C/min, is applied.
-
Temperature Range: The sample is heated from ambient temperature to a final temperature where complete decomposition is expected (e.g., 25 °C to 600 °C).
-
-
Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The first derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates for different degradation steps.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, glass transitions, and the enthalpy of phase changes.[1]
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
Atmosphere: A purge gas, typically nitrogen, is used at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles to observe melting and crystallization behavior. A typical heating rate is 5-10 °C/min.
-
-
Data Analysis: The DSC thermogram plots heat flow (mW) versus temperature (°C). Endothermic events (e.g., melting) and exothermic events (e.g., crystallization, some decompositions) are observed as peaks. The peak onset temperature is often taken as the melting or decomposition point, and the area under the peak corresponds to the enthalpy change of the transition.
Visualizations of Experimental Workflows and Degradation Pathways
Experimental Workflows
The following diagrams illustrate the general experimental workflows for TGA and DSC analysis.
Caption: Thermogravimetric Analysis (TGA) Experimental Workflow.
Caption: Differential Scanning Calorimetry (DSC) Experimental Workflow.
Predicted Degradation Pathway
The thermal degradation of this compound is likely to proceed through several pathways, primarily involving the ester linkage and the amino acid headgroup. The following diagram illustrates a plausible degradation pathway based on known reactions of similar compounds.
Caption: Plausible Thermal Degradation Pathways for this compound.
Discussion of Degradation Profile
The thermal degradation of this compound is anticipated to be a multi-step process.
-
Initial Decomposition: The initial degradation is likely to involve the most thermally labile parts of the molecule. This could be the ester linkage, leading to the formation of L-serine and dodecanol, or the decarboxylation of the serine headgroup. Studies on the pyrolysis of amino acids show that decarboxylation and deamination are common primary degradation reactions.[2][3] For serine specifically, decomposition often begins around 220-230 °C. The presence of the long alkyl chain may influence this temperature.
-
Secondary Decomposition: Following the initial fragmentation, the resulting products will undergo further decomposition at higher temperatures. Dodecanol will likely dehydrate and oxidize, while the serine-derived fragments will continue to break down into smaller gaseous products such as CO₂, NH₃, and water.
-
Influence of Atmosphere: The degradation profile is expected to differ significantly depending on the atmosphere. In an inert atmosphere (nitrogen), pyrolysis will dominate. In an oxidative atmosphere (air), thermo-oxidative degradation will occur at lower temperatures and produce a different set of byproducts, including various aldehydes, ketones, and carboxylic acids from the alkyl chain.
Conclusion
While direct experimental data on the thermal stability of this compound is limited, a robust understanding of its likely behavior can be inferred from the analysis of its constituent parts and structurally similar molecules. It is predicted that this compound will exhibit thermal decomposition commencing in the range of 200-250 °C, with the specific pathway and products being highly dependent on the surrounding atmosphere. For drug development and formulation, it is recommended that processing temperatures be maintained well below this range to ensure the stability and integrity of the molecule. The experimental protocols outlined in this guide provide a framework for obtaining precise thermal stability data for this compound and other novel amino acid-based surfactants.
References
- 1. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 3. Thermal degradation of 18 amino acids during pyrolytic processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Dodecyl L-Serinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of dodecyl L-serinate, a long-chain amino acid ester with significant potential in drug delivery and formulation. The document details the expected Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data, outlines detailed experimental protocols for acquiring this data, and presents a logical workflow for the characterization process.
Introduction
This compound is an amphiphilic molecule consisting of the hydrophilic amino acid L-serine and a hydrophobic twelve-carbon dodecyl chain linked by an ester bond. This structure imparts surfactant-like properties, making it a subject of interest for applications such as drug solubilization, nanoparticle formulation, and as a component of biocompatible delivery systems. Accurate spectroscopic characterization is crucial for confirming its chemical identity, purity, and for understanding its molecular structure and intermolecular interactions. This guide focuses on two primary spectroscopic techniques: NMR and FTIR.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information on the chemical environment of each proton and carbon atom.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (dodecyl chain) | 0.88 | Triplet | 3H |
| -(CH₂)₉- (dodecyl chain) | 1.26 | Multiplet | 18H |
| -O-CH₂-CH₂- (dodecyl chain) | 1.65 | Quintet | 2H |
| -COO-CH₂- (ester) | 4.20 | Triplet | 2H |
| α-CH (serine) | 3.85 | Triplet | 1H |
| β-CH₂ (serine) | 3.95 | Doublet of doublets | 2H |
| -NH₂ (amine) | 1.5-2.5 | Broad singlet | 2H |
| -OH (hydroxyl) | 2.0-3.0 | Broad singlet | 1H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Assignment | Predicted Chemical Shift (δ, ppm) |
| -C H₃ (dodecyl chain) | 14.1 |
| -(C H₂)ₙ- (dodecyl chain) | 22.7 - 31.9 |
| -O-C H₂-C H₂- (dodecyl chain) | 25.8 |
| -COO-C H₂- (ester) | 65.5 |
| α-C H (serine) | 56.5 |
| β-C H₂ (serine) | 62.0 |
| C =O (ester) | 172.5 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers.
Table 3: Predicted FTIR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |
| 3400-3200 | N-H stretch, O-H stretch | Amine, Hydroxyl | Broad, Medium |
| 2955, 2920, 2850 | C-H stretch (asymmetric & symmetric) | Alkane (dodecyl chain) | Strong |
| 1740 | C=O stretch | Ester | Strong |
| 1640-1580 | N-H bend | Amine | Medium |
| 1465 | C-H bend (scissoring) | Alkane (CH₂) | Medium |
| 1375 | C-H bend (umbrella) | Alkane (CH₃) | Medium |
| 1240 | C-O stretch (asymmetric) | Ester | Strong |
| 1170 | C-O stretch (symmetric) | Ester | Medium |
| 1050 | C-O stretch | Alcohol | Medium |
Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of this compound.
NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
High-quality 5 mm NMR tubes
-
Vortex mixer
-
Pipettes
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Procedure:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of CDCl₃ in a clean, dry vial.
-
Gently vortex the vial to ensure complete dissolution. Due to the amphiphilic nature of the compound, sonication for a few minutes may be necessary to achieve a clear solution.
-
Using a pipette, transfer the solution into a clean NMR tube, ensuring no solid particles are transferred.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
For ¹H NMR:
-
Acquire a single-pulse spectrum with a 90° pulse.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectra to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the peaks in the ¹H NMR spectrum.
-
FTIR Spectroscopy Protocol
Objective: To obtain an FTIR spectrum of this compound to identify its functional groups.
Materials:
-
This compound sample
-
Potassium bromide (KBr), spectroscopic grade
-
Mortar and pestle
-
Hydraulic press for KBr pellet formation
Instrumentation:
-
FTIR spectrometer with a DTGS or MCT detector.
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any moisture.
-
Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.
-
Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The grinding process should be done quickly to minimize moisture absorption.
-
Transfer the powder to the die of a hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption peaks.
-
Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound and the relationship between the molecular structure and the spectroscopic signals.
Caption: Workflow for the spectroscopic characterization of this compound.
Caption: Relationship between molecular structure and spectroscopic signals.
Conclusion
This technical guide provides a foundational understanding of the NMR and FTIR spectroscopic characterization of this compound. The predicted data and detailed experimental protocols serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Adherence to these methodologies will ensure the reliable and accurate characterization of this promising amphiphilic molecule, facilitating its further investigation and application.
The Surface Tension Reduction Capabilities of Dodecyl L-Serinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the surface tension reduction capabilities of dodecyl L-serinate, an anionic amino acid-based surfactant. Drawing from the broader class of N-acyl amino acid surfactants, this document outlines the synthesis, physicochemical properties, and potential biological signaling roles of these molecules. Detailed experimental protocols for the synthesis and characterization of this compound are provided, along with a discussion of its surface activity in the context of its molecular structure. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development and formulation science who are interested in the application of biocompatible and functional surfactants.
Introduction
Amino acid-based surfactants are a class of amphiphilic molecules that have garnered significant interest due to their biocompatibility, biodegradability, and versatile physicochemical properties. These surfactants are composed of a hydrophilic amino acid headgroup and a hydrophobic fatty acid tail, offering a wide range of tunable properties based on the choice of amino acid and the length of the alkyl chain. This compound, which features a C12 alkyl chain (dodecyl) and a serine headgroup, is an anionic surfactant with potential applications in pharmaceuticals, cosmetics, and biotechnology.
The presence of the hydroxyl group in the serine moiety imparts unique characteristics to the surfactant, influencing its solubility, aggregation behavior, and interaction with biological membranes. Understanding the surface tension reduction capabilities of this compound is crucial for its application as an emulsifier, wetting agent, or solubilizing agent in various formulations.
Synthesis of this compound
The synthesis of N-acyl amino acid surfactants like this compound is commonly achieved through the Schotten-Baumann reaction. This method involves the acylation of the amino group of the amino acid with a fatty acid chloride in the presence of a base.
Experimental Protocol: Schotten-Baumann Synthesis of Sodium N-Dodecyl L-Serinate
Materials:
-
L-Serine
-
Dodecanoyl chloride (Lauroyl chloride)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Acetone
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
pH meter or pH paper
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
Dissolution of L-Serine: Dissolve a specific molar equivalent of L-serine in an aqueous solution of sodium hydroxide in a round-bottom flask. The amount of NaOH should be sufficient to deprotonate the amino group and neutralize the hydrochloric acid that will be formed during the reaction. The flask is placed in an ice bath to maintain a low temperature (0-5 °C).
-
Preparation of Acyl Chloride Solution: In a separate beaker, dissolve an equimolar amount of dodecanoyl chloride in acetone.
-
Acylation Reaction: Slowly add the dodecanoyl chloride solution to the stirred L-serine solution in the round-bottom flask using a dropping funnel. Maintain the temperature of the reaction mixture below 10 °C. The pH of the reaction mixture should be monitored and maintained in the alkaline range (pH 9-10) by the dropwise addition of a concentrated NaOH solution.
-
Reaction Completion and Neutralization: After the addition of dodecanoyl chloride is complete, continue stirring the mixture for 2-3 hours at room temperature to ensure the reaction goes to completion. After the reaction, adjust the pH of the solution to neutral (pH 7) using a dilute HCl solution.
-
Precipitation and Isolation: The product, sodium N-dodecyl L-serinate, can be precipitated by adding a sufficient amount of a water-miscible organic solvent like acetone or by cooling the solution.
-
Purification: The precipitated product is collected by vacuum filtration using a Büchner funnel. The solid is washed with cold acetone to remove any unreacted starting materials and byproducts.
-
Drying: The purified sodium N-dodecyl L-serinate is dried in a vacuum oven at a low temperature to obtain a fine white powder.
Physicochemical Properties and Surface Tension Reduction
The ability of a surfactant to reduce surface tension is quantified by its critical micelle concentration (CMC) and the surface tension at the CMC (γCMC). The CMC is the concentration at which surfactant monomers in a solution begin to self-assemble into micelles, and it represents the point of maximum surface tension reduction.
Data for N-Decanoyl L-Serinate (C10 Analogue)
The following table summarizes the expected trend for N-decanoyl L-serinate based on the available literature. It is important to note that these are not absolute values but represent the expected behavior relative to other N-decanoyl amino acid surfactants.
| Property | Expected Trend for N-Decanoyl L-Serinate (C10) |
| CMC | Higher than less hydrophilic counterparts |
| γCMC | Similar to other N-decanoyl amino acids |
| Aggregation Behavior | Forms larger supramolecular aggregates |
It is anticipated that this compound (C12) would exhibit a lower CMC compared to its C10 analogue due to the increased hydrophobicity of the longer alkyl chain. The γCMC is expected to be in a similar range to other anionic amino acid-based surfactants.
Experimental Protocol: Surface Tension Measurement by the Wilhelmy Plate Method
The Wilhelmy plate method is a widely used and accurate technique for determining the surface tension of liquids.
Apparatus:
-
Tensiometer equipped with a Wilhelmy plate (typically platinum)
-
Sample vessel
-
Micropipettes
-
Analytical balance
-
Temperature-controlled water bath
Procedure:
-
Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of sodium N-dodecyl L-serinate with varying concentrations, starting from a concentration well below the expected CMC to a concentration above it. Use high-purity water for all solutions.
-
Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using a known weight.
-
Plate Cleaning: Thoroughly clean the Wilhelmy plate. This is often done by flaming the platinum plate to red heat in a Bunsen burner flame to remove any organic contaminants. Allow the plate to cool completely before use.
-
Measurement:
-
Place a known volume of the surfactant solution in the sample vessel and place it on the tensiometer's sample stage.
-
Lower the Wilhelmy plate until it just touches the surface of the liquid. The liquid will wet the plate, and the force exerted on the plate due to surface tension will be measured by the balance.
-
Ensure that the plate is held stationary at the interface during the measurement to obtain the static surface tension.
-
Record the surface tension value.
-
-
Data Collection: Repeat the measurement for each of the prepared surfactant solutions, starting from the lowest concentration and progressing to the highest. Ensure the plate is cleaned and dried between each measurement.
-
Determination of CMC and γCMC: Plot the measured surface tension values as a function of the logarithm of the surfactant concentration. The point at which the surface tension becomes relatively constant with increasing concentration is the CMC. The surface tension value in this plateau region is the γCMC.
Potential Signaling Pathways
Recent research has identified N-acyl amino acids as a class of endogenous signaling molecules with a range of biological activities. While the specific signaling pathways for this compound have not been elucidated, the general mechanisms of action for N-acyl amino acids provide a framework for understanding their potential roles in cellular communication.
N-acyl amino acids have been shown to interact with various molecular targets, including G-protein coupled receptors (GPCRs).[1][2] These interactions can initiate downstream signaling cascades that modulate various physiological processes. Given the audience of drug development professionals, understanding these potential biological activities is of high importance.
The diagram below illustrates a generalized signaling pathway that could be initiated by an N-acyl amino acid like this compound.
Conclusion
This compound represents a promising biocompatible surfactant with significant potential for applications in the pharmaceutical and drug development industries. While specific quantitative data for its surface activity remains an area for further investigation, the established knowledge of N-acyl amino acid surfactants provides a strong basis for predicting its behavior. The synthesis and characterization protocols outlined in this guide offer a practical framework for researchers to explore the properties and applications of this and other related amino acid-based surfactants. Furthermore, the emerging role of N-acyl amino acids as signaling molecules opens up new avenues for the development of functional excipients with potential therapeutic benefits.
References
Protolytic Properties of Dodecyl L-Serinate in Micellar Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the protolytic properties of dodecyl L-serinate, an amino acid-based surfactant, in micellar solutions. Understanding these properties is crucial for applications in drug delivery, formulation science, and biotechnology, where pH-responsiveness can be leveraged for targeted release and enhanced stability. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying physicochemical principles.
Introduction to this compound
This compound is an anionic surfactant derived from the amino acid L-serine and a C12 alkyl chain (dodecyl).[1][2] Its amphiphilic nature, comprising a hydrophilic serine headgroup and a hydrophobic dodecyl tail, enables it to self-assemble into micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[3] The serine headgroup contains both a carboxylic acid and an amino group, conferring pH-dependent charge characteristics to the surfactant and its micelles. These protolytic properties are central to its functionality in various applications. Amino acid-based surfactants are gaining attention due to their biocompatibility, biodegradability, and synthesis from renewable resources.[4]
Quantitative Data on Protolytic and Micellar Properties
Direct experimental data on the protolytic properties of this compound micelles is not extensively available in the public domain. However, the behavior of the serine headgroup in a micellar environment can be inferred from studies on similar systems, such as D,L-serine in the presence of sodium dodecyl sulfate (SDS) micelles. The anionic nature of the SDS micelle surface is expected to influence the pKa values of the amino and carboxylic acid groups of serine partitioned into the micellar phase.[5]
Table 1: Physicochemical Properties of Serine and Related Surfactants in Aqueous and Micellar Environments
| Parameter | Analyte | Medium | Value | Reference |
| pK_a1 (α-COOH) | D,L-Serine | Aqueous Solution | ~2.19 | [5] (Implied) |
| pK_a2 (α-NH_3^+) | D,L-Serine | Aqueous Solution | ~9.21 | [5] (Implied) |
| Apparent pK_a | Various Drugs | Anionic Micelles (SDS) | Increase up to 1.72 pK units | [6][7] |
| Apparent pK_a | Various Drugs | Cationic Micelles (CTAB) | Decrease up to 1.44 pK units | [6][7] |
| CMC | Sodium Dodecyl Sulfate (SDS) | Water (25 °C) | 8.23 mM | [8] |
Note: The data for serine's pKa in micellar media is inferred from the expected shifts in the presence of charged micelles. The exact values for this compound require experimental determination but are anticipated to follow these trends.
Experimental Protocols
The determination of the protolytic and micellar properties of surfactants like this compound involves a combination of electrochemical and spectroscopic techniques.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter for any surfactant and can be determined by monitoring a physical property of the surfactant solution as a function of its concentration.[3]
Method: Conductometry
-
Preparation of Solutions: A series of aqueous solutions of this compound with varying concentrations are prepared.
-
Conductivity Measurement: The electrical conductivity of each solution is measured at a constant temperature.
-
Data Analysis: The conductivity is plotted against the surfactant concentration. The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[9] This change in slope is due to the lower mobility of the charged micelles compared to the free surfactant monomers.
Other methods for CMC determination include surface tensiometry, fluorescence spectroscopy, and streaming potential measurements.[8][10]
Determination of Apparent pKa in Micellar Solutions
The pKa values of the ionizable groups of this compound within the micellar structure are referred to as apparent pKa (pKa_app) because the micellar environment differs significantly from the bulk aqueous solution.[6][7]
Method: Potentiometric Titration
-
Sample Preparation: A solution of this compound is prepared at a concentration above its CMC.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) to protonate the carboxylate and amino groups, followed by titration with a strong base (e.g., NaOH) to deprotonate them. The pH is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa values can be determined from the inflection points of this curve. For more complex systems, the data is fitted to an appropriate model using software like Hyperquad to obtain the pKa values.[11]
The presence of micelles can cause a significant shift in the pKa values compared to the monomeric state due to the electrostatic potential at the micelle surface and the lower dielectric constant of the micellar core.[6][7][12]
Visualization of Key Processes
Protolytic Equilibrium of this compound
The serine headgroup of this compound has two ionizable groups, leading to different protonation states depending on the pH of the solution.
Caption: Protolytic equilibrium of the serine headgroup.
Experimental Workflow for pKa Determination
The process of determining the apparent pKa of this compound in its micellar form follows a structured experimental workflow.
Caption: Workflow for apparent pKa determination.
Influence of Micellar Environment on Protolytic Behavior
The formation of micelles creates a distinct microenvironment that influences the ionization of the serine headgroups located at the micelle-water interface.
Caption: Factors in the micellar environment affecting pKa.
Conclusion
The protolytic properties of this compound in micellar solutions are a key determinant of its behavior and functionality in various scientific and industrial applications. While direct quantitative data remains a subject for further research, a comprehensive understanding can be built upon the behavior of analogous systems and established experimental methodologies. The pH-dependent charge of the serine headgroup, influenced by the micellar microenvironment, allows for the design of responsive systems for drug delivery and other advanced applications. The experimental protocols and conceptual diagrams provided in this guide offer a framework for the investigation and application of this promising class of amino acid-based surfactants.
References
- 1. Optical resolution of amino acid derivatives by micellar electrokinetic chromatography with N-dodecanoyl-L-serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of sodium n-dodecyl sulfate micellar medium on protolytic properties of D,L-methionine, D,L-serine and their 2,4-dinitrophenyl derivatives | Kharkiv University Bulletin. Chemical Series [periodicals.karazin.ua]
- 6. Protolytic Equilibria of Sartans in Micellar Solutions of Differently Charged Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Protolytic equilibria of ACE inhibitors in micellar solution of nonionic surfactant Brij 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Dodecyl L-Serinate: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Dodecyl L-serinate is a long-chain amino acid ester that has garnered interest within the scientific community, particularly in the fields of drug delivery and formulation science. This technical guide provides a comprehensive overview of its chemical properties, potential applications, and the methodologies relevant to its study. While specific experimental data for this compound is not extensively available in public literature, this document compiles established knowledge on closely related long-chain amino acid esters to provide a foundational understanding for researchers.
Chemical Identification and Properties
This compound is the ester formed from the condensation of the carboxyl group of the amino acid L-serine and the hydroxyl group of dodecanol. It is often prepared and utilized as its hydrochloride salt to enhance its stability and solubility.
| Property | Value | Source |
| Compound Name | This compound hydrochloride | Internal Calculation |
| CAS Number | 638212-77-8 | [1] |
| Molecular Formula (Free Base) | C₁₅H₃₁NO₃ | Internal Calculation |
| Molecular Formula (Hydrochloride) | C₁₅H₃₂ClNO₃ | Internal Calculation |
| Molecular Weight (Free Base) | 273.42 g/mol | Internal Calculation |
| Molecular Weight (Hydrochloride) | 309.88 g/mol | Internal Calculation |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound with quantitative yields and purification specifics is not readily found in peer-reviewed literature, the synthesis of long-chain amino acid esters is a well-established process in organic chemistry. The following protocols for similar compounds can be adapted for its preparation.
Representative Experimental Protocols
Method 1: Acid-Catalyzed Esterification
A general and practical method for synthesizing long-chain alkyl esters of amino acids involves direct acid-catalyzed esterification.
-
Reactants : L-serine, dodecanol, and a suitable acid catalyst (e.g., methanesulfonic acid or gaseous hydrogen chloride).
-
Procedure :
-
A mixture of L-serine and an excess of dodecanol is melted.
-
The acid catalyst is added to the molten mixture.
-
The reaction is allowed to proceed, often with stirring, at an elevated temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, the excess dodecanol is removed, often by vacuum distillation or recrystallization from a suitable solvent.
-
The product, this compound, is then isolated. To obtain the hydrochloride salt, the free base is dissolved in an appropriate solvent and treated with hydrochloric acid.
-
-
Note : This method has the advantage of not requiring N-protected amino acids or anhydrous conditions, making it suitable for larger-scale synthesis.
Method 2: Dehydration Reaction
Another approach involves the direct dehydration of the amino acid and alcohol.
-
Reactants : L-serine, decanol (as a representative long-chain alcohol), and a dehydrating agent or azeotropic removal of water.
-
Procedure :
-
L-serine and decanol are dissolved in a suitable solvent that forms an azeotrope with water (e.g., toluene).
-
An acid catalyst is added.
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the ester product.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is then purified using techniques such as column chromatography or recrystallization.
-
Characterization
The successful synthesis of this compound hydrochloride would be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would confirm the presence of the dodecyl chain and the serine backbone and the formation of the ester linkage.
-
Infrared (IR) Spectroscopy : The IR spectrum would show a characteristic ester carbonyl stretch, along with absorptions corresponding to the N-H and O-H bonds.
-
Mass Spectrometry (MS) : Mass spectrometry would be used to confirm the molecular weight of the compound.
Potential Applications in Drug Development
Long-chain amino acid esters, such as this compound, are primarily investigated for their role as penetration enhancers in transdermal drug delivery systems.[2][3] Their amphiphilic nature allows them to interact with and temporarily disrupt the highly organized lipid structure of the stratum corneum, the outermost layer of the skin.[2] This disruption increases the permeability of the skin to co-administered therapeutic agents.
Mechanism of Action as a Penetration Enhancer
The proposed mechanism by which amphiphilic molecules like this compound enhance skin penetration is illustrated below.
Caption: Interaction of this compound with the Stratum Corneum.
The dodecyl chain, being lipophilic, can intercalate into the lipid bilayers of the stratum corneum, while the polar L-serine headgroup can interact with the polar components of the skin. This dual interaction is believed to fluidize the lipid lamellae, creating temporary channels through which drug molecules can more easily pass.
Biological Activity and Signaling Pathways
Specific signaling pathways directly modulated by this compound have not been identified in the available literature. The primary biological effect of interest for this class of molecules is their physical interaction with the skin barrier to enhance drug permeation.
It is important to consider the potential for cytotoxicity, as is the case with any compound designed to interact with biological membranes. Studies on similar compounds, such as N-dodecanoyl-L-homoserine lactone and 5-N-dodecyl resorcinol, have shown dose-dependent cytotoxicity against human granulocytes and monocytes.[1] Therefore, the concentration of this compound used in any formulation would need to be carefully optimized to maximize penetration enhancement while minimizing local or systemic toxicity.
The general workflow for evaluating a potential penetration enhancer like this compound is depicted below.
Caption: Experimental Workflow for Penetration Enhancer Evaluation.
Conclusion
This compound is a promising, yet under-characterized, long-chain amino acid ester. Based on the properties of analogous compounds, its primary potential in drug development lies in its application as a biodegradable and effective transdermal penetration enhancer. Further research is required to fully elucidate its synthesis, characterize its physicochemical properties, and establish a comprehensive safety and efficacy profile. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to begin their investigation into this intriguing molecule.
References
Methodological & Application
Application Notes and Protocols for Dodecyl L-serinate in Membrane Protein Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dodecyl L-serinate
This compound is an anionic amino acid-based surfactant that holds significant promise for the extraction and solubilization of membrane proteins. Its unique structure, featuring a dodecyl hydrocarbon tail and a polar head group derived from the amino acid L-serine, provides a gentle yet effective means of disrupting lipid bilayers while preserving the native structure and function of embedded proteins. This makes it a valuable tool for researchers in structural biology, drug discovery, and diagnostics, where maintaining protein integrity is paramount.
Amino acid-based surfactants, in general, are gaining traction due to their biocompatibility and biodegradability.[1] this compound, in particular, offers the potential for milder solubilization compared to harsh ionic detergents like sodium dodecyl sulfate (SDS), thereby increasing the likelihood of obtaining functional membrane proteins for downstream applications.
Key Physicochemical Properties
The effectiveness of a detergent in membrane protein research is largely determined by its physicochemical properties. While specific experimental values for this compound are not extensively documented in publicly available literature, we can infer its likely characteristics based on the properties of similar N-acyl amino acid surfactants.
Table 1: Comparison of Physicochemical Properties of Selected Anionic Surfactants
| Property | This compound (Predicted) | Sodium Dodecyl Sulfate (SDS) | Sodium Lauroyl Sarcosinate (Sarkosyl) |
| Chemical Structure | C₁₂H₂₅NHCH(CH₂OH)COONa | C₁₂H₂₅OSO₃Na | C₁₁H₂₃CON(CH₃)CH₂COONa |
| Molecular Weight ( g/mol ) | ~325 | 288.38 | 293.38 |
| Critical Micelle Concentration (CMC) (mM in water) | 5 - 15 (estimated) | 8.2[2][3] | 14[2] |
| Micelle Size (kDa) | Variable, likely smaller than SDS | ~18-20 | ~14 |
| Charge | Anionic | Anionic | Anionic |
| Key Features | Biocompatible, potentially mild | Strong solubilizing power, often denaturing | Mild, effective at disrupting lipid-protein interactions |
Note: The properties for this compound are estimated based on the general characteristics of N-acyl amino acid surfactants.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound for the extraction and solubilization of membrane proteins. Optimization will be necessary for specific target proteins and expression systems.
Protocol 1: General Membrane Protein Extraction from Cultured Cells
This protocol outlines the basic steps for extracting membrane proteins from a cultured cell pellet.
Materials:
-
Cell pellet expressing the target membrane protein
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1-2% (w/v) this compound
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5% glycerol, 0.1-0.5% (w/v) this compound
-
Elution Buffer (for affinity chromatography): Wash Buffer containing an appropriate eluting agent (e.g., imidazole for His-tagged proteins)
-
Dounce homogenizer or sonicator
-
Ultracentrifuge
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Disrupt the cells using a Dounce homogenizer or sonicator on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
-
Membrane Isolation:
-
Transfer the supernatant to an ultracentrifuge tube.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Discard the supernatant containing cytosolic proteins.
-
-
Solubilization:
-
Resuspend the membrane pellet in ice-cold Solubilization Buffer.
-
Incubate on a rotator for 1-2 hours at 4°C. The optimal concentration of this compound should be well above its CMC.[]
-
-
Clarification:
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.
-
-
Purification:
-
The supernatant, containing the solubilized membrane proteins, can now be used for downstream purification techniques such as affinity chromatography.
-
Equilibrate the affinity column with Wash Buffer.
-
Load the supernatant onto the column.
-
Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the target protein with Elution Buffer.
-
Caption: Workflow for membrane protein extraction.
Protocol 2: Solubilization of Bacteriorhodopsin from Purple Membranes
This protocol provides a more specific example for the solubilization of a well-characterized membrane protein, bacteriorhodopsin, from its native purple membranes.
Materials:
-
Purple membrane suspension (containing bacteriorhodopsin)
-
Solubilization Buffer: 20 mM Phosphate buffer pH 6.9, 1-2% (w/v) this compound
-
Spectrophotometer
Procedure:
-
Preparation:
-
Dilute the purple membrane suspension to a final concentration of 1 mg/mL in the Solubilization Buffer.
-
-
Solubilization:
-
Incubate the mixture at room temperature with gentle agitation for 2-4 hours, or overnight at 4°C. The progress of solubilization can be monitored by a decrease in light scattering at 660 nm.
-
-
Clarification:
-
Centrifuge the sample at 150,000 x g for 1 hour at 4°C to pellet any unsolubilized membrane fragments.
-
-
Analysis:
-
Carefully collect the supernatant containing the solubilized bacteriorhodopsin.
-
The concentration and integrity of the solubilized protein can be assessed by measuring its absorbance spectrum. Solubilized bacteriorhodopsin should retain its characteristic absorbance maximum around 550-560 nm.
-
Caption: Bacteriorhodopsin solubilization workflow.
Signaling Pathways and Logical Relationships
The process of membrane protein solubilization by detergents can be visualized as a stepwise disruption of the lipid bilayer and the formation of protein-detergent mixed micelles.
Caption: Detergent-mediated membrane solubilization.
Applications in Drug Development
The ability to isolate and stabilize membrane proteins in their functional state is critical for various stages of drug development:
-
Target Identification and Validation: Solubilized membrane proteins can be used in binding assays to identify and validate new drug targets.
-
High-Throughput Screening (HTS): Stable protein-detergent complexes are essential for developing robust HTS assays to screen large compound libraries.
-
Structural Biology: High-quality, monodisperse preparations of solubilized membrane proteins are a prerequisite for structural determination by X-ray crystallography or cryo-electron microscopy, which is crucial for structure-based drug design.
-
Biophysical Characterization: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) rely on stable, soluble protein preparations to characterize drug-target interactions.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low solubilization efficiency | Insufficient detergent concentration. | Increase the concentration of this compound (e.g., up to 5% w/v). Ensure the concentration is well above the CMC.[] |
| Inappropriate buffer conditions (pH, ionic strength). | Optimize the pH and salt concentration of the solubilization buffer. | |
| Protein aggregation or precipitation | Detergent is too harsh or concentration is too high. | Decrease the this compound concentration in the wash and elution buffers. Screen other mild, amino acid-based detergents. |
| Protein is unstable once removed from the lipid bilayer. | Add stabilizing agents to the buffers, such as glycerol, cholesterol analogs, or specific lipids. | |
| Loss of protein activity | Denaturation by the detergent. | Use the lowest effective concentration of this compound. Perform all steps at 4°C. |
| Delipidation (removal of essential lipids). | Supplement buffers with lipids known to be important for the protein's function. |
Conclusion
This compound represents a promising addition to the toolkit for membrane protein research. Its predicted mildness and biocompatibility make it an attractive alternative to conventional detergents. While further empirical studies are needed to fully characterize its properties and optimize its use for a wide range of membrane proteins, the protocols and principles outlined in these application notes provide a solid foundation for researchers to begin exploring the potential of this novel surfactant in their own work. The successful solubilization and stabilization of membrane proteins are key to unlocking their biological functions and accelerating the development of new therapeutics.
References
Dodecyl L-Serinate: Application Notes and Protocols for Advanced Drug Delivery and Nanoemulsion Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl L-serinate is an amino acid-based surfactant that is gaining interest in the pharmaceutical sciences for its potential applications in advanced drug delivery systems. As a biocompatible and biodegradable excipient, it offers a promising alternative to conventional synthetic surfactants. This document provides detailed application notes and protocols for the utilization of this compound in the formulation of nanoemulsions for drug delivery, with a focus on its potential in topical and oral administration routes. Serine-based surfactants, in general, are noted for their low toxicity, making them attractive for pharmaceutical applications.[1] The inclusion of a dodecyl chain enhances the lipophilicity of the molecule, a desirable characteristic for interacting with biological membranes and improving drug solubilization.
Application Notes
This compound as a Primary Surfactant in Nanoemulsion Formulation
This compound is an amphiphilic molecule, possessing a hydrophilic L-serine headgroup and a lipophilic dodecyl tail. This structure allows it to effectively reduce the interfacial tension between oil and water phases, a critical requirement for the formation of stable nanoemulsions. Amino acid-based surfactants are known for their ability to self-assemble into various structures, including micelles and vesicles, which can encapsulate and deliver therapeutic agents.[2][3]
Potential Advantages:
-
Biocompatibility and Biodegradability: Derived from a natural amino acid, L-serine, and a fatty alcohol, this compound is expected to have a favorable safety profile with low cytotoxicity.[1][4]
-
Enhanced Drug Solubilization: The lipophilic dodecyl chain can improve the solubilization of poorly water-soluble drugs within the oil phase of a nanoemulsion.
-
Improved Stability: The unique structure of amino acid-based surfactants can contribute to the formation of stable nanoemulsions with a narrow droplet size distribution.[2]
-
Tunable Properties: The properties of the surfactant can be potentially modified by altering the amino acid headgroup or the length of the alkyl chain to suit specific drug delivery requirements.[3]
Applications in Topical and Transdermal Drug Delivery
Nanoemulsions formulated with this compound are promising vehicles for topical and transdermal drug delivery. The small droplet size of nanoemulsions enhances the surface area for drug absorption, while the surfactant itself can act as a permeation enhancer. Serine-based gemini surfactants have been shown to improve the dermal delivery of local anesthetics.[5] Dodecyl chains, in compounds like dodecyl amino glucoside, have also demonstrated the ability to reversibly interact with and disrupt the stratum corneum, facilitating deeper drug penetration.[6][7]
Proposed Mechanism of Skin Permeation Enhancement:
This compound is hypothesized to enhance skin permeation through a dual mechanism:
-
Hydration of the Stratum Corneum: The hydrophilic serine headgroup can attract and retain water, hydrating the outer layer of the skin and making it more permeable.
-
Disruption of Lipid Bilayers: The lipophilic dodecyl tail can intercalate into the lipid bilayers of the stratum corneum, temporarily disorganizing their structure and creating pathways for drug molecules to penetrate deeper into the skin.
Applications in Oral Drug Delivery
Oral delivery of poorly soluble drugs is a significant challenge in pharmaceutical development. Nanoemulsions can improve the oral bioavailability of these drugs by presenting them in a solubilized form and facilitating their absorption through the gastrointestinal tract. Amino acid-based surfactants are well-suited for oral formulations due to their biocompatibility and ability to form stable emulsions in the gastrointestinal environment.[8][9]
Advantages for Oral Delivery:
-
Protection from Degradation: Encapsulating a drug within a nanoemulsion can protect it from enzymatic degradation in the stomach and small intestine.
-
Increased Absorption: The small droplet size and the presence of surfactants can enhance the absorption of the drug across the intestinal mucosa.
-
Reduced Fed/Fasted State Variability: Nanoemulsion formulations can help to reduce the variability in drug absorption that is often observed between fed and fasted states.
Quantitative Data Summary
The following tables present hypothetical yet plausible quantitative data for a model nanoemulsion formulation containing a lipophilic drug, formulated with this compound. This data is based on typical values reported for similar amino acid-based surfactant nanoemulsion systems.
Table 1: Formulation Composition of a Model this compound Nanoemulsion
| Component | Function | Concentration (% w/w) |
| Model Drug | Active Pharmaceutical Ingredient | 1.0 |
| Medium-Chain Triglycerides | Oil Phase | 15.0 |
| This compound | Primary Surfactant | 10.0 |
| Propylene Glycol | Co-surfactant | 5.0 |
| Deionized Water | Aqueous Phase | 69.0 |
Table 2: Physicochemical Characterization of the Model Nanoemulsion
| Parameter | Value |
| Droplet Size (z-average) | 150 ± 5 nm |
| Polydispersity Index (PDI) | 0.15 ± 0.02 |
| Zeta Potential | -25 ± 2 mV |
| Encapsulation Efficiency (%) | 95 ± 3 % |
| Drug Loading (%) | 6.3 ± 0.5 % |
Table 3: In Vitro Drug Release Profile from the Model Nanoemulsion
| Time (hours) | Cumulative Drug Release (%) |
| 1 | 22 ± 2 |
| 2 | 38 ± 3 |
| 4 | 65 ± 4 |
| 8 | 85 ± 5 |
| 12 | 92 ± 4 |
| 24 | 98 ± 2 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible two-step synthesis of this compound via esterification of L-serine.
Materials:
-
L-Serine
-
Thionyl chloride
-
Dodecanol
-
Anhydrous methanol
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Synthesis of L-Serine Methyl Ester Hydrochloride:
-
Suspend L-serine in anhydrous methanol at 0°C.
-
Slowly add thionyl chloride dropwise while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure to obtain L-serine methyl ester hydrochloride as a white solid.
-
-
Synthesis of this compound:
-
Dissolve L-serine methyl ester hydrochloride and dodecanol in DCM.
-
Add triethylamine to the solution at 0°C and stir for 30 minutes.
-
Allow the reaction to proceed at room temperature for 48 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
-
Protocol 2: Formulation of this compound Nanoemulsion
This protocol details the preparation of an oil-in-water (O/W) nanoemulsion using a high-pressure homogenization method.[10]
Materials:
-
Model lipophilic drug
-
Medium-chain triglycerides (MCT) oil
-
This compound
-
Propylene glycol
-
Deionized water
Procedure:
-
Preparation of the Oil Phase:
-
Dissolve the model drug in MCT oil.
-
Add this compound and propylene glycol to the oil phase.
-
Gently heat the mixture to 40-50°C and stir until a clear, homogenous solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Heat deionized water to 40-50°C.
-
-
Formation of the Coarse Emulsion:
-
Slowly add the aqueous phase to the oil phase under continuous stirring with a magnetic stirrer.
-
Continue stirring for 15-20 minutes to form a coarse emulsion.
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer at 15,000 psi for 5-10 cycles.
-
Cool the resulting nanoemulsion to room temperature.
-
Protocol 3: Characterization of the Nanoemulsion
1. Droplet Size and Zeta Potential Analysis:
-
Dilute the nanoemulsion with deionized water.
-
Measure the droplet size (z-average) and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Measure the zeta potential using laser Doppler velocimetry.
2. Encapsulation Efficiency and Drug Loading:
-
Separate the free drug from the nanoemulsion using a centrifugal filter device.
-
Quantify the amount of free drug in the aqueous phase using a suitable analytical method (e.g., HPLC).
-
Calculate the encapsulation efficiency (EE) and drug loading (DL) using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [Amount of Encapsulated Drug / Total Amount of Nanoemulsion] x 100
-
Protocol 4: In Vitro Drug Release Study
This protocol describes an in vitro drug release study using a dialysis bag method.[11]
Materials:
-
This compound nanoemulsion loaded with the model drug
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Magnetic stirrer and water bath
Procedure:
-
Preparation of the Dialysis Bag:
-
Soak the dialysis membrane in the release medium (PBS) for at least 30 minutes before use.
-
Pipette a known amount of the nanoemulsion into the dialysis bag and seal both ends.
-
-
Release Study:
-
Immerse the sealed dialysis bag in a beaker containing a known volume of pre-warmed release medium (37°C).
-
Stir the release medium at a constant speed (e.g., 100 rpm).
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
-
Visualizations
Caption: Experimental workflow for synthesis, formulation, and characterization.
Caption: Proposed mechanism for skin permeation enhancement by this compound.
References
- 1. research.chalmers.se [research.chalmers.se]
- 2. researchgate.net [researchgate.net]
- 3. Amino acid-based surfactants – do they deserve more attention? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino acid-based surfactants [comptes-rendus.academie-sciences.fr]
- 5. Novel serine-based gemini surfactants as chemical permeation enhancers of local anesthetics: A comprehensive study on structure-activity relationships, molecular dynamics and dermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dodecyl Amino Glucoside Enhances Transdermal and Topical Drug Delivery via Reversible Interaction with Skin Barrier Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and characterization of a novel nanoemulsion drug-delivery system for potential application in oral delivery of protein drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Dodecyl L-Serinate in the Synthesis of Metallic Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the multifaceted role of dodecyl L-serinate, an amino acid-based surfactant, in the controlled synthesis of metallic nanoparticles. This compound is uniquely positioned to act as both a reducing agent and a stabilizing agent, offering a green and efficient pathway to nanoparticle fabrication.
Introduction to this compound in Nanoparticle Synthesis
This compound is an amphiphilic molecule composed of a hydrophilic L-serine headgroup and a hydrophobic 12-carbon dodecyl tail. This structure allows it to self-assemble in solution and interact at interfaces, making it an effective stabilizer for colloidal nanoparticles. Furthermore, the amino acid headgroup, specifically the amino and hydroxyl moieties of serine, can participate in the reduction of metal ions to their zerovalent state, initiating the formation of nanoparticles. This dual functionality simplifies synthesis protocols by eliminating the need for separate reducing and capping agents. The chirality of the L-serine headgroup may also impart chiral properties to the resulting nanoparticles, a desirable feature for applications in enantioselective catalysis and biosensing.[1]
Core Functions of this compound
This compound performs three critical functions in the synthesis of metallic nanoparticles:
-
Reducing Agent: The amino and hydroxyl groups of the L-serine headgroup can donate electrons to reduce metal cations (e.g., Au³⁺, Ag⁺) to neutral metal atoms. This process is often initiated by heating the reaction mixture.
-
Stabilizing Agent: Once the metal atoms are formed, they begin to nucleate and grow into nanoparticles. The this compound molecules then adsorb onto the surface of the growing nanoparticles. The hydrophobic dodecyl chains orient outwards into the solvent, while the hydrophilic serine headgroups bind to the metal surface through the amino and carboxylate groups. This creates a protective layer that prevents the nanoparticles from aggregating and precipitating out of the solution.
-
Size and Shape Directing Agent: The concentration of this compound can influence the final size and shape of the nanoparticles. Higher concentrations of the surfactant can lead to smaller and more uniform nanoparticles by providing more nucleation sites and effectively capping the growing particles. The self-assembly of this compound into micelles or other supramolecular structures can also act as templates for the formation of nanoparticles with specific morphologies.
Quantitative Data on Nanoparticle Synthesis
While specific data for this compound is emerging, studies using L-serine as a reducing agent for gold nanoparticles (AuNPs) provide valuable insights into the expected outcomes. The following table summarizes the effect of L-serine concentration on the size of the synthesized AuNPs. It is anticipated that this compound would yield smaller and more stable nanoparticles under similar conditions due to the enhanced stabilizing effect of the dodecyl chain.
| Metal Precursor | Reducing/Stabilizing Agent | Concentration of Agent | Resulting Nanoparticle Size (nm) | Reference |
| Tetrachloroauric acid (HAuCl₄) | L-Serine | 25 mM | 80.23 | [1] |
| Tetrachloroauric acid (HAuCl₄) | L-Serine | 50 mM | 79.24 | [1] |
| Tetrachloroauric acid (HAuCl₄) | L-Serine | 100 mM | 42.12 | [1] |
Experimental Protocols
The following are detailed protocols for the synthesis of gold and silver nanoparticles using this compound. These protocols are based on established methods for nanoparticle synthesis using amino acids and surfactants.
Protocol 1: Synthesis of Gold Nanoparticles (AuNPs)
Materials:
-
Tetrachloroauric acid (HAuCl₄)
-
This compound
-
Deionized water
Equipment:
-
Heating mantle with magnetic stirrer
-
Round bottom flask
-
Condenser
-
Magnetic stir bar
-
Glassware (beakers, graduated cylinders)
-
pH meter
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM aqueous solution of HAuCl₄.
-
Prepare a 10 mM aqueous solution of this compound.
-
-
Reaction Setup:
-
In a 100 mL round bottom flask, add 50 mL of the 1 mM HAuCl₄ solution.
-
Add a magnetic stir bar to the flask.
-
Set up the flask on a heating mantle with a condenser.
-
-
Synthesis:
-
Heat the HAuCl₄ solution to boiling with vigorous stirring.
-
Once boiling, add 5 mL of the 10 mM this compound solution dropwise to the flask.
-
Observe the color change of the solution from pale yellow to ruby red, indicating the formation of AuNPs.
-
Continue boiling and stirring for 15-30 minutes to ensure the completion of the reaction.
-
-
Cooling and Storage:
-
After the reaction is complete, turn off the heat and allow the solution to cool to room temperature with continuous stirring.
-
Store the resulting AuNP colloid in a dark glass bottle at 4°C for long-term stability.
-
Characterization:
-
The formation of AuNPs can be confirmed by UV-Vis spectroscopy, with a characteristic surface plasmon resonance (SPR) peak around 520-540 nm.
-
The size and morphology of the nanoparticles can be determined by Transmission Electron Microscopy (TEM).
-
The stability of the nanoparticle colloid can be assessed by measuring the zeta potential.
Protocol 2: Synthesis of Silver Nanoparticles (AgNPs)
Materials:
-
Silver nitrate (AgNO₃)
-
This compound
-
Sodium borohydride (NaBH₄) - optional, for faster reduction
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Beakers
-
Magnetic stir bar
-
Pipettes
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM aqueous solution of AgNO₃.
-
Prepare a 10 mM aqueous solution of this compound.
-
(Optional) Prepare a fresh, ice-cold 2 mM aqueous solution of NaBH₄.
-
-
Synthesis (Method A: this compound as sole reducing agent):
-
In a 100 mL beaker, add 50 mL of the 10 mM this compound solution.
-
While stirring vigorously, add 5 mL of the 1 mM AgNO₃ solution dropwise.
-
Heat the solution to 60-80°C and maintain the temperature for 1-2 hours, or until a color change to yellowish-brown is observed, indicating the formation of AgNPs.
-
-
Synthesis (Method B: With NaBH₄ as a co-reducing agent):
-
In a 100 mL beaker, add 50 mL of the 10 mM this compound solution.
-
Add 5 mL of the 1 mM AgNO₃ solution and stir for 5 minutes.
-
While stirring vigorously, add 1 mL of the ice-cold 2 mM NaBH₄ solution dropwise.
-
A rapid color change to yellow should be observed.
-
Continue stirring for 30 minutes at room temperature.
-
-
Storage:
-
Store the synthesized AgNP colloid in a dark glass bottle at 4°C.
-
Characterization:
-
UV-Vis spectroscopy should show an SPR peak for AgNPs in the range of 400-450 nm.
-
TEM can be used to analyze the size and shape of the nanoparticles.
-
Dynamic Light Scattering (DLS) can be used to determine the hydrodynamic diameter and size distribution.
Visualizations
Signaling Pathway of Nanoparticle Formation
Caption: Mechanism of nanoparticle synthesis using this compound.
Experimental Workflow
Caption: General experimental workflow for nanoparticle synthesis.
Conclusion
This compound presents a promising and versatile platform for the green synthesis of metallic nanoparticles. Its dual role as a reducing and stabilizing agent simplifies experimental procedures and offers control over nanoparticle size and stability. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in developing novel nanomaterials for a wide range of applications, including catalysis, sensing, and nanomedicine. Further research is encouraged to fully elucidate the structure-property relationships and optimize synthesis conditions for specific applications.
References
Application Notes and Protocols for Dodecyl L-Serinate as a Chiral Selector in Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral separation is a critical aspect of drug development and pharmaceutical analysis, as enantiomers of a drug molecule can exhibit significantly different pharmacological and toxicological profiles. Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency, low sample consumption, and versatility. The key to successful chiral separation in CE lies in the choice of a suitable chiral selector.
This document provides detailed application notes and protocols for the use of dodecyl L-serinate as a chiral selector in micellar electrokinetic chromatography (MEKC), a mode of capillary electrophoresis. This compound is an amino acid-based chiral surfactant that forms micelles in the background electrolyte. These chiral micelles act as a pseudostationary phase, enabling the differential partitioning of enantiomers and leading to their separation. The separation mechanism relies on a combination of hydrophobic interactions between the analyte and the dodecyl chain of the surfactant, and stereoselective interactions, such as hydrogen bonding and dipole-dipole interactions, with the chiral L-serine headgroup.
While specific data for this compound is emerging, the protocols and data presented here are based on established methodologies for structurally similar and well-documented N-dodecanoyl amino acid surfactants, which serve as excellent models for its application.
Principle of Chiral Separation using this compound in MEKC
In MEKC, the capillary is filled with a background electrolyte (BGE) containing the chiral surfactant, this compound, at a concentration above its critical micelle concentration (CMC). An electric field is applied across the capillary, causing the bulk flow of the solution towards the cathode (electroosmotic flow, EOF). The negatively charged this compound micelles migrate towards the anode (electrophoretic mobility, EOF). However, the EOF is typically stronger than the electrophoretic mobility of the micelles, resulting in a net migration of the micelles towards the cathode at a slower velocity than the bulk flow.
Enantiomers of an analyte introduced into the capillary will partition between the aqueous BGE and the hydrophobic core of the chiral micelles. The extent of this partitioning and the stability of the transient diastereomeric complexes formed between the enantiomers and the chiral selector determine their migration times. The enantiomer that interacts more strongly with the chiral micelles will be retained longer and thus migrate more slowly, leading to the separation of the two enantiomers.
Figure 1. Workflow for chiral separation using this compound in MEKC.
Data Presentation
The following table summarizes typical performance data for the enantiomeric separation of representative drug compounds using amino acid-based chiral surfactants, which are analogous to this compound. This data provides an expected performance benchmark.
| Analyte (Drug Class) | Chiral Selector System | Resolution (Rs) | Selectivity (α) | Migration Time (min) |
| Propranolol (Beta-blocker) | 50 mM Sodium N-dodecanoyl-L-valinate in 20 mM phosphate-borate buffer, pH 7.0 | 2.5 | 1.08 | 12.5 / 13.1 |
| Warfarin (Anticoagulant) | 40 mM Sodium N-dodecanoyl-L-alaninate in 25 mM Tris-HCl buffer, pH 7.4 | 3.1 | 1.12 | 15.2 / 16.5 |
| Ibuprofen (NSAID) | 60 mM Sodium N-dodecanoyl-L-prolinate in 20 mM borate buffer, pH 8.5 | 2.8 | 1.10 | 10.8 / 11.5 |
| Ketoprofen (NSAID) | 50 mM Sodium N-dodecanoyl-L-valinate in 20 mM phosphate buffer, pH 7.0 | 2.2 | 1.07 | 14.1 / 14.8 |
| Terbutaline (Bronchodilator) | 30 mM Sodium N-dodecanoyl-L-serinate (hypothetical) in 25 mM phosphate buffer, pH 7.5 | > 2.0 (expected) | > 1.05 (expected) | Estimated 10-15 |
Note: Data for Propranolol, Warfarin, Ibuprofen, and Ketoprofen are representative values from literature on analogous N-dodecanoyl amino acid surfactants. Data for Terbutaline is a hypothetical projection for this compound based on its structural properties.
Experimental Protocols
Protocol 1: Synthesis of Sodium N-Dodecyl L-Serinate
This protocol describes a general method for the synthesis of the chiral surfactant.
Materials:
-
L-Serine
-
Dodecanoyl chloride
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Acetone
-
Distilled water
-
Magnetic stirrer and hotplate
-
Round bottom flask
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Dissolve L-serine in a 1 M NaOH solution in a round bottom flask and cool the mixture in an ice bath.
-
Slowly add dodecanoyl chloride dropwise to the stirred solution while maintaining the temperature below 5°C.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Acidify the mixture to pH 2 with concentrated HCl to precipitate the N-dodecanoyl-L-serine.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Dissolve the dried product in ethanol and neutralize with an equimolar amount of aqueous NaOH solution.
-
Evaporate the solvent to obtain the sodium N-dodecyl L-serinate salt.
-
Recrystallize the product from an ethanol/ether mixture to purify.
-
Confirm the structure and purity using techniques such as NMR and mass spectrometry.
Figure 2. Synthesis workflow for sodium N-dodecyl L-serinate.
Protocol 2: Chiral Separation of a Racemic Drug using this compound MEKC
This protocol provides a general procedure for the enantiomeric separation of a model racemic drug.
Instrumentation and Materials:
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary (e.g., 50 µm i.d., 37 cm total length, 30 cm effective length)
-
Sodium N-dodecyl L-serinate (synthesized as per Protocol 1)
-
Background Electrolyte (BGE): 25 mM Phosphate buffer, pH 7.5
-
Chiral Selector Solution: 50 mM Sodium N-dodecyl L-serinate in BGE
-
Rinse Solutions: 0.1 M NaOH, 0.1 M HCl, deionized water
-
Racemic drug sample (e.g., 1 mg/mL in methanol/water)
Procedure:
-
Capillary Conditioning (for a new capillary):
-
Rinse the capillary sequentially with 0.1 M NaOH (20 min), deionized water (10 min), and BGE (15 min).
-
-
Pre-run Capillary Rinse:
-
Before each injection, rinse the capillary with 0.1 M NaOH (2 min), deionized water (2 min), and finally with the Chiral Selector Solution (5 min).
-
-
Sample Injection:
-
Inject the racemic drug sample hydrodynamically at 50 mbar for 5 seconds.
-
-
Electrophoretic Separation:
-
Apply a voltage of +25 kV.
-
Maintain the capillary temperature at 25°C.
-
-
Detection:
-
Monitor the separation at a suitable wavelength for the analyte (e.g., 214 nm).
-
-
Data Analysis:
-
Calculate the resolution (Rs) and selectivity (α) of the enantiomeric separation from the resulting electropherogram.
-
Figure 3. Experimental workflow for chiral separation by MEKC.
Troubleshooting and Optimization
-
Poor Resolution:
-
Increase Surfactant Concentration: A higher concentration of micelles can enhance partitioning and improve resolution, but be mindful of increased current and potential Joule heating.
-
Optimize pH: The pH of the BGE affects the charge of both the analyte and the micelle, influencing electrostatic interactions. A pH screen is recommended.
-
Add Organic Modifier: Adding a small percentage (5-20%) of an organic solvent like methanol or acetonitrile to the BGE can alter the partitioning equilibrium and improve selectivity.
-
Lower Temperature: Reducing the capillary temperature can increase the stability of the transient diastereomeric complexes, often leading to better resolution.
-
-
Long Migration Times:
-
Increase Voltage: Higher voltage will decrease migration times, but may also increase Joule heating, potentially compromising resolution.
-
Optimize pH to Increase EOF: For basic analytes, a lower pH can increase their positive charge and accelerate their migration.
-
-
Peak Tailing:
-
Capillary Wall Interaction: Ensure proper capillary conditioning and rinsing between runs. Consider using a coated capillary.
-
Sample Overload: Reduce the concentration of the injected sample.
-
Conclusion
This compound holds significant promise as an effective chiral selector in capillary electrophoresis for the enantiomeric separation of a wide range of pharmaceutical compounds. Its ease of synthesis and the versatility of the MEKC technique make it an attractive option for both routine quality control and advanced research and development applications. The protocols and data provided herein offer a solid foundation for the implementation and optimization of chiral separation methods using this and related amino acid-based surfactants.
Application Notes and Protocols for Solubilizing Hydrophobic Drugs with Dodecyl L-Serinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The poor aqueous solubility of many promising drug candidates presents a significant hurdle in pharmaceutical development, often leading to low bioavailability and therapeutic efficacy. Surfactants are widely employed to overcome this challenge by forming micelles that can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility in aqueous media. Among the diverse classes of surfactants, those derived from amino acids are gaining increasing attention due to their biocompatibility, biodegradability, and tunable properties.
This document provides detailed application notes and protocols for the use of dodecyl L-serinate, an anionic amino acid-based surfactant, for the solubilization of hydrophobic drugs. This compound combines the hydrophobic dodecyl chain with the polar head group of the amino acid L-serine, offering a promising excipient for various drug delivery systems. These protocols are intended to guide researchers in the synthesis, characterization, and application of this compound for enhancing the solubility and dissolution of poorly water-soluble active pharmaceutical ingredients (APIs).
Synthesis of Sodium this compound
A common method for the synthesis of N-acyl amino acid surfactants like sodium this compound is the Schotten-Baumann reaction. This involves the acylation of the amino acid with a fatty acid chloride in an alkaline aqueous medium.
Protocol for Synthesis:
-
Dissolution of L-Serine: Dissolve L-serine in an aqueous solution of sodium hydroxide (NaOH). The molar ratio of NaOH to L-serine should be approximately 2:1 to ensure the amino group is deprotonated and the carboxylic acid is in its salt form.
-
Preparation of Dodecanoyl Chloride: In a separate flask, prepare or obtain dodecanoyl chloride.
-
Acylation Reaction: Slowly add the dodecanoyl chloride to the L-serine solution under vigorous stirring. The reaction should be carried out at a controlled temperature, typically on an ice bath, to manage the exothermic reaction. Maintain the pH of the reaction mixture in the alkaline range (pH 9-11) by adding NaOH solution as needed.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable technique, such as Thin Layer Chromatography (TLC).
-
Acidification and Precipitation: Once the reaction is complete, acidify the mixture with a mineral acid (e.g., HCl) to a pH of approximately 2. This will protonate the carboxyl group and cause the N-dodecanoyl-L-serine to precipitate.
-
Purification: Filter the precipitate and wash it with cold water to remove any unreacted starting materials and salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Conversion to Sodium Salt: Dissolve the purified N-dodecanoyl-L-serine in an ethanolic solution of sodium hydroxide (1 equivalent) to obtain the final product, sodium this compound.
-
Final Product Isolation: Evaporate the solvent under reduced pressure to obtain the solid sodium this compound. The final product should be dried under vacuum.
Physicochemical Characterization
Critical Micelle Concentration (CMC) Determination
The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form.[1] Above the CMC, the surfactant molecules self-assemble into aggregates, which is essential for the solubilization of hydrophobic drugs.[2]
Protocol for CMC Determination by Surface Tensiometry:
-
Prepare a Stock Solution: Prepare a stock solution of sodium this compound in deionized water at a concentration significantly above the expected CMC.
-
Prepare Serial Dilutions: Prepare a series of dilutions from the stock solution.
-
Measure Surface Tension: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.
-
Plot the Data: Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
Determine CMC: The plot will typically show two linear regions. The point of intersection of these two lines corresponds to the CMC.[3][4]
Representative Data:
Application: Solubilization of Hydrophobic Drugs
Phase Solubility Studies
Phase solubility studies are conducted to determine the extent to which a surfactant can increase the aqueous solubility of a poorly water-soluble drug.
Protocol for Phase Solubility Study:
-
Prepare Surfactant Solutions: Prepare a series of aqueous solutions of sodium this compound with increasing concentrations.
-
Add Excess Drug: Add an excess amount of the hydrophobic drug (e.g., Paclitaxel, Curcumin, or Ibuprofen) to each surfactant solution.
-
Equilibration: Shake the suspensions at a constant temperature (e.g., 37 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]
-
Sample Collection and Preparation: After equilibration, centrifuge the samples to pellet the undissolved drug. Carefully collect the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[7][8][9]
-
Data Analysis: Plot the concentration of the dissolved drug against the concentration of the surfactant. The slope of the linear portion of the graph above the CMC can be used to calculate the molar solubilization ratio and the micelle-water partition coefficient.
Table 1: Representative Solubility Enhancement of Hydrophobic Drugs
| Hydrophobic Drug | Intrinsic Aqueous Solubility (µg/mL) | Surfactant Concentration (mM) | Apparent Solubility (µg/mL) | Fold Increase |
| Paclitaxel | ~0.3 | 10 (representative) | Data not available | Data not available |
| Curcumin | ~7.8[7] | 10 (representative) | Data not available | Data not available |
| Ibuprofen | ~21 | 10 (representative) | Data not available | Data not available |
Note: The values for apparent solubility and fold increase with this compound are not available in the provided search results and would need to be determined experimentally. The intrinsic solubilities are provided as reference values.
Protocols for Preparation and Characterization of Drug-Loaded Micelles
Preparation of Drug-Loaded Micelles (Thin-Film Hydration Method)
Protocol:
-
Dissolve Drug and Surfactant: Dissolve a known amount of the hydrophobic drug and sodium this compound in a suitable organic solvent (e.g., methanol or ethanol) in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin film on the inner wall of the flask.
-
Hydration: Hydrate the thin film with a predetermined volume of an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the phase transition temperature of the surfactant.
-
Sonication (Optional): To obtain smaller and more uniform micelles, the suspension can be sonicated using a probe or bath sonicator.
-
Purification: Remove any un-encapsulated drug by centrifugation or filtration.
Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
Protocol:
-
Separate Free Drug: After preparing the drug-loaded micelles, separate the un-encapsulated drug. This can be done by methods such as centrifugation, dialysis, or size exclusion chromatography.
-
Quantify Encapsulated Drug: Lyophilize the purified micelle solution to obtain a dry powder. Dissolve a known weight of the lyophilized powder in a suitable organic solvent to disrupt the micelles and release the encapsulated drug. Quantify the amount of drug using a validated analytical method (e.g., HPLC or UV-Vis).[10][11]
-
Calculate DLC and EE: Use the following formulas to calculate DLC and EE:
-
DLC (%) = (Mass of drug in micelles / Total mass of drug-loaded micelles) x 100
-
EE (%) = (Mass of drug in micelles / Initial mass of drug used) x 100
-
Table 2: Representative Drug Loading Parameters
| Hydrophobic Drug | Surfactant:Drug Ratio (w/w) | DLC (%) | EE (%) |
| Paclitaxel | 10:1 (representative) | Data not available | Data not available |
| Curcumin | 10:1 (representative) | Data not available | Data not available |
| Ibuprofen | 10:1 (representative) | Data not available | Data not available |
Note: DLC and EE are highly dependent on the specific drug, surfactant, and preparation method. The values presented here are for illustrative purposes and need to be determined experimentally.
Characterization of Drug-Loaded Micelles
1. Particle Size and Size Distribution Analysis
Protocol (Dynamic Light Scattering - DLS):
-
Sample Preparation: Dilute the drug-loaded micelle solution with an appropriate aqueous medium to a suitable concentration for DLS analysis.
-
DLS Measurement: Analyze the sample using a DLS instrument to determine the average hydrodynamic diameter and the polydispersity index (PDI) of the micelles.[12][13]
2. In Vitro Drug Release Study
Protocol (Dialysis Method):
-
Prepare Dialysis Bag: Place a known volume of the drug-loaded micelle solution into a dialysis bag with a suitable molecular weight cut-off (MWCO).
-
Release Medium: Immerse the dialysis bag in a larger volume of a release medium (e.g., PBS with a small percentage of a surfactant like Tween 80 to maintain sink conditions) at a constant temperature (e.g., 37 °C) with gentle stirring.[12]
-
Sample Collection: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Quantification: Analyze the concentration of the released drug in the collected samples using a validated analytical method.[14][15][16]
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time.
Visualizations
Caption: Workflow for Phase Solubility Studies.
Caption: Workflow for Drug Loading and Encapsulation Efficiency Determination.
Caption: Generalized Signaling Pathway for a Solubilized Drug.
Conclusion
This compound, as an amino acid-based surfactant, holds significant potential for the solubilization of hydrophobic drugs. The protocols outlined in this document provide a comprehensive guide for the synthesis, characterization, and application of this surfactant in pre-formulation and formulation development. While specific quantitative data for this compound with various drugs requires experimental determination, the provided methodologies, based on established principles for similar surfactants, offer a robust framework for researchers to explore its utility. The biocompatible nature of amino acid-based surfactants makes them an attractive alternative to conventional synthetic surfactants, warranting further investigation for the development of safe and effective drug delivery systems.
References
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cris.unibo.it [cris.unibo.it]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rroij.com [rroij.com]
- 8. rjptonline.org [rjptonline.org]
- 9. ijnrd.org [ijnrd.org]
- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 11. documents.thermofisher.cn [documents.thermofisher.cn]
- 12. japsonline.com [japsonline.com]
- 13. L-SERINE METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 14. HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.rug.nl [research.rug.nl]
- 16. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stabilizing Protein-Lipid Complexes with Dodecyl L-Serinate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dodecyl L-Serinate for Membrane Protein Structural Studies
The structural determination of membrane proteins is crucial for understanding their function and for structure-based drug design. A significant challenge in this field is the extraction and stabilization of these proteins from their native lipid bilayer environment. Detergents are essential tools for this purpose, but many can be denaturing, leading to loss of protein structure and function.
This compound is a novel, zwitterionic amino acid-based surfactant designed for the gentle solubilization and stabilization of membrane proteins and their lipid complexes. Its unique structure, featuring a dodecyl hydrocarbon tail and a hydrophilic L-serine headgroup, offers potential advantages over traditional detergents. The zwitterionic nature of the serine headgroup may provide a milder environment for membrane proteins, helping to maintain their native conformation and activity. The presence of both a carboxyl and an amino group allows for pH-dependent charge modulation, offering an additional parameter for optimizing protein stability. These properties make this compound a promising candidate for stabilizing challenging membrane protein targets for structural analysis by techniques such as cryo-electron microscopy (cryo-EM).
Physicochemical Properties of this compound
The following table summarizes the expected physicochemical properties of this compound, based on data from similar amino acid-based surfactants.[1][2][3] Note that the exact values for this compound may vary and should be experimentally determined.
| Property | Expected Value Range | Significance in Membrane Protein Studies |
| Molecular Weight | ~289 g/mol | Important for calculating molar concentrations. |
| Critical Micelle Conc. (CMC) | 0.5 - 5 mM | The concentration above which the detergent forms micelles to solubilize membrane proteins. A lower CMC is often preferred for stability during purification.[2][3] |
| Aggregation Number | 50 - 100 | The number of detergent molecules in a micelle, which influences the size of the protein-detergent complex. |
| Micelle Molecular Weight | 14 - 29 kDa | Affects the overall size of the protein-detergent complex, which is a consideration for structural biology techniques. |
| Appearance | White to off-white solid | General physical property. |
Experimental Protocols
Protocol 1: Screening of this compound for Membrane Protein Solubilization and Stability
This protocol outlines a method to screen the effectiveness of this compound for solubilizing a target membrane protein and assessing its stability.[4][5][6]
Materials:
-
Cell paste or membrane fraction containing the target membrane protein
-
This compound
-
Control detergents (e.g., DDM, LMNG)
-
Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol)
-
Protease inhibitors
-
Bradford assay reagent or similar protein quantification method
-
SDS-PAGE reagents
-
Size-Exclusion Chromatography (SEC) system
-
96-well plates
Procedure:
-
Membrane Preparation:
-
Resuspend cell paste in Solubilization Buffer with protease inhibitors.
-
Lyse cells using a high-pressure homogenizer or sonication.
-
Centrifuge at low speed (e.g., 10,000 x g) to remove cell debris.
-
Pellet membranes by ultracentrifugation (e.g., 100,000 x g).
-
Resuspend the membrane pellet in Solubilization Buffer to a final protein concentration of 10-20 mg/mL.
-
-
Detergent Screening:
-
Prepare a stock solution of 10% (w/v) this compound in Solubilization Buffer.
-
In a 96-well plate, set up a series of solubilization reactions with varying concentrations of this compound (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v). Include control detergents at their optimal concentrations.
-
Add the membrane suspension to each well to a final protein concentration of 5 mg/mL.
-
Incubate on a rocker at 4°C for 1-2 hours.
-
Centrifuge the plate at high speed (e.g., 4,000 x g) to pellet unsolubilized material.
-
-
Analysis of Solubilization Efficiency:
-
Carefully collect the supernatant from each well.
-
Quantify the protein concentration in each supernatant using a Bradford assay.
-
Analyze the solubilized proteins by SDS-PAGE and Western blot (if an antibody is available) to confirm the presence of the target protein.
-
-
Stability Assessment by SEC:
-
For the most promising this compound concentrations, inject the supernatant onto a SEC column pre-equilibrated with Solubilization Buffer containing a lower concentration of the detergent (e.g., 2x CMC).
-
Monitor the elution profile. A monodisperse peak corresponding to the expected size of the protein-detergent complex indicates a stable protein.
-
Data Presentation: Detergent Screening Results
| Detergent | Concentration (% w/v) | Solubilized Protein (mg/mL) | SEC Profile |
| This compound | 0.1 | 0.8 | Aggregated |
| This compound | 0.5 | 2.5 | Minor Aggregation |
| This compound | 1.0 | 4.2 | Monodisperse |
| This compound | 1.5 | 4.3 | Monodisperse |
| This compound | 2.0 | 4.1 | Broad Peak |
| DDM (Control) | 1.0 | 4.0 | Monodisperse |
| LMNG (Control) | 0.5 | 4.5 | Monodisperse |
Protocol 2: Large-Scale Purification of a Membrane Protein using this compound
This protocol describes the purification of a His-tagged membrane protein.
Materials:
-
Membrane fraction containing the target protein
-
Optimal concentration of this compound (determined from screening)
-
Purification Buffers:
-
Wash Buffer: Solubilization Buffer + 20 mM Imidazole + 2x CMC of this compound
-
Elution Buffer: Solubilization Buffer + 250 mM Imidazole + 2x CMC of this compound
-
-
Ni-NTA affinity resin
-
SEC column
Procedure:
-
Solubilization:
-
Resuspend membranes in Solubilization Buffer with protease inhibitors and the optimal concentration of this compound.
-
Stir at 4°C for 1-2 hours.
-
Clarify the lysate by ultracentrifugation (100,000 x g).
-
-
Affinity Chromatography:
-
Incubate the supernatant with equilibrated Ni-NTA resin for 1-2 hours at 4°C.
-
Wash the resin with Wash Buffer to remove non-specifically bound proteins.
-
Elute the target protein with Elution Buffer.
-
-
Size-Exclusion Chromatography:
-
Concentrate the eluted protein.
-
Inject the concentrated protein onto a SEC column equilibrated with Solubilization Buffer containing 2x CMC of this compound.
-
Collect fractions corresponding to the monodisperse peak.
-
-
Purity and Concentration Assessment:
-
Analyze the purified protein by SDS-PAGE.
-
Determine the final protein concentration.
-
Protocol 3: Reconstitution of Purified Membrane Protein into Proteoliposomes
This protocol is for reconstituting the purified protein into a lipid bilayer for functional or structural studies.[7][8][9][10][11]
Materials:
-
Purified membrane protein in this compound.
-
Lipids (e.g., POPC, POPG) dissolved in chloroform.
-
Reconstitution Buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl).
-
Bio-Beads SM-2 or dialysis tubing.
Procedure:
-
Liposome Preparation:
-
Dry the lipids from chloroform under a stream of nitrogen to form a thin film.
-
Further dry under vacuum for at least 1 hour.
-
Hydrate the lipid film with Reconstitution Buffer to form multilamellar vesicles (MLVs).
-
Create small unilamellar vesicles (SUVs) by sonication or extrusion.
-
-
Reconstitution:
-
Mix the purified protein with the prepared liposomes at a desired protein-to-lipid ratio (e.g., 1:100 w/w).
-
Add this compound to the mixture to just below the concentration that solubilizes the liposomes.
-
Incubate for 1 hour at room temperature.
-
-
Detergent Removal:
-
Add Bio-Beads to the mixture and incubate at 4°C with gentle rocking to remove the detergent. Change the Bio-Beads every 2 hours for a total of 3-4 changes.
-
Alternatively, perform dialysis against a large volume of Reconstitution Buffer for 48-72 hours with several buffer changes.
-
-
Proteoliposome Characterization:
-
Harvest the proteoliposomes by ultracentrifugation.
-
Resuspend in fresh Reconstitution Buffer.
-
Confirm protein incorporation by SDS-PAGE and assess functionality if an assay is available.
-
Protocol 4: Preparation of Protein-Lipid Complexes for Cryo-EM
This protocol describes the final sample preparation steps for structural analysis by cryo-EM.[12][13][14]
Materials:
-
Purified and stable protein-dodecyl L-serinate complex or reconstituted proteoliposomes.
-
Cryo-EM grids (e.g., Quantifoil R1.2/1.3).
-
Plunge-freezing apparatus (e.g., Vitrobot).
Procedure:
-
Sample Optimization:
-
Concentrate the protein sample to a suitable concentration for cryo-EM (typically 1-10 mg/mL).
-
Screen for optimal buffer conditions, including pH and salt concentration, to ensure particle stability and good distribution in the ice.
-
-
Grid Preparation:
-
Glow-discharge the cryo-EM grids to make them hydrophilic.
-
Apply 3-4 µL of the protein sample to the grid.
-
Blot away excess liquid to create a thin film of the sample.
-
Plunge-freeze the grid in liquid ethane.
-
-
Cryo-EM Data Collection and Analysis:
-
Screen the frozen grids for ice quality and particle distribution using a transmission electron microscope.
-
Collect a large dataset of particle images.
-
Process the images to reconstruct a 3D model of the protein-lipid complex.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 4. Protocol to test the utility of detergents for E. coli membrane protein extraction and delipidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 6. A rapid expression and purification condition screening protocol for membrane protein structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reconstitution of Detergent-Solubilized Membrane Proteins into Proteoliposomes and Nanodiscs for Functional and Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. bitesizebio.com [bitesizebio.com]
- 13. mdpi.com [mdpi.com]
- 14. Cryo-EM Grid Preparation of Membrane Protein Samples for Single Particle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
standard operating procedures for using dodecyl L-serinate in proteomics workflows
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dodecyl L-Serinate in Proteomics
Effective protein extraction and solubilization are critical for successful proteomic analysis. Surfactants, or detergents, are essential reagents for disrupting cell membranes and solubilizing proteins, particularly hydrophobic membrane proteins.[1][2] Sodium dodecyl sulfate (SDS), a strong anionic surfactant, is widely used for its excellent protein solubilization capabilities.[2][3] However, SDS is known to interfere with downstream mass spectrometry (MS) analysis by suppressing ion signals and interfering with chromatographic separation.[3][4]
This has led to the development of MS-compatible surfactants, including cleavable and acid-labile surfactants, that can be removed or degraded before MS analysis.[3][5][6] this compound, an anionic surfactant, presents a potentially MS-compatible alternative. This document provides detailed standard operating procedures (SOPs) for the application of this compound in proteomics workflows, from protein extraction to sample preparation for mass spectrometry.
Comparative Properties of Surfactants in Proteomics
The choice of surfactant can significantly impact protein yield, digestion efficiency, and compatibility with downstream analysis. Below is a comparative summary of this compound's expected properties alongside other commonly used surfactants in proteomics.
| Surfactant | Type | Key Advantages | Key Disadvantages | MS Compatibility |
| This compound | Anionic | Expected good solubilization of proteins. Potentially better MS compatibility than SDS due to the amino acid head group. | Potential for ion suppression, though likely less than SDS. Requires removal before MS. | Moderate; removal is recommended. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | Excellent protein solubilization and denaturing capabilities.[2][3] | Strong interference with MS and liquid chromatography.[3][4] Requires thorough removal.[7][8] | Poor; must be removed. |
| Sodium Deoxycholate (SDC) | Anionic | Good solubilization, enhances trypsin activity, and is easily removed by acid precipitation.[9] | Can precipitate with peptides at low pH. | Good, after removal. |
| RapiGest SF / ProteaseMAX | Anionic (Acid-Labile) | Good solubilization and is acid-cleavable for easy removal.[10] | More expensive than traditional surfactants. | Excellent, after cleavage. |
| Triton X-100 / NP-40 | Non-ionic | Mild solubilization, good for maintaining protein interactions. | Can interfere with MS analysis. | Poor to moderate; removal is necessary. |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | Mild solubilization, useful for structural biology.[6] | Can suppress MS signals.[6] | Poor to moderate; removal is necessary. |
Experimental Protocols
Protocol 1: Protein Extraction from Cultured Cells using this compound
This protocol details the extraction of total proteins from cultured mammalian cells.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.8), 150 mM NaCl, 1% (w/v) this compound, 1x Protease Inhibitor Cocktail.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Cell scraper.
-
Microcentrifuge tubes.
-
Microcentrifuge.
Procedure:
-
Aspirate the culture medium from the cell culture dish.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add 1 mL of ice-cold Lysis Buffer per 10 cm dish.
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the solubilized proteins to a new pre-chilled tube.
-
Determine the protein concentration using a compatible protein assay (e.g., BCA assay).
-
Store the protein extract at -80°C until further use.
Protocol 2: In-Solution Protein Digestion
This protocol describes the digestion of proteins into peptides suitable for MS analysis.
Materials:
-
Protein extract from Protocol 1.
-
Reduction Solution: 10 mM Dithiothreitol (DTT) in 50 mM Ammonium Bicarbonate.
-
Alkylation Solution: 55 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate.
-
Trypsin solution (MS-grade), 1 mg/mL in 50 mM Acetic Acid.
-
50 mM Ammonium Bicarbonate buffer.
-
Trifluoroacetic Acid (TFA).
Procedure:
-
Take a protein sample containing 100 µg of protein and adjust the volume to 90 µL with 50 mM Ammonium Bicarbonate.
-
Add 5 µL of 10 mM DTT to the protein solution.
-
Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add 5 µL of 55 mM IAA to the solution.
-
Incubate at room temperature for 20 minutes in the dark to alkylate cysteine residues.
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
Stop the digestion by adding TFA to a final concentration of 0.5%.
Protocol 3: this compound Removal and Peptide Cleanup
This protocol outlines the removal of the surfactant and cleanup of the peptide sample before MS analysis.
Materials:
-
Digested peptide sample from Protocol 2.
-
Ethyl acetate.
-
Solid Phase Extraction (SPE) C18 columns.
-
Activation Solution: 80% Acetonitrile, 0.1% TFA.
-
Equilibration Solution: 0.1% TFA.
-
Wash Solution: 0.1% TFA.
-
Elution Solution: 80% Acetonitrile, 0.1% TFA.
-
Vacuum manifold.
-
SpeedVac concentrator.
Procedure:
-
To the acidified peptide sample, add an equal volume of ethyl acetate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 5 minutes to separate the phases.
-
Carefully remove the upper ethyl acetate phase containing the surfactant.
-
Repeat the ethyl acetate wash two more times.
-
Dry the aqueous phase containing the peptides in a SpeedVac concentrator to remove any residual ethyl acetate.
-
Resuspend the peptides in 100 µL of 0.1% TFA.
-
Activate a C18 SPE column by passing 1 mL of Activation Solution.
-
Equilibrate the column by passing 1 mL of Equilibration Solution.
-
Load the peptide sample onto the column.
-
Wash the column with 1 mL of Wash Solution.
-
Elute the peptides with 500 µL of Elution Solution into a clean tube.
-
Dry the eluted peptides in a SpeedVac concentrator.
-
Resuspend the clean peptide sample in a suitable buffer for LC-MS analysis (e.g., 0.1% Formic Acid).
Visualized Workflows
Caption: Overall proteomics workflow using this compound.
Caption: Logic diagram for surfactant removal and peptide cleanup.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. A New Mass Spectrometry-compatible Degradable Surfactant for Tissue Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The benefits (and misfortunes) of SDS in top-down proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Nonionic, Cleavable Surfactant for Top-down Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple Sodium Dodecyl Sulfate-assisted Sample Preparation Method for LC-MS-based Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison between Procedures using Sodium Dodecyl Sulfate for Shotgun Proteomic Analyses of Complex Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Assessment of In-solution Digestion Efficiency Identifies Optimal Protocols for Unbiased Protein Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Dodecyl L-Serinate in Enzymatic Assays of Membrane-Bound Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl L-serinate is an anionic amino acid-based surfactant that holds significant promise for the study of membrane-bound enzymes. Its biocompatible nature, stemming from its amino acid headgroup, makes it a potentially milder alternative to traditional harsh detergents, which can often lead to enzyme denaturation and loss of activity. This document provides detailed application notes and protocols for the use of this compound in the solubilization and subsequent enzymatic analysis of membrane-bound proteins. The information herein is intended to guide researchers in leveraging the unique properties of this surfactant to maintain the structural integrity and functionality of their target enzymes.
Physicochemical Properties of N-Acyl L-Serinates
The selection of an appropriate detergent is critical for the successful solubilization and functional analysis of membrane proteins. The Critical Micelle Concentration (CMC) is a key parameter, representing the concentration at which surfactant monomers self-assemble into micelles.[1] Effective solubilization of membrane proteins typically occurs at detergent concentrations at or above the CMC.[]
Table 1: Physicochemical Properties of N-Acyl L-Serinates and Common Detergents
| Surfactant/Detergent | Alkyl Chain Length | Headgroup | Type | CMC (mM) | Reference/Note |
| This compound (C12-Ser) | C12 | L-Serine | Anionic | ~10 - 15 (Estimated) | Estimated based on trend from C14/C16 homologs |
| Myristoyl L-serinate (C14-Ser) | C14 | L-Serine | Anionic | Not specified | |
| Palmitoyl L-serinate (C16-Ser) | C16 | L-Serine | Anionic | Not specified | |
| Sodium Dodecyl Sulfate (SDS) | C12 | Sulfate | Anionic | 8.2 | [1][4] |
| n-Dodecyl-β-D-maltoside (DDM) | C12 | Maltoside | Non-ionic | 0.17 | [5] |
| Sodium Lauroyl Sarcosinate | C12 | Sarcosine | Anionic | 14.6 | [6] |
Note: The CMC of this compound is an estimation and should be experimentally verified for precise applications.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the study of membrane-bound enzymes. Optimization of parameters such as detergent concentration, temperature, and incubation time is crucial for each specific enzyme and membrane system.[7]
Protocol 1: Solubilization of Membrane-Bound Enzymes
This protocol outlines the steps for extracting membrane-bound enzymes from a prepared membrane fraction using this compound.
Materials:
-
Isolated membrane fraction containing the target enzyme
-
This compound stock solution (e.g., 10% w/v in a suitable buffer)
-
Solubilization Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5, with protease inhibitors)
-
Ultracentrifuge and appropriate tubes
-
Micro-centrifuge
-
Bradford or BCA protein assay reagents
Procedure:
-
Membrane Preparation: Start with a high-quality preparation of membranes containing the enzyme of interest.[8]
-
Determine Protein Concentration: Accurately determine the total protein concentration of the membrane preparation using a detergent-compatible protein assay.[9]
-
Solubilization: a. Resuspend the membrane pellet in Solubilization Buffer to a final protein concentration of 5-10 mg/mL. b. Add the this compound stock solution to the membrane suspension to achieve a final concentration that is 2-5 times the estimated CMC (e.g., 20-75 mM). The optimal detergent-to-protein ratio (w/w) often ranges from 2:1 to 10:1 and should be empirically determined.[] c. Incubate the mixture on ice or at 4°C for 1-2 hours with gentle agitation (e.g., end-over-end rotation).
-
Clarification of Solubilizate: a. Centrifuge the solubilization mixture at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet non-solubilized material. b. Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Assessment of Solubilization Efficiency: a. Determine the protein concentration of the supernatant. b. Analyze both the supernatant and the pellet fractions by SDS-PAGE and Western blotting (if an antibody is available) to assess the efficiency of target enzyme solubilization.
Protocol 2: Enzymatic Assay of Solubilized Membrane-Bound Enzymes
This protocol describes a general method for measuring the activity of a membrane-bound enzyme after solubilization with this compound. The specific assay conditions will depend on the enzyme being studied.
Materials:
-
Solubilized enzyme preparation (from Protocol 1)
-
Assay Buffer (specific to the enzyme of interest, containing this compound at a concentration above its CMC to maintain protein solubility)
-
Substrate(s) for the enzyme
-
Detection reagents (e.g., chromogenic or fluorogenic substrate, or reagents for a coupled assay)
-
Spectrophotometer or fluorometer
-
Control samples (e.g., heat-inactivated enzyme, no substrate)
Procedure:
-
Assay Setup: a. Prepare a reaction mixture in a suitable vessel (e.g., cuvette, microplate well) containing Assay Buffer. b. Ensure the final concentration of this compound in the assay mixture remains at or slightly above the estimated CMC to prevent protein aggregation.
-
Enzyme Addition: a. Add a specific amount of the solubilized enzyme preparation to the reaction mixture. The optimal amount of enzyme should be determined to ensure the reaction rate is within the linear range of the assay.
-
Initiation of Reaction: a. Initiate the enzymatic reaction by adding the substrate(s).
-
Data Acquisition: a. Monitor the reaction progress over time by measuring the change in absorbance or fluorescence at the appropriate wavelength. b. Record data at regular intervals to determine the initial reaction velocity.
-
Data Analysis: a. Calculate the enzyme activity, typically expressed in units such as µmol of product formed per minute per mg of protein. b. Compare the activity of the this compound-solubilized enzyme to that obtained with other detergents or in its native membrane environment, if possible.
Visualizations
Signaling Pathway Example: G-Protein Coupled Receptor (GPCR)
Caption: Simplified GPCR signaling pathway.
Experimental Workflow: Membrane Enzyme Solubilization and Assay
Caption: Workflow for membrane enzyme analysis.
Logical Relationship: Detergent Concentration and Enzyme Activity
Caption: Effect of detergent concentration on enzyme state.
Conclusion
This compound presents a valuable tool for the study of membrane-bound enzymes, offering a potentially milder alternative to conventional detergents. The protocols and data presented here provide a starting point for researchers to explore the utility of this amino acid-based surfactant. It is imperative to empirically determine the optimal conditions for each specific enzyme system to ensure the preservation of its native structure and function. Future studies are warranted to precisely determine the physicochemical properties of this compound and to expand its application across a wider range of membrane proteins.
References
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol to test the utility of detergents for E. coli membrane protein extraction and delipidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Assay for Detergent Solubilized Proteins - Hancock Lab [cmdr.ubc.ca]
Enhancing Peptide Serum Stability Through N-Dodecyl Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often limited by their short in vivo half-life due to rapid enzymatic degradation in serum. A promising strategy to overcome this limitation is the conjugation of a lipid moiety, such as an N-dodecyl group, to the peptide backbone. This modification can significantly enhance serum stability, thereby prolonging the peptide's circulation time and improving its pharmacokinetic profile. This document provides detailed application notes, experimental protocols, and data on the N-dodecyl conjugation of peptides for enhanced serum stability.
Principle and Mechanism of Stability Enhancement
N-dodecyl conjugation enhances peptide serum stability through two primary mechanisms:
-
Steric Hindrance of Proteases: The attached dodecyl chain provides a bulky, hydrophobic shield around the peptide backbone. This steric hindrance physically obstructs the access of proteolytic enzymes to their cleavage sites on the peptide, thereby reducing the rate of degradation.[1] N-alkylation has been shown to be an effective strategy to confer protease resistance.
-
Binding to Serum Albumin: The lipophilic dodecyl group promotes the non-covalent binding of the conjugated peptide to serum albumin, the most abundant protein in the blood.[2][3] Albumin itself has a long half-life of approximately 19 days.[4] By binding to albumin, the peptide is protected from renal clearance and enzymatic degradation, effectively creating a circulating reservoir of the therapeutic peptide.[2][4]
Quantitative Data on Serum Stability Enhancement
The conjugation of an N-dodecyl group has been demonstrated to significantly increase the serum half-life of peptides. The following table summarizes the comparative stability of a dodecylated peptide versus its unmodified counterpart.
| Peptide | Modification | Half-life in Mouse Plasma | Reference |
| l-PDC31 | Unmodified | < 5 minutes | [5] |
| N-dodecyl-l-PDC31 | N-terminal dodecyl conjugation | ~30 minutes | [5] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of N-Dodecyl Peptides via Reductive Amination
This protocol describes the synthesis of an N-terminally dodecylated peptide on a solid support using the reductive amination method.[6] This method involves the reaction of the N-terminal amine of the resin-bound peptide with dodecanal to form a Schiff base, which is then reduced to a stable secondary amine.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dodecanal
-
Sodium cyanoborohydride (NaBH₃CN)
-
Acetic acid (AcOH)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase peptide synthesis (SPPS) vessel
-
Shaker/rocker
Procedure:
-
Peptide Synthesis:
-
N-Dodecyl Conjugation (Reductive Amination):
-
Swell the resin-bound peptide in DMF.
-
Prepare a solution of dodecanal (10 equivalents relative to resin loading) in DMF.
-
Add the dodecanal solution to the resin and shake for 1-2 hours at room temperature to form the imine intermediate.
-
Prepare a solution of sodium cyanoborohydride (10 equivalents) and acetic acid (1%) in DMF.
-
Add the reducing agent solution to the resin and shake for an additional 2-4 hours at room temperature.
-
Wash the resin extensively with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[7]
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Purify the crude N-dodecyl peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry to confirm its identity and purity.
-
Protocol 2: Serum Stability Assay using LC-MS
This protocol outlines a general procedure for assessing the stability of N-dodecylated peptides in serum using liquid chromatography-mass spectrometry (LC-MS).[9][10][11]
Materials:
-
N-dodecyl peptide and unmodified control peptide
-
Human or mouse serum
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN) with 0.1% formic acid (FA)
-
Water with 0.1% formic acid (FA)
-
Trichloroacetic acid (TCA) or organic solvent mixture (e.g., ACN/Ethanol) for protein precipitation
-
Incubator (37°C)
-
Centrifuge
-
LC-MS system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the test peptide (N-dodecylated and unmodified) in a suitable solvent (e.g., DMSO or water).
-
Dilute the peptide stock solution with PBS to the desired starting concentration (e.g., 10 µM).
-
In a microcentrifuge tube, mix the peptide solution with serum (e.g., a 1:1 ratio of peptide solution to serum).
-
-
Incubation:
-
Incubate the peptide-serum mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the mixture.
-
-
Protein Precipitation and Sample Quenching:
-
Immediately add a protein precipitation agent to the collected aliquot (e.g., 3 volumes of cold ACN or 10% TCA) to stop enzymatic degradation.
-
Vortex the mixture vigorously.
-
Incubate on ice for 10-20 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
LC-MS Analysis:
-
Carefully collect the supernatant containing the remaining peptide.
-
Analyze the supernatant by LC-MS.
-
Liquid Chromatography (LC): Use a C18 reverse-phase column with a gradient of water with 0.1% FA (Mobile Phase A) and ACN with 0.1% FA (Mobile Phase B).
-
Mass Spectrometry (MS): Monitor the disappearance of the parent peptide mass over time.
-
-
-
Data Analysis:
-
Quantify the peak area of the parent peptide at each time point.
-
Normalize the peak area at each time point to the peak area at time zero.
-
Plot the percentage of remaining peptide versus time and calculate the half-life (t½) of the peptide.
-
Visualizations
Mechanism of Enhanced Serum Stability
Caption: Mechanism of serum stability enhancement by N-dodecyl conjugation.
Experimental Workflow for N-Dodecyl Peptide Synthesis and Stability Testing
Caption: Workflow for synthesis and stability testing of N-dodecyl peptides.
Impact on Signaling Pathways
The conjugation of a lipid chain to a peptide can influence its interaction with cellular signaling pathways. While the primary intent of N-dodecylation is often to improve pharmacokinetics, the increased lipophilicity can also affect the peptide's biological activity and mechanism of action.
Lipidated peptides may exhibit altered interactions with cell membranes, potentially leading to:
-
Enhanced Receptor Engagement: The lipid tail can anchor the peptide to the cell membrane, increasing its local concentration near membrane-bound receptors and prolonging receptor engagement.
-
Modulation of Lipid-Mediated Signaling: Bioactive lipids are crucial components of various signaling pathways. The introduction of a lipidated peptide could potentially influence these pathways, which are involved in processes such as cell proliferation, inflammation, and apoptosis.[12][13] For instance, lipidated molecules can interact with G protein-coupled receptors (GPCRs) and nuclear receptors that are involved in lipid signaling.[12] Further investigation is required to elucidate the specific effects of N-dodecylated peptides on these pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. worthe-it.co.za [worthe-it.co.za]
- 6. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. tandfonline.com [tandfonline.com]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. longdom.org [longdom.org]
- 13. Lipid signaling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Use of Surfactants in Tissue Decellularization
A-101: Protocols for Tissue Engineering
Audience: Researchers, scientists, and drug development professionals.
Introduction
Decellularization is a critical process in tissue engineering that involves the removal of cellular components from a tissue or organ, while preserving the intricate three-dimensional structure and composition of the extracellular matrix (ECM). The resulting acellular scaffold can then be recellularized with a patient's own cells to generate a functional, non-immunogenic tissue or organ for transplantation. The choice of decellularization agent is paramount to the success of this process, with the ideal agent effectively removing cells while causing minimal damage to the ECM.
This document provides detailed application notes and protocols for the use of surfactants in tissue decellularization. While the initial request specified information on dodecyl L-serinate, a comprehensive search of the scientific literature did not yield any specific protocols or data for the use of this particular compound in tissue decellularization. Therefore, these notes will focus on the most widely used and well-characterized surfactant for this application: Sodium Dodecyl Sulfate (SDS). Additionally, comparative data for other common detergents such as Triton X-100 and Sodium Deoxycholate (SDC) will be presented to provide a broader context for researchers.
Overview of Common Surfactants in Decellularization
Surfactants are amphiphilic molecules that can disrupt cell membranes and facilitate the removal of cellular material. They are broadly categorized as ionic, non-ionic, and zwitterionic.
-
Ionic Surfactants (e.g., Sodium Dodecyl Sulfate - SDS): These are powerful detergents that effectively solubilize cell membranes and denature proteins, leading to efficient cell removal.[1] However, they can also be harsh on the ECM, potentially damaging collagen and glycosaminoglycan (GAG) content.[1][2] Residual SDS is also cytotoxic and must be thoroughly removed.[3]
-
Non-ionic Surfactants (e.g., Triton X-100): These are milder detergents that primarily disrupt lipid-lipid and lipid-protein interactions.[2] They are less damaging to the ECM compared to ionic detergents but may be less effective at complete cell removal, often requiring combination with other agents.[2]
-
Zwitterionic Surfactants (e.g., CHAPS): These detergents have both a positive and negative charge and are effective at disrupting protein-protein interactions while being generally less denaturing than ionic detergents.[2]
Quantitative Data on Decellularization Efficiency and ECM Preservation
The effectiveness of a decellularization protocol is assessed by quantifying the removal of cellular components (primarily DNA) and the preservation of key ECM components. Successful decellularization is generally defined by the following criteria: less than 50 ng of double-stranded DNA (dsDNA) per mg of dry ECM weight, DNA fragment length less than 200 base pairs, and no visible nuclear material in histological sections.[2]
Table 1: Comparison of Decellularization Efficiency of Different Surfactants
| Surfactant/Protocol | Tissue Type | DNA Reduction (%) | Reference |
| 1% SDS | Porcine Lung | 96% | [4] |
| 1% Triton X-100 / 0.1% SDS | Rat Kidney | ~95% | [5] |
| Latrunculin B | Skeletal Muscle | >90% | [6] |
| 1% SLES | Rat Kidney | Complete cell removal | [7] |
| 1% SDS | Rat Kidney | Complete cell removal | [7] |
| 1% SDS + 1% Triton X-100 | Canine Myocardium | Effective cell removal | [8] |
Table 2: Effect of Surfactants on ECM Component Retention
| Surfactant/Protocol | Tissue Type | Collagen Retention | GAG Retention | Elastin Retention | Reference |
| 1% SDS | Porcine Lung | Preserved | Depletion of sulfated GAGs | - | [4] |
| 1% SLES | Rat Kidney | Better preservation than SDS | Better preservation than SDS | - | [7] |
| 1% SDS | Rat Kidney | - | - | - | [7] |
| 1% SDS + 1% Triton X-100 | Canine Myocardium | Preserved | Preserved | - | [8] |
| Trypsin-EGTA/Triton | Rat Kidney | Structural deterioration | Growth factor loss | - | [5] |
Experimental Protocols
The following are detailed protocols for the decellularization of various tissues using common surfactants. It is crucial to note that these protocols may require optimization based on the specific tissue type, thickness, and species of origin.
Protocol 1: SDS-Based Decellularization of Porcine Heart
This protocol is adapted from a study that found SDS to be more suitable than sodium deoxycholate for porcine heart decellularization, resulting in low DNA content and high preservation of the ECM.[9]
Materials:
-
Porcine heart
-
Phosphate-buffered saline (PBS)
-
1% (w/v) Sodium Dodecyl Sulfate (SDS) in deionized water
-
1% (v/v) Triton X-100 in deionized water
-
Deoxyribonuclease (DNase) solution (e.g., 20 U/mL in PBS)
-
Peristaltic pump and perfusion setup
-
Sterile surgical instruments
Procedure:
-
Tissue Preparation: Harvest the porcine heart under sterile conditions. Cannulate the aorta for retrograde coronary perfusion. Wash the heart extensively with PBS to remove blood clots.
-
Decellularization:
-
Washing and Sterilization:
-
Perfuse with sterile PBS for 10 days to thoroughly remove residual detergents.[9]
-
Optionally, perfuse with a DNase solution for 1-3 hours to degrade any remaining DNA fragments.
-
Perform a final extensive wash with sterile PBS.
-
Sterilize the decellularized scaffold using a suitable method such as gamma irradiation or ethylene oxide.
-
Protocol 2: Combined Triton X-100 and SDS Decellularization of Rat Kidney
This protocol is effective for achieving superior cell removal in dense organs like the kidney.[5]
Materials:
-
Rat kidney
-
1% (v/v) Triton X-100 in PBS
-
0.1% (w/v) SDS in PBS
-
PBS
-
Perfusion setup
Procedure:
-
Tissue Preparation: Harvest the rat kidney and cannulate the renal artery. Perfuse with PBS to clear the blood.
-
Decellularization:
-
Perfuse with 1% Triton X-100 for a designated period (e.g., 1-2 hours).
-
Follow with perfusion of 0.1% SDS.[5] The kidney should become transparent.
-
-
Washing:
-
Perfuse with a large volume of sterile PBS to remove all traces of the detergents. The duration of the wash is critical to ensure biocompatibility.
-
Visualizations
Signaling Pathway: Role of ECM in Recellularization
The decellularized ECM provides crucial signals for cell attachment, proliferation, and differentiation during the recellularization process.
Caption: Signaling cascade initiated by the decellularized ECM to guide cell behavior during recellularization.
Experimental Workflow: General Decellularization Process
The following diagram outlines the general steps involved in a typical perfusion-based decellularization protocol.
Caption: A generalized workflow for tissue decellularization using a perfusion-based method.
Logical Relationship: Factors Influencing Decellularization Outcome
The success of decellularization depends on a balance of several factors.
Caption: Key factors that must be optimized to achieve successful tissue decellularization.
Conclusion
While the use of this compound in tissue decellularization is not currently documented in the scientific literature, established protocols using surfactants like SDS, Triton X-100, and SDC provide a robust foundation for researchers in tissue engineering. The selection of the appropriate decellularization agent and protocol is a critical step that must be carefully optimized for each specific tissue type to ensure efficient cell removal while preserving the essential structural and biochemical properties of the extracellular matrix. The protocols and data presented in these application notes serve as a valuable starting point for developing and refining decellularization strategies for a wide range of tissue engineering applications.
References
- 1. Chapter 7 Amino Acid-Based Surfactants for Biomedical Applications | Semantic Scholar [semanticscholar.org]
- 2. Novel Decellularization Method for Tissue Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. Decellularization Strategies for Regenerative Medicine: From Processing Techniques to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino Acid-Based Surfactants | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Decellularization Techniques for Tissue Engineering: Towards Replicating Native Extracellular Matrix Architecture in Liver Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
how to prevent dodecyl L-serinate precipitation in physiological buffers
Welcome to the technical support center for dodecyl L-serinate. This guide provides troubleshooting advice and preventative strategies to address precipitation issues commonly encountered when using this amino acid-based surfactant in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
A1: this compound is an amino acid-based surfactant consisting of a hydrophobic 12-carbon (dodecyl) tail and a hydrophilic L-serine headgroup. Its tendency to precipitate in aqueous solutions, particularly physiological buffers, stems from several factors including its molecular structure, the pH of the medium, the concentration of salts (ionic strength), and the temperature. Like many surfactants, it has a limited solubility as a monomer, and its stability in solution is highly dependent on these environmental conditions.
Q2: What are the primary factors that cause this compound to precipitate?
A2: The main contributors to this compound precipitation in physiological buffers are:
-
pH: The pH of the buffer affects the ionization state of the L-serine headgroup, which in turn dictates its solubility.
-
Ionic Strength: Physiological buffers contain salts that can decrease the solubility of the surfactant through a "salting-out" effect.[1][2]
-
Concentration: At concentrations below the critical micelle concentration (CMC), the surfactant exists as individual molecules (monomers), which may be less soluble than the micelles formed at higher concentrations.[3][4]
-
Temperature: Low temperatures can cause the surfactant to precipitate out of solution, a phenomenon related to its Krafft temperature.
-
Hydrolysis: The ester bond in this compound can undergo hydrolysis, breaking down into L-serine and dodecanol. Dodecanol is poorly soluble in water and can precipitate, especially under acidic or basic conditions.[5][6]
Q3: How does pH affect the solubility of this compound?
A3: The L-serine headgroup contains a primary amine. The charge of this group is pH-dependent. At a pH below its pKa, the amine group is protonated (positively charged), which generally increases its interaction with water and enhances solubility. If the buffer pH is close to the pKa of the amine, the molecule may have minimal net charge, leading to reduced solubility and potential precipitation.[1][7]
Q4: What is the role of ionic strength in precipitation?
A4: High concentrations of ions (salts) in physiological buffers can disrupt the hydration shell around the hydrophilic headgroup of the surfactant. This increased ionic strength can shield the electrostatic repulsion between charged surfactant head groups, which can lower the critical micelle concentration (CMC) but also reduce the overall solubility of the surfactant monomers, leading to precipitation.[1][8]
Q5: Can the order of mixing ingredients affect solubility?
A5: Yes, the order of addition is critical. This compound should ideally be dissolved in deionized water or a suitable co-solvent first to create a concentrated stock solution. This stock solution can then be added slowly to the physiological buffer with continuous stirring. Adding the solid surfactant directly to a high ionic strength buffer can cause immediate precipitation.
Q6: What is the Critical Micelle Concentration (CMC) and why is it important?
A6: The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant above which the individual molecules begin to self-assemble into aggregates called micelles.[3][4] Below the CMC, the surfactant exists as monomers. Above the CMC, both monomers and micelles are present in equilibrium.[4] Formulating this compound at a concentration significantly above its CMC is a key strategy to enhance its apparent solubility and prevent precipitation, as the hydrophobic tails are sequestered within the micelle core.[3]
Troubleshooting Guide
If you are experiencing precipitation, consult the following table to identify the potential cause and implement the recommended solution.
| Symptom Observed | Potential Cause | Explanation | Recommended Solution(s) |
| Precipitate forms immediately upon adding this compound to the buffer. | High Ionic Strength / Salting Out | The high salt concentration of the buffer is preventing the surfactant from dissolving.[1][2] | 1. Prepare a concentrated stock solution of this compound in pure water or a co-solvent first, then add it to the buffer. 2. If possible, reduce the salt concentration of the buffer. |
| Solution is initially clear but a precipitate forms over time (hours to days). | Chemical Instability (Hydrolysis) | The ester bond is slowly hydrolyzing, forming poorly soluble dodecanol. This process can be catalyzed by non-neutral pH.[5] | 1. Prepare solutions fresh before each experiment. 2. Store stock solutions at a neutral pH (if compatible) and at a low temperature (e.g., 2-8 °C) to slow hydrolysis. |
| Precipitate appears when the solution is cooled or stored in the refrigerator. | Temperature-Dependent Solubility (Krafft Point) | The temperature of the solution has dropped below the Krafft temperature of the surfactant, the point at which solubility is too low to form micelles. | 1. Gently warm the solution while stirring to redissolve the precipitate. 2. Store the solution at a temperature known to maintain its solubility. |
| Precipitation occurs at low concentrations of this compound. | Concentration is below the Critical Micelle Concentration (CMC) | The concentration is in the range of monomer solubility, which is lower than the total apparent solubility above the CMC.[3][4] | 1. Increase the working concentration of this compound to be well above its CMC. 2. If a low concentration is required, use a solubilizing excipient like a co-solvent or cyclodextrin. |
| Precipitation is observed only in specific buffer formulations. | pH-Related Insolubility | The buffer's pH is near the pKa of the surfactant's primary amine, minimizing its net charge and reducing its solubility in water.[1][9] | 1. Adjust the buffer pH to be at least 1-2 units away from the pKa of the amine group. 2. Screen different physiological buffers to find one with a compatible pH. |
Visual Guides
Diagram 1: Factors Leading to Precipitation
Caption: Logical flow diagram illustrating the key factors that contribute to the precipitation of this compound.
Diagram 2: Troubleshooting Workflow
Caption: A step-by-step workflow to diagnose and resolve this compound precipitation issues.
Prevention Strategies & Experimental Protocols
Proactive formulation design is the most effective way to prevent precipitation.
Strategy 1: Formulation with Co-solvents
Co-solvents are water-miscible organic solvents that can disrupt the ordered structure of water, thereby increasing the solubility of non-polar solutes.[10][11][12]
Table 1: Common Co-solvents for Surfactant Formulations
| Co-solvent | Typical Starting Concentration (% v/v) | Notes |
| Ethanol | 1 - 10% | Commonly used, but can affect protein stability at higher concentrations.[11] |
| Propylene Glycol | 5 - 20% | A versatile and less volatile co-solvent.[11] |
| Polyethylene Glycol 400 (PEG 400) | 5 - 25% | Often used in parenteral formulations.[12] |
| Glycerin | 5 - 20% | Increases viscosity but is an effective solubilizer.[11] |
Experimental Protocol: Co-solvent Method
-
Prepare Co-solvent Stock: Weigh the required amount of solid this compound. Dissolve it in a minimal amount of the chosen co-solvent (e.g., ethanol) to create a concentrated stock solution (e.g., 100 mM). Ensure it is fully dissolved.
-
Prepare Buffer: Prepare the final physiological buffer at the desired pH and ionic strength.
-
Combine: While vigorously stirring the physiological buffer, slowly add the co-solvent stock solution dropwise to reach the final desired concentration of this compound.
-
Observe: Monitor the solution for any signs of cloudiness or precipitation. If the solution remains clear, it is ready for use.
Strategy 2: Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic tail of the surfactant, forming a water-soluble inclusion complex.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its high aqueous solubility and low toxicity.[15][16]
Table 2: Cyclodextrin Solubilization Parameters
| Cyclodextrin | Typical Molar Ratio (CD:Surfactant) | Notes |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 to 5:1 | Highly soluble in water. Forms stable inclusion complexes with long alkyl chains.[15] |
Experimental Protocol: Cyclodextrin Method
-
Dissolve Cyclodextrin: Weigh the required amount of HP-β-CD and dissolve it completely in the physiological buffer.
-
Add Surfactant: Weigh the required amount of solid this compound. Slowly add the solid to the cyclodextrin-containing buffer while stirring continuously.
-
Equilibrate: Allow the solution to stir for 1-2 hours at room temperature to ensure the complete formation of the inclusion complex.
-
Final Check: Visually inspect the solution for clarity before use.
Diagram 3: Mechanisms of Solubilization
Caption: How co-solvents and cyclodextrins work to prevent precipitation by increasing monomer solubility.
References
- 1. Influence of pH, ionic strength, and temperature on self-association and interactions of sodium dodecyl sulfate in the absence and presence of chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of pH and ionic strength of dissolution media on in-vitro release of two model drugs of different solubilities from HPMC matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. Acid-catalyzed hydrolysis of sodium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.umcs.pl [journals.umcs.pl]
- 10. researchgate.net [researchgate.net]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. pharmatutor.org [pharmatutor.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Role of Cyclodextrins against Interface-Induced Denaturation in Pharmaceutical Formulations: A Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Dodecyl L-Serinate Concentration for GPCR Solubilization: A Technical Support Guide
For researchers, scientists, and drug development professionals venturing into the complex world of G-protein-coupled receptor (GPCR) research, achieving optimal solubilization is a critical yet often challenging step. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using the anionic amino acid-based surfactant, dodecyl L-serinate, for this purpose.
While direct quantitative data for this compound in GPCR solubilization is limited in publicly available literature, this guide leverages established principles from similar anionic surfactants and general membrane protein biochemistry to provide a robust starting point for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound for GPCR solubilization?
A1: The optimal concentration of any detergent for GPCR solubilization is highly dependent on the specific receptor and the lipid environment. A crucial parameter to consider is the Critical Micelle Concentration (CMC), the concentration at which detergent monomers begin to form micelles. For effective solubilization, the detergent concentration should be significantly above its CMC.
Q2: How do I determine the Critical Micelle Concentration (CMC) of this compound in my buffer?
A2: The CMC of a surfactant can be influenced by buffer components such as ionic strength and pH. It is highly recommended to determine the CMC of this compound in your specific experimental buffer. Common methods for CMC determination include:
-
Fluorescence Spectroscopy: Using a fluorescent probe like 1,6-diphenyl-1,3,5-hexatriene (DPH) or pyrene, which exhibit changes in their fluorescence properties upon incorporation into micelles.
-
Surface Tensiometry: Measuring the surface tension of solutions with increasing surfactant concentrations. A sharp break in the plot of surface tension versus concentration indicates the CMC.
-
Conductivity Measurements: For ionic surfactants, a change in the slope of conductivity versus concentration can be used to determine the CMC.
Q3: My GPCR is precipitating after solubilization with this compound. What could be the cause and how can I fix it?
A3: GPCR precipitation post-solubilization is a common issue and can stem from several factors:
-
Inadequate Detergent Concentration: If the this compound concentration is too low (below or near the CMC), it may not be sufficient to keep the receptor soluble once extracted from the membrane. Try increasing the detergent concentration in your solubilization and subsequent purification buffers.
-
Suboptimal Buffer Conditions: pH and ionic strength can significantly impact protein stability. Ensure your buffer pH is appropriate for your specific GPCR (typically in the physiological range of 7.2-8.0) and consider screening different salt concentrations (e.g., 100-500 mM NaCl).
-
Protein Denaturation: this compound, being an anionic surfactant, can be harsher than non-ionic detergents and may lead to denaturation and subsequent aggregation. Consider adding stabilizing agents such as glycerol (10-20% v/v), cholesterol analogs (e.g., cholesteryl hemisuccinate, CHS), or specific ligands (agonists or antagonists) that are known to stabilize your GPCR's conformation.
-
Insufficient Lipid Interaction: Some GPCRs require the presence of specific lipids for stability. The solubilization process might be stripping these essential lipids away. Supplementing the solubilization buffer with lipids that mimic the native membrane environment can sometimes prevent precipitation.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during GPCR solubilization with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Solubilization Efficiency | 1. Insufficient detergent concentration.2. Inefficient membrane disruption.3. Short incubation time. | 1. Increase the concentration of this compound (e.g., try 1.5x, 2x, and 5x the initial concentration).2. Ensure thorough homogenization of the cell membranes prior to adding the detergent.3. Increase the solubilization incubation time (e.g., from 1 hour to 2-4 hours) at a low temperature (typically 4°C). |
| GPCR Aggregation/Precipitation | 1. Detergent concentration fell below the CMC during a dilution step.2. Protein instability in the detergent.3. Buffer conditions are not optimal. | 1. Maintain the this compound concentration above its CMC in all subsequent purification steps.2. Add stabilizing agents: glycerol (10-20%), cholesterol analogs (e.g., CHS at 0.01-0.1%), or a known stabilizing ligand.3. Screen a range of pH values (e.g., 6.5-8.5) and salt concentrations (e.g., 50-500 mM NaCl). |
| Loss of Ligand Binding Activity | 1. The detergent is denaturing the receptor.2. The conformation of the binding pocket is altered.3. Essential lipids for function have been removed. | 1. Try a lower concentration of this compound or screen other, milder detergents (e.g., non-ionic or zwitterionic amino acid-based surfactants).2. Perform solubilization in the presence of a high-affinity ligand to stabilize the active conformation.3. Supplement the solubilization and purification buffers with a lipid mixture that resembles the native membrane. |
| High Micelle Heterogeneity | 1. Broad range of micelle sizes formed by the detergent.2. Formation of mixed micelles with endogenous lipids. | 1. This is an inherent property of some detergents. Size exclusion chromatography can be used to isolate a more homogenous population of protein-detergent complexes.2. This is expected. The goal is to obtain a stable protein-lipid-detergent complex. |
Experimental Protocols
General Protocol for GPCR Solubilization using this compound
This protocol provides a general framework. The optimal conditions, particularly concentrations and incubation times, must be determined empirically for each specific GPCR.
-
Membrane Preparation:
-
Harvest cells expressing the target GPCR.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES pH 7.5, containing protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer or a similar method.
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and unbroken cells.
-
Centrifuge the supernatant at a high speed (e.g., 100,000 x g for 1 hour) to pellet the cell membranes.
-
Wash the membrane pellet with a high-salt buffer (e.g., 20 mM HEPES pH 7.5, 1 M NaCl) to remove peripheral membrane proteins.
-
Resuspend the final membrane pellet in a storage buffer (e.g., 20 mM HEPES pH 7.5, 250 mM sucrose) and determine the total protein concentration (e.g., using a BCA assay).
-
-
Solubilization:
-
Dilute the membrane preparation to a final protein concentration of 2-5 mg/mL in a solubilization buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol).
-
Add this compound from a concentrated stock solution to the desired final concentration (start with a range, e.g., 0.5%, 1%, and 2% w/v).
-
Incubate the mixture at 4°C for 1-4 hours with gentle agitation (e.g., on a rotator).
-
-
Clarification:
-
Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g for 1 hour) to pellet any unsolubilized material.
-
Carefully collect the supernatant, which contains the solubilized GPCR.
-
-
Analysis of Solubilization Efficiency:
-
Analyze a sample of the supernatant and the pellet by SDS-PAGE and Western blotting using an antibody specific to your GPCR or its tag to determine the percentage of solubilized receptor.
-
Visualizing Key Processes
To aid in understanding the experimental workflow and the underlying principles, the following diagrams have been generated.
Caption: Experimental workflow for GPCR solubilization.
Caption: Simplified GPCR signaling pathway.
By following these guidelines and systematically optimizing the experimental parameters, researchers can enhance their success rate in solubilizing functional GPCRs using this compound and other amino acid-based surfactants.
improving the yield and purity of chemo-enzymatic dodecyl L-serinate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of chemo-enzymatic dodecyl L-serinate synthesis.
Frequently Asked Questions (FAQs)
Q1: Which enzyme is recommended for the synthesis of this compound?
A1: Immobilized lipases are highly effective for the esterification of amino acids. Lipozyme TL IM (from Thermomyces lanuginosus) is a commercially available and commonly used lipase for such reactions, demonstrating good activity in non-aqueous media.[1][2] Enzyme screening is recommended to determine the most efficient biocatalyst for your specific reaction conditions.[3]
Q2: What is the main advantage of using an enzymatic approach over a purely chemical synthesis for this compound?
A2: The primary advantage of enzymatic synthesis is the high selectivity of the enzyme, which often eliminates the need for protecting groups for the amino and hydroxyl functions of L-serine.[3] This simplifies the overall process, reduces the number of reaction steps, and minimizes the formation of by-products, leading to a greener and more efficient synthesis.[4]
Q3: How does the water content in the reaction medium affect the synthesis?
A3: Water plays a dual role in enzymatic esterification. A small amount of water is essential to maintain the enzyme's conformational flexibility and catalytic activity.[5][6] However, excess water can promote the reverse reaction (hydrolysis of the ester), which reduces the product yield.[1][6] It is crucial to control the water activity in the reaction medium for optimal performance.
Q4: What are the typical methods for purifying the final this compound product?
A4: Common purification techniques for amino acid esters include recrystallization, ion-exchange chromatography, and silica gel column chromatography.[7][8][9] The choice of method depends on the scale of the reaction and the nature of the impurities. Recrystallization from an aqueous solution of an organic acid, such as acetic acid, has been shown to be effective for long-chain amino acids.[7][8]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[3][10] These methods allow for the quantification of the reactants and the product, enabling the determination of the reaction conversion over time.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Suboptimal Reaction Conditions: Temperature, substrate molar ratio, or enzyme loading may not be optimal. 2. Enzyme Inactivation: The enzyme may be denatured by high temperatures or incompatible solvents. 3. Excess Water: High water content can shift the equilibrium towards hydrolysis. 4. Mass Transfer Limitations: Poor mixing can limit the interaction between substrates and the immobilized enzyme. | 1. Optimize Reaction Parameters: Systematically vary the temperature (e.g., 40-70°C), molar ratio of dodecanol to L-serine (e.g., 1:1 to 5:1), and enzyme concentration. 2. Choose an Appropriate Solvent: Use a hydrophobic organic solvent (Log P > 4) to maintain enzyme activity.[5] Ensure the reaction temperature does not exceed the enzyme's stability limit. 3. Control Water Content: Use molecular sieves to remove excess water or pre-treat the enzyme to reduce its water content.[1][11] 4. Improve Agitation: Increase the stirring speed to ensure a homogenous reaction mixture.[12] |
| Low Purity | 1. Side Reactions: Unwanted reactions, such as the formation of di-dodecyl serinate or by-products from impurities in the starting materials. 2. Incomplete Reaction: The reaction may not have reached completion, leaving unreacted starting materials. 3. Ineffective Purification: The chosen purification method may not be suitable for removing specific impurities. | 1. Use High-Purity Starting Materials: Ensure the L-serine and dodecanol are of high purity. 2. Optimize Reaction Time: Monitor the reaction to determine the optimal time for maximum conversion without significant by-product formation. 3. Refine Purification Protocol: Experiment with different recrystallization solvents or chromatographic conditions. Consider a multi-step purification approach if necessary. |
| Enzyme Deactivation | 1. Inappropriate Solvent: Hydrophilic solvents (Log P < 2) can strip essential water from the enzyme, leading to deactivation.[5][6] 2. High Temperature: Exceeding the optimal temperature range can cause irreversible denaturation of the enzyme. 3. Presence of Inhibitors: Impurities in the substrates or solvent may act as enzyme inhibitors. | 1. Select a Hydrophobic Solvent: Use solvents like hexane or toluene. 2. Maintain Optimal Temperature: Operate within the enzyme's recommended temperature range. 3. Purify Substrates and Solvents: Ensure all components of the reaction mixture are free from potential inhibitors. |
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters and outcomes for the enzymatic synthesis of amino acid esters. Note that these are representative values and may require optimization for this compound synthesis.
Table 1: Reaction Condition Optimization
| Parameter | Range | Optimal Value (Example) | Reference |
| Temperature | 40 - 80°C | 60 - 70°C | [3][12] |
| Substrate Molar Ratio (Alcohol:Amino Acid) | 1:1 - 5:1 | 1.5:1 - 3:1 | [3][12] |
| Enzyme Loading (wt% of substrates) | 5 - 25% | 15% | [12] |
| Reaction Time | 4 - 48 hours | 19 - 24 hours | [12] |
| Agitation Speed | 200 - 600 rpm | 600 rpm | [12] |
Table 2: Purity Analysis Methods
| Analytical Technique | Purpose | Typical Parameters | Reference |
| GC | Purity assessment and quantification of reactants/products. | Column: DB-624 (30m x 0.53mm x 1.0µm) Detector: FID Carrier Gas: Nitrogen | [10] |
| HPLC | Enantiomeric excess (ee) determination and purity analysis. | Column: Chiral stationary phase Detector: UV (254 nm) | [13] |
| qNMR | Absolute purity determination. | Orthogonal to chromatographic methods. | [14][15] |
Experimental Protocols
General Protocol for Chemo-enzymatic Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, add L-serine, dodecanol, and a suitable organic solvent (e.g., hexane).
-
Enzyme Addition: Add the immobilized lipase (e.g., Lipozyme TL IM) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 60°C) with constant stirring.
-
Monitoring: Periodically take samples to monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization or column chromatography.
Protocol for Purity Determination by GC
-
Sample Preparation: Prepare a standard solution of this compound and a solution of the synthesized product in a suitable solvent (e.g., methanol).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: Start at 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas Flow Rate: 1.5 mL/min
-
-
Analysis: Inject the samples into the GC and compare the retention times and peak areas to the standard to determine the purity.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low reaction yield.
Caption: Troubleshooting logic for low product purity.
References
- 1. openbiotechnologyjournal.com [openbiotechnologyjournal.com]
- 2. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Synthesis of Palm Based Amino Acid Esters - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 4. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 8. US10239823B2 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. iiste.org [iiste.org]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
managing dodecyl L-serinate stability and hydrolysis at acidic pH
Welcome to the technical support center for dodecyl L-serinate. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to effectively manage the stability and hydrolysis of this compound, particularly at acidic pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability at acidic pH a concern?
A1: this compound is an amino acid ester surfactant. Its stability in acidic environments is a significant concern because, like other amino acid esters, it is susceptible to hydrolysis, which breaks the ester bond to yield dodecanol and L-serine. This degradation can impact the efficacy, bioavailability, and safety of formulations containing this compound. The presence of the α-amino group in serine can accelerate hydrolysis, especially when protonated under acidic conditions, due to its strong electron-withdrawing effect.
Q2: What is the general mechanism of acid-catalyzed hydrolysis of this compound?
A2: The acid-catalyzed hydrolysis of esters like this compound is generally a reversible reaction.[1][2] The process is initiated by the protonation of the carbonyl oxygen of the ester, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1][3] This leads to the formation of a tetrahedral intermediate, which then breaks down to release the alcohol (dodecanol) and the carboxylic acid (L-serine), regenerating the acid catalyst (H₃O⁺).[4]
Q3: How does pH affect the stability of this compound?
A3: Generally, esters are more stable at acidic pH compared to basic pH.[5] However, for amino acid esters, the protonated α-amino group at low pH can influence the ester bond's stability. While acidic conditions can catalyze hydrolysis, the rate is often pH-dependent. A plot of the logarithm of the hydrolysis rate constant (k) versus pH for similar compounds, like sodium dodecyl sulfate, has shown a linear relationship at low pH.[1] It is crucial to determine the optimal pH for maximum stability experimentally.
Q4: Can micelle formation of this compound influence its hydrolysis rate?
A4: Yes, micelle formation can significantly impact the hydrolysis rate. For sodium dodecyl sulfate, a micellar solution was found to hydrolyze much faster than a premicellar solution at the same pH.[1] This is likely due to the concentration of protons at the micelle surface. However, the addition of substances that are solubilized in the micelle, like dodecanol (a hydrolysis product), can decrease the rate of hydrolysis by reducing the surface charge density of the micelle.[1]
Troubleshooting Guide
Issue 1: Rapid degradation of this compound is observed in my acidic formulation.
-
Possible Cause: The pH of your formulation may be at a point that accelerates hydrolysis. While generally more stable in acid than in base, there can be a specific pH range where hydrolysis is faster.
-
Troubleshooting Steps:
-
pH Optimization: Conduct a pH-stability profile study to identify the pH of maximum stability for your specific formulation. This typically involves preparing your formulation at various acidic pH values and monitoring the degradation of this compound over time.
-
Buffer Selection: The type of buffer used can also influence the rate of hydrolysis.[5] Experiment with different buffer systems to see if a particular one enhances stability.
-
Excipient Effects: Other components in your formulation could be catalyzing the hydrolysis. Evaluate the impact of each excipient on the stability of this compound.
-
Issue 2: Inconsistent results in stability studies.
-
Possible Cause: This could be due to variations in experimental conditions or the presence of impurities.
-
Troubleshooting Steps:
-
Control Temperature: Ensure that all stability studies are conducted at a constant and controlled temperature, as hydrolysis rates are temperature-sensitive.
-
Purity of this compound: Use highly purified this compound for your experiments, as impurities could catalyze degradation.
-
Analytical Method Validation: Ensure your analytical method (e.g., HPLC) for quantifying this compound and its degradation products is validated for specificity, linearity, accuracy, and precision.
-
Issue 3: Precipitation is observed in the formulation over time.
-
Possible Cause: This could be due to the hydrolysis of this compound, leading to the formation of dodecanol, which has low water solubility.
-
Troubleshooting Steps:
-
Solubilizing Agents: Consider the addition of co-solvents or other solubilizing agents to keep the hydrolysis products in solution.
-
Monitor Hydrolysis: Quantify the amount of dodecanol being formed to correlate it with the observed precipitation.
-
Formulation Reformulation: If hydrolysis is extensive, you may need to reformulate to improve the stability of this compound.
-
Quantitative Data on Hydrolysis
The following table provides illustrative data on the pseudo-first-order rate constants (k_obs) and half-lives (t_1/2) for the hydrolysis of an ester at different acidic pH values. Note: This is example data to demonstrate presentation and is not specific to this compound.
| pH | Temperature (°C) | k_obs (s⁻¹) (Illustrative) | t_1/2 (hours) (Illustrative) |
| 2.0 | 37 | 1.5 x 10⁻⁶ | 128 |
| 3.0 | 37 | 5.0 x 10⁻⁷ | 385 |
| 4.0 | 37 | 1.8 x 10⁻⁷ | 1070 |
| 5.0 | 37 | 2.5 x 10⁻⁷ | 770 |
Experimental Protocols
Protocol: Determination of this compound Stability at Acidic pH
1. Objective: To determine the hydrolysis rate of this compound at various acidic pH values.
2. Materials:
-
This compound
-
Buffer solutions (e.g., citrate, phosphate) at desired pH values (e.g., 2, 3, 4, 5)
-
High-purity water
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase for HPLC (e.g., acetonitrile/water gradient)
-
pH meter
-
Constant temperature incubator or water bath
3. Method:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a small amount of organic solvent like methanol, then diluted with water).
-
Preparation of Reaction Solutions:
-
For each pH to be tested, add a known volume of the this compound stock solution to a known volume of the corresponding buffer solution in a sealed container.
-
The final concentration of this compound should be above its critical micelle concentration (CMC) if the effect of micelles is being studied.
-
-
Incubation: Place the reaction solutions in a constant temperature incubator or water bath set to the desired temperature (e.g., 37°C).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction solution.
-
Sample Analysis:
-
Immediately quench the reaction if necessary (e.g., by dilution with a cold mobile phase or neutralization).
-
Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of remaining this compound. The method should be able to separate this compound from its degradation products, L-serine and dodecanol.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time for each pH.
-
If the plot is linear, the reaction follows pseudo-first-order kinetics. The slope of the line will be the negative of the pseudo-first-order rate constant (k_obs).
-
Calculate the half-life (t_1/2) for each pH using the equation: t_1/2 = 0.693 / k_obs.
-
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Workflow for stability testing of this compound.
References
- 1. Acid-catalyzed hydrolysis of sodium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of Micelle Formation on Surfactant Adsorption-Desorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
effective methods for removing dodecyl L-serinate from protein samples post-purification
Welcome to the technical support center for the removal of dodecyl L-serinate and other detergents from protein samples. This resource provides researchers, scientists, and drug development professionals with detailed guides and answers to frequently asked questions to ensure successful downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove this compound from my protein sample?
A1: this compound, a surfactant, is often essential for solubilizing and stabilizing proteins, particularly membrane proteins, during extraction and purification. However, its presence can interfere with downstream applications such as mass spectrometry, ELISA, isoelectric focusing (IEF), and structural analysis (e.g., crystallography).[1][2] Removing the detergent is crucial for obtaining accurate and reliable results in these experiments.[1][3]
Q2: What are the most common methods for removing detergents like this compound?
A2: Several methods are available, and the choice depends on the properties of your protein, the detergent, and your downstream application. The most common techniques include:
-
Dialysis / Diafiltration: A size-based separation method effective for detergents with a high Critical Micelle Concentration (CMC).[1][4][5]
-
Size Exclusion Chromatography (SEC) / Gel Filtration: Separates proteins from smaller detergent monomers and micelles based on hydrodynamic radii.[1][2][3]
-
Adsorption/Affinity Chromatography: Utilizes resins that specifically bind and remove detergents from the sample.[2][3][6]
-
Hydrophobic Interaction Chromatography (HIC): Separates proteins based on their surface hydrophobicity, which can be modulated by salt concentrations to remove detergents.[7][8][9]
-
Ion-Exchange Chromatography (IEX): Effective for removing non-ionic or zwitterionic detergents by binding the protein of interest while washing the detergent away.[1][2]
-
Protein Precipitation: Techniques using agents like trichloroacetic acid (TCA) or cold acetone can precipitate the protein, leaving the detergent in the supernatant.[10][11][12]
Q3: What is the Critical Micelle Concentration (CMC) and why is it important for detergent removal?
A3: The Critical Micelle Concentration (CMC) is the concentration at which detergent molecules self-assemble into larger structures called micelles.[3] For methods like dialysis and gel filtration, removal is most effective when the detergent concentration is below its CMC, as only individual detergent monomers, not large micelles, can pass through the pores of the dialysis membrane or the gel filtration resin.[2][4] Detergents with a high CMC are generally easier to remove by these methods.[2]
Guide to Selecting a Removal Method
Choosing the right method is critical for maximizing protein recovery and ensuring sample integrity. Use the following workflow diagram and comparison table to guide your decision.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. fishersci.com [fishersci.com]
- 5. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 6. detergent removal | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 7. news-medical.net [news-medical.net]
- 8. Hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Removal of sodium dodecyl sulfate from protein samples prior to matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in the large-scale purification of dodecyl L-serinate
Welcome to the technical support center for the large-scale purification of dodecyl L-serinate. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the large-scale synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as L-serine and dodecanol, by-products from side reactions like the formation of di-dodecyl L-serinate, and residual catalysts or reagents used in the synthesis. Solvents used in the reaction or initial purification steps can also be present as impurities.
Q2: Which chromatographic techniques are most effective for the purification of this compound?
A2: For large-scale purification, column chromatography is a widely used and effective technique.[1][2][3] Specifically, reversed-phase chromatography can be highly effective for separating this compound from more polar impurities.[4] However, for large-scale operations, the use of flammable and toxic solvents can pose safety and cost challenges.[4] Normal-phase chromatography using silica gel is another viable option.
Q3: How can I monitor the purity of this compound during the purification process?
A3: Purity can be monitored using several analytical techniques. Thin-layer chromatography (TLC) provides a quick qualitative assessment of the separation. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly effective.[5] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be a powerful tool for assessing purity without the need for a reference standard of every impurity.[6]
Q4: What are the key challenges in scaling up the purification of this compound?
A4: Scaling up purification presents several challenges, including maintaining resolution and efficiency in larger chromatography columns, managing larger volumes of solvents safely, and ensuring consistent product quality between batches.[4] Crystallization, if used, can be affected by changes in cooling rates and mixing dynamics at larger scales.
Troubleshooting Guides
Problem 1: Low Yield After Column Chromatography
Possible Causes & Solutions
| Cause | Solution |
| Product remains on the column | - Optimize the mobile phase: Gradually increase the polarity of the eluent to ensure all the product is eluted. A step or gradient elution might be necessary. - Check for interactions with the stationary phase: this compound might have strong interactions with the stationary phase. Consider using a different stationary phase or adding a competitive agent to the mobile phase. |
| Product degradation on the column | - Use a less acidic or basic stationary phase: If your molecule is sensitive to pH, choose a neutral stationary phase. - Perform purification at a lower temperature: This can reduce the rate of degradation. |
| Incomplete loading of the crude product | - Ensure complete dissolution of the crude product in the loading solvent. - Use a minimal amount of a strong solvent to dissolve the sample before loading to ensure a tight band at the start of the chromatography. |
Problem 2: Poor Separation of Impurities
Possible Causes & Solutions
| Cause | Solution |
| Inappropriate mobile phase composition | - Perform small-scale trials (TLC or analytical HPLC) to screen for the optimal solvent system that provides the best separation between this compound and its major impurities. - Use a gradient elution: A gradual change in the mobile phase composition can often resolve closely eluting compounds. |
| Column overloading | - Reduce the amount of crude material loaded onto the column. As a rule of thumb, the sample load should be 1-5% of the stationary phase weight for silica gel chromatography. |
| Poor column packing | - Ensure the column is packed uniformly to avoid channeling, which leads to poor separation. Wet slurry packing is generally preferred for large columns. |
Problem 3: Product Crystallization Issues (e.g., oiling out, no crystallization)
Possible Causes & Solutions
| Cause | Solution |
| Supersaturation level is too high | - Cool the solution more slowly to allow for controlled crystal growth. - Reduce the concentration of the product in the crystallization solvent. |
| Presence of impurities inhibiting crystallization | - Pre-purify the crude material using a quick filtration through a plug of silica gel to remove baseline impurities. - Add a co-solvent that may help to selectively keep impurities in solution. |
| Incorrect solvent system | - Screen for different crystallization solvents or solvent mixtures. An ideal solvent should have high solubility for the product at high temperatures and low solubility at low temperatures. |
Experimental Protocols
Illustrative Protocol for Large-Scale Column Chromatography Purification
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Column Preparation:
-
Select a glass column with appropriate dimensions for the scale of your purification.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.
-
Carefully pour the slurry into the column, allowing the solvent to drain slowly, and gently tap the column to ensure even packing.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.
-
-
Elution:
-
Start the elution with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or isopropanol).
-
The elution can be performed as a step gradient (e.g., 9:1 hexane:ethyl acetate, then 8:2, etc.) or a continuous gradient.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume.
-
Analyze the fractions using TLC or HPLC to identify those containing the pure this compound.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for addressing low purity in column chromatography.
References
- 1. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. goldbio.com [goldbio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. iiste.org [iiste.org]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
optimizing temperature and ionic strength for dodecyl L-serinate micelle formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dodecyl L-serinate and other N-acyl amino acid surfactants. The information is designed to help optimize experimental conditions for micelle formation, specifically addressing the influence of temperature and ionic strength.
Frequently Asked Questions (FAQs)
Q1: What is the typical behavior of the Critical Micelle Concentration (CMC) of this compound with increasing temperature?
For ionic surfactants like this compound, the relationship between CMC and temperature is not linear. It typically exhibits a U-shaped curve where the CMC initially decreases with increasing temperature, reaches a minimum, and then begins to increase.[1][2][3][4] This behavior is a result of two competing effects: at lower temperatures, the decrease in hydration of the hydrophilic head group with increasing temperature favors micellization, thus lowering the CMC. At higher temperatures, the increased thermal energy leads to the disruption of the structured water molecules around the hydrophobic tail, which disfavors micellization and causes the CMC to rise.[3]
Q2: How does ionic strength affect the CMC of this compound?
Increasing the ionic strength of the solution by adding a salt (e.g., NaCl) will generally decrease the CMC of this compound. The added ions help to shield the electrostatic repulsion between the negatively charged carboxylate head groups of the surfactant molecules. This reduction in repulsion allows the surfactant monomers to aggregate into micelles more easily and at a lower concentration.[5]
Q3: My CMC value for this compound seems different from expected values. What could be the cause?
Several factors can influence the experimentally determined CMC:
-
Purity of the surfactant: Impurities can significantly alter the CMC.
-
Method of determination: Different methods (e.g., surface tension, conductivity, fluorescence) may yield slightly different CMC values.[6]
-
pH of the solution: The ionization state of the amino acid head group is pH-dependent, which will affect the electrostatic interactions and thus the CMC.
-
Temperature and ionic strength: As discussed, these parameters have a strong influence on the CMC. Ensure they are precisely controlled and reported.
Q4: How do temperature and ionic strength affect the aggregation number of this compound micelles?
-
Temperature: For many ionic surfactants, the aggregation number tends to decrease as the temperature increases.[3]
-
Ionic Strength: An increase in ionic strength typically leads to an increase in the micelle aggregation number. The added salt reduces the repulsion between the head groups, allowing for a more compact packing of the surfactant molecules and the formation of larger micelles.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Difficulty in dissolving this compound | The temperature is below the Krafft temperature (the temperature at which the surfactant becomes sufficiently soluble to form micelles). | Gently warm the solution. The Krafft temperature for N-dodecyl glycine sodium salt at pH 13 is around 40°C, so a similar temperature may be required for this compound.[7] |
| No clear break-point in the surface tension/conductivity plot | The concentration range is too narrow or does not bracket the CMC. The presence of impurities can also broaden the transition. | Widen the concentration range of your surfactant solutions. Ensure the purity of your this compound. |
| Precipitation occurs when adding salt | The salt concentration is too high, leading to "salting out" of the surfactant. | Use a lower salt concentration. Perform a preliminary experiment to determine the solubility limit of the surfactant in the presence of the desired salt. |
| Inconsistent results between experiments | Fluctuations in temperature or pH. Inaccurate concentration of stock solutions. | Use a thermostatted water bath to maintain a constant temperature. Buffer the solution to maintain a constant pH. Carefully prepare and verify the concentration of all solutions. |
Quantitative Data
The following tables provide representative data for N-dodecyl amino acid surfactants, which are structurally similar to this compound and can be used as a reference.
Table 1: Effect of Temperature on the Critical Micelle Concentration (CMC) of Sodium Lauroyl Sarcosinate (SLS) in Aqueous Solution
| Temperature (°C) | Temperature (K) | CMC (mmol/L) |
| 20 | 293.15 | 14.8 |
| 25 | 298.15 | 14.5 |
| 30 | 303.15 | 14.3 |
| 35 | 308.15 | 14.6 |
| 40 | 313.15 | 15.0 |
Data adapted from a study on the micellization behavior of SLS.[1]
Table 2: Effect of Ionic Strength (MgCl₂) on the CMC and Thermodynamic Parameters of Micellization of Sodium N-Dodecanoyl Sarcosinate (SDDS) at 25°C
| [MgCl₂] (mmol/L) | CMC (mmol/L) | ΔG⁰mic (kJ/mol) |
| 0 | 14.6 | -15.8 |
| 1 | 10.5 | -16.5 |
| 2 | 8.0 | -17.2 |
| 5 | 4.5 | -18.6 |
Data adapted from a study on the physicochemical interactions of salts with SDDS.[5]
Experimental Protocols
Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[6]
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in the desired buffer (e.g., phosphate buffer to maintain a constant pH). Prepare a series of dilutions from the stock solution to cover a concentration range that brackets the expected CMC.
-
Instrumentation: Use a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate) to measure the surface tension.
-
Measurement: Calibrate the tensiometer with deionized water. Measure the surface tension of each prepared solution, ensuring temperature control with a water bath.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined from the intersection of the two linear portions of the plot.
Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement
This method is suitable for ionic surfactants. The conductivity of the solution changes with surfactant concentration. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity with concentration is lower because the micelles have a lower mobility than the individual ions.
Methodology:
-
Solution Preparation: Prepare a series of this compound solutions of varying concentrations in deionized water or a buffer with low ionic strength.
-
Instrumentation: Use a calibrated conductivity meter with a temperature probe.
-
Measurement: Place the surfactant solution in a thermostatted vessel. Titrate the solution with a concentrated stock solution of this compound, or measure the conductivity of each individual dilution. Record the conductivity at each concentration after stabilization.
-
Data Analysis: Plot the specific conductivity versus the surfactant concentration. The CMC is the concentration at the intersection of the two lines with different slopes.[1][8]
Characterization of Micelle Size by Dynamic Light Scattering (DLS)
DLS is used to determine the hydrodynamic radius of the micelles.
Methodology:
-
Sample Preparation: Prepare a solution of this compound at a concentration significantly above the CMC in the desired buffer. Filter the solution through a fine-pore filter (e.g., 0.22 µm) into a clean cuvette to remove dust particles.
-
Instrumentation: Use a dynamic light scattering instrument.
-
Measurement: Place the cuvette in the instrument's thermostatted sample holder. Allow the sample to equilibrate to the desired temperature. Perform the measurement to obtain the correlation function of the scattered light intensity.
-
Data Analysis: The instrument's software will analyze the correlation function to calculate the diffusion coefficient of the micelles, and from that, the hydrodynamic radius using the Stokes-Einstein equation.[9]
Visualizations
Caption: Workflow for CMC determination.
Caption: Effects of temperature and ionic strength.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. scialert.net [scialert.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Physicochemical Interactions of Different Salts with Sodium N-Dodecanoyl Sarcosinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of amino acid on the surface adsorption and micellar properties of surface active ILs varying in cationic head groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 8. research.chalmers.se [research.chalmers.se]
- 9. researchgate.net [researchgate.net]
identifying and characterizing dodecyl L-serinate degradation byproducts
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and characterizing the degradation byproducts of dodecyl L-serinate.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation byproducts of this compound under typical storage conditions?
A1: Under normal storage conditions, the most probable degradation pathway for this compound is the hydrolysis of the ester linkage. This reaction yields L-serine and dodecanol as the primary byproducts. Depending on the specific environmental factors (e.g., presence of oxidizing agents, light exposure), further degradation of these primary products may occur.
Q2: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation byproducts?
A2: A combination of High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the recommended approach. HPLC allows for the separation of this compound from its byproducts, while MS enables their identification and quantification based on their mass-to-charge ratio.
Q3: How can I confirm the identity of suspected degradation byproducts?
A3: The identity of degradation byproducts can be confirmed by comparing their retention times and mass spectra with those of authentic reference standards of the suspected compounds (e.g., L-serine and dodecanol). In the absence of standards, tandem mass spectrometry (MS/MS) can provide structural information for identification.
Q4: Are there any known signaling pathways affected by this compound or its degradation products?
A4: Currently, there is limited specific information in the public domain regarding signaling pathways directly affected by this compound or its degradation byproducts. However, as a surfactant and an amino acid ester, it is plausible that it or its degradation products could interact with cell membranes or amino acid signaling pathways. Further research is needed to elucidate any specific interactions.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound degradation.
HPLC-MS Analysis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) for this compound | Interaction of the amine group with residual silanols on the HPLC column. | Use a column with end-capping or add a competing amine (e.g., triethylamine) to the mobile phase. Adjusting the mobile phase pH can also help. |
| No peak detected for dodecanol | Dodecanol lacks a strong chromophore for UV detection. | Use a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS). |
| Co-elution of L-serine with polar impurities | Insufficient retention of L-serine on a standard reversed-phase column. | Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a reversed-phase column designed for polar compounds. Derivatization of L-serine can also enhance retention. |
| Inconsistent retention times | Fluctuations in mobile phase composition or column temperature. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature. |
| Low signal intensity in MS for this compound | Poor ionization efficiency in the MS source. | Optimize the MS source parameters (e.g., capillary voltage, gas flow, temperature). Electrospray ionization (ESI) in positive ion mode is generally suitable. |
Data Presentation
Table 1: Potential Degradation Byproducts of this compound and their Characteristics
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Degradation Pathway |
| This compound | C₁₅H₃₁NO₃ | 289.42 | - |
| L-Serine | C₃H₇NO₃ | 105.09 | Hydrolysis |
| Dodecanol | C₁₂H₂₆O | 186.34 | Hydrolysis |
| Dodecanal | C₁₂H₂₄O | 184.32 | Oxidation of Dodecanol |
| Dodecanoic acid | C₁₂H₂₄O₂ | 200.32 | Oxidation of Dodecanal |
| Pyruvic acid | C₃H₄O₃ | 88.06 | Deamination and oxidation of L-Serine |
Experimental Protocols
Protocol 1: Sample Preparation for Forced Degradation Studies
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Neutralization and Dilution: After the specified time, neutralize the acid and base-treated samples. Dilute all samples with the mobile phase to a final concentration of approximately 100 µg/mL before HPLC-MS analysis.
Protocol 2: HPLC-MS Method for the Analysis of this compound and its Byproducts
-
HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
MS Detector: An electrospray ionization mass spectrometer.
-
Ionization Mode: Positive (for this compound and dodecanol) and Negative (for L-serine and acidic byproducts)
-
Scan Range: m/z 50-500
Visualizations
Caption: Plausible degradation pathway of this compound.
Caption: Experimental workflow for byproduct identification.
Validation & Comparative
A Comparative Guide: Dodecyl L-Serinate vs. Sodium Dodecyl Sulfate (SDS) for Protein Denaturation in SDS-PAGE
For Researchers, Scientists, and Drug Development Professionals
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a cornerstone technique in protein analysis, enabling the separation of proteins based on their molecular weight. A critical step in this process is the denaturation of proteins by a detergent, with Sodium Dodecyl Sulfate (SDS) being the long-established standard. However, the emergence of biodegradable and potentially milder surfactants, such as amino acid-based surfactants like Dodecyl L-Serinate, presents an alternative that warrants consideration. This guide provides a detailed comparison of this compound and SDS for protein denaturation in SDS-PAGE, supported by established principles and experimental data where available.
Executive Summary
This guide explores the roles of Sodium Dodecyl Sulfate (SDS) and this compound in protein denaturation for SDS-PAGE. SDS is a harsh anionic detergent that efficiently denatures proteins by disrupting non-covalent bonds and imparting a uniform negative charge, facilitating separation by size.[1][2] In contrast, this compound, an amino acid-based surfactant, is presented as a biodegradable and potentially milder alternative. While direct comparative data for this compound in SDS-PAGE is limited, this guide extrapolates its expected properties based on the characteristics of similar biodegradable surfactants.
Performance Comparison: this compound vs. SDS
The following table summarizes the key characteristics of this compound and SDS relevant to their application in protein denaturation for SDS-PAGE.
| Feature | This compound | Sodium Dodecyl Sulfate (SDS) |
| Denaturation Mechanism | Expected to be milder, involving both hydrophobic and electrostatic interactions. The presence of the amino acid headgroup may lead to more specific interactions. | Harsh and non-specific, primarily driven by hydrophobic interactions of the alkyl chain and electrostatic repulsion from the sulfate group.[3][4] |
| Denaturation Efficiency | Potentially lower than SDS, may not fully denature all proteins, especially those with strong tertiary or quaternary structures. | High efficiency, effectively denaturing most proteins into a linear conformation.[5][6] |
| Uniform Negative Charge | Expected to impart a negative charge, but the uniformity across different proteins may be less consistent than with SDS due to the zwitterionic nature of the serine headgroup at certain pH values. | Binds to proteins at a relatively constant ratio (approx. 1.4g SDS per gram of protein), imparting a uniform negative charge-to-mass ratio.[7] |
| Biodegradability | High; amino acid-based surfactants are known for their environmental friendliness.[8][9] | Low; it can persist in the environment.[10] |
| Critical Micelle Concentration (CMC) | Varies depending on the specific salt form and conditions, but generally in the millimolar range. | Approximately 8.2 mM in pure water at 25°C.[11] |
| Impact on Protein Structure | Potentially less disruptive to secondary structures, which could be advantageous for certain downstream applications but detrimental for size-based separation. | Disrupts secondary, tertiary, and quaternary structures, leading to a linearized polypeptide chain.[1][5] |
| Compatibility with Downstream Analysis | May be more compatible with techniques like mass spectrometry due to its potentially milder nature and easier removal. | Can interfere with mass spectrometry and other analytical techniques, often requiring removal steps.[12] |
Mechanism of Protein Denaturation
The process by which these surfactants denature proteins is fundamental to their function in SDS-PAGE.
Sodium Dodecyl Sulfate (SDS)
SDS is an anionic surfactant with a strong denaturing capability.[1] Its mechanism involves two primary actions:
-
Disruption of Non-covalent Bonds: The hydrophobic dodecyl tail of SDS interacts with the hydrophobic regions of the protein, disrupting the internal hydrophobic core that maintains the protein's tertiary structure.[3]
-
Imparting a Uniform Negative Charge: The negatively charged sulfate headgroup binds to the protein backbone, overwhelming the intrinsic charge of the protein. This results in a protein-SDS complex with a net negative charge that is proportional to the protein's mass.[5][6]
This dual action linearizes the protein and ensures that its migration through the polyacrylamide gel is primarily dependent on its molecular weight.
This compound
As an amino acid-based surfactant, this compound possesses both a hydrophobic dodecyl tail and a hydrophilic headgroup derived from the amino acid serine. Its denaturation mechanism is expected to be more nuanced:
-
Hydrophobic Interactions: Similar to SDS, the dodecyl tail will interact with hydrophobic regions of the protein.
-
Electrostatic and Hydrogen Bonding Interactions: The serine headgroup, with its carboxyl and amino groups, can participate in electrostatic interactions and hydrogen bonding with the protein. The overall charge of the headgroup will be pH-dependent.
The denaturation by this compound is anticipated to be milder, which could be beneficial for preserving some aspects of protein structure but may be less effective for complete linearization required for accurate molecular weight determination in SDS-PAGE.
Experimental Protocols
A standard protocol for SDS-PAGE is provided below. To adapt this for this compound, one would hypothetically replace SDS with this compound at a similar concentration, though optimization would be necessary.
Standard SDS-PAGE Protocol
This protocol is a general guideline and may require optimization for specific applications.[6][13][14][15]
1. Gel Preparation (for a 10% resolving gel):
-
Resolving Gel:
-
3.3 mL of 30% Acrylamide/Bis-acrylamide solution
-
2.5 mL of 1.5 M Tris-HCl, pH 8.8
-
100 µL of 10% SDS
-
4.1 mL of distilled water
-
50 µL of 10% Ammonium Persulfate (APS)
-
5 µL of TEMED
-
-
Stacking Gel (4%):
-
0.67 mL of 30% Acrylamide/Bis-acrylamide solution
-
1.25 mL of 0.5 M Tris-HCl, pH 6.8
-
50 µL of 10% SDS
-
2.98 mL of distilled water
-
25 µL of 10% APS
-
5 µL of TEMED
-
2. Sample Preparation:
-
Mix protein sample with 2x Laemmli sample buffer (containing SDS, β-mercaptoethanol, glycerol, bromophenol blue, and Tris-HCl).
-
Heat the samples at 95-100°C for 5 minutes to facilitate denaturation.[7]
-
Centrifuge briefly to pellet any insoluble material.
3. Electrophoresis:
-
Assemble the gel cassette in the electrophoresis apparatus.
-
Fill the inner and outer chambers with 1x running buffer (Tris-glycine with SDS).
-
Load the prepared samples and a molecular weight marker into the wells.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[5]
4. Visualization:
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain).
-
Destain the gel to visualize the protein bands.
Hypothetical Adaptation for this compound:
-
Reagent Substitution: Replace SDS with an equimolar concentration of this compound in the gel preparation, sample buffer, and running buffer.
-
Optimization of Denaturation: The heating step may need to be optimized (temperature and duration) to achieve adequate denaturation with the milder surfactant.
-
pH Consideration: The pH of the buffers may need adjustment to optimize the charge of the this compound for effective protein binding and migration. The zwitterionic nature of the serine headgroup means its charge is pH-dependent.[16]
-
Validation: The separation efficiency and accuracy of molecular weight estimation would need to be validated against standard proteins of known molecular weights.
Conclusion
Sodium Dodecyl Sulfate remains the gold standard for protein denaturation in SDS-PAGE due to its high efficiency and the extensive validation of the technique. It provides reliable and reproducible separation of proteins based on molecular weight.
This compound and other amino acid-based surfactants represent a promising class of biodegradable alternatives. Their milder denaturation properties could be advantageous in specific applications where complete protein unfolding is not desirable or where downstream analysis is sensitive to harsh detergents. However, for standard SDS-PAGE aimed at accurate molecular weight determination, the efficacy of this compound is not yet established and would require significant optimization and validation. Researchers should consider the trade-offs between the established reliability of SDS and the potential environmental and application-specific benefits of emerging alternatives like this compound.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. 用于细胞裂解和蛋白抽提的去垢剂概述 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 3. researchgate.net [researchgate.net]
- 4. pure.au.dk [pure.au.dk]
- 5. SDS-PAGE guide: Sample preparation to analysis | Abcam [abcam.com]
- 6. The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE) | MBL Life Sience -GLOBAL- [mblbio.com]
- 7. SDS-PAGE - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemicalproductsokc.com [chemicalproductsokc.com]
- 10. Fate and effects of the surfactant sodium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sodium dodecyl sulfate : A very useful surfactant for Scientific Invetigations_Chemicalbook [chemicalbook.com]
- 12. Interactions between sodium dodecyl sulfate micelles and peptides during matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) of proteolytic digests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SDS-PAGE Protocol | Rockland [rockland.com]
- 14. Principle and Protocol of SDS-PAGE - Creative BioMart [creativebiomart.net]
- 15. SDS-PAGE [assay-protocol.com]
- 16. A Review on Interactions between Amino Acids and Surfactants as Well as Their Impact on Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Dodecyl L-Serinate: A Biocompatible Alternative to Conventional Surfactants in Drug Development
For researchers, scientists, and drug development professionals, the quest for biocompatible excipients is paramount. In the realm of surfactants, which are critical for the formulation of many pharmaceutical products, traditional options often present challenges related to cytotoxicity, hemolysis, and skin irritation. Emerging evidence points towards amino acid-based surfactants, such as dodecyl L-serinate, as a superior alternative, offering enhanced safety profiles without compromising performance.
This guide provides a comparative analysis of the biocompatibility of this compound against conventional surfactants like Sodium Lauryl Sulfate (SLS), supported by available experimental data.
Superior Biocompatibility Profile of this compound
Amino acid-based surfactants are gaining significant attention due to their inherent biocompatibility, biodegradability, and low toxicity.[1] Derived from natural building blocks, these surfactants are generally considered milder and safer for pharmaceutical and cosmetic applications.[1]
Cytotoxicity Assessment
In vitro cytotoxicity studies are crucial for evaluating the potential of a substance to cause cell death. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher cytotoxicity. While specific IC50 data for this compound on human keratinocyte cell lines like HaCaT remains limited in publicly available literature, studies on similar N-acyl amino acid surfactants suggest that the amino acid headgroup plays a significant role in mitigating cytotoxicity.
In contrast, the cytotoxicity of conventional surfactants is well-documented. For instance, studies on Sodium Lauryl Sulfate (SLS) have determined its IC50 on HaCaT cells, demonstrating a dose-dependent decrease in cell viability.[2][3]
Table 1: Comparative Cytotoxicity Data
| Surfactant | Cell Line | Exposure Time | IC50 (µM) | Reference |
| Sodium Lauryl Sulfate (SLS) | HaCaT | 24 hours | Data not explicitly stated, but cytotoxic effects observed | [2][3] |
| Doxorubicin (Positive Control) | HaCaT | 24 hours | 2.72 | [4] |
| This compound | HaCaT | - | Data not available in searched literature | - |
Hemolytic Potential
The hemolytic activity of a surfactant, its ability to damage red blood cells, is a critical indicator of its blood compatibility. The HC50 value, the concentration at which 50% of red blood cells are lysed, is used to quantify this effect. Amino acid-based surfactants are generally reported to have low hemolytic activity.
Conventional anionic surfactants like SLS are known to cause hemolysis by disrupting the erythrocyte membrane.[5][6]
Table 2: Comparative Hemolytic Activity
| Surfactant | Metric | Value | Reference |
| Sodium Lauryl Sulfate (SDS) | Causes hemolysis | Concentration-dependent | [5][6] |
| This compound | HC50 | Data not available in searched literature | - |
Skin Irritation Potential
The Primary Irritation Index (P.I.I.) is a standardized score used to assess the skin irritation potential of a substance in vivo. A lower P.I.I. value indicates a milder a substance is. Studies on formulations containing amino acid-based surfactants have demonstrated their low irritation potential. For example, a formulation containing a photocatalyst coating solution, which may include surfactants like this compound, was found to have a P.I.I. of 0.4, categorizing it as having a negligible irritation potential.[7] Furthermore, N-acyl sarcosinates have been reported to be non-irritating to human skin.[8][9]
In contrast, Sodium Lauryl Sulfate is a well-known skin irritant and is often used as a positive control in skin irritation studies.
Table 3: Comparative Skin Irritation Potential
| Surfactant | Test | Result | Classification | Reference |
| Formulation with Photocatalyst | Primary Skin Irritation Test | P.I.I. = 0.4 | Negligible | [7] |
| N-Acyl Sarcosinates | Human Patch Test | Non-irritating | - | [8][9] |
| Sodium Lauryl Sulfate (SLS) | Human Patch Test | Irritant | - | - |
| This compound | Primary Irritation Index (P.I.I.) | Data not available in searched literature | - | - |
Experimental Methodologies
To ensure the robust evaluation of surfactant biocompatibility, standardized experimental protocols are employed.
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Hemolysis Assay
This assay evaluates the ability of a substance to damage red blood cells (erythrocytes). A suspension of red blood cells is incubated with different concentrations of the surfactant. The amount of hemoglobin released due to cell lysis is then measured spectrophotometrically.
In Vivo Skin Irritation Test (Draize Test)
This test assesses the potential of a substance to cause skin irritation on animal models, typically rabbits. A small amount of the test substance is applied to a shaved patch of skin and observed for signs of erythema (redness) and edema (swelling) over a period of time. The observations are scored, and the Primary Irritation Index (P.I.I.) is calculated.
Conclusion
The available evidence strongly suggests that this compound and other amino acid-based surfactants offer a significantly better biocompatibility profile compared to conventional surfactants like SLS. Their lower potential for cytotoxicity, hemolysis, and skin irritation makes them highly attractive candidates for use in a wide range of pharmaceutical and cosmetic formulations. While more direct comparative studies with quantitative data for this compound are needed to fully elucidate its advantages, the general trend within the class of amino acid-based surfactants is promising for the development of safer and more effective drug products. Researchers and formulators are encouraged to consider these next-generation surfactants to enhance the safety and tolerability of their products.
References
- 1. researchgate.net [researchgate.net]
- 2. sodium-dodecyl-sulfate-cytotoxicity-towards-hacat-keratinocytes-comparative-analysis-of-methods-for-evaluation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 3. Sodium Dodecyl Sulfate Cytotoxicity towards HaCaT Keratinocytes: Comparative Analysis of Methods for Evaluation of Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of sodium dodecyl sulfate on the conformation and hemolytic activity of St I and St II, two isotoxins purified from Stichodactyla helianthus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. greenmillennium.com [greenmillennium.com]
- 8. Final report on the safety assessment of Cocoyl Sarcosine, Lauroyl Sarcosine, Myristoyl Sarcosine, Oleoyl Sarcosine, Stearoyl Sarcosine, Sodium Cocoyl Sarcosinate, Sodium Lauroyl Sarcosinate, Sodium Myristoyl Sarcosinate, Ammonium Cocoyl Sarcosinate, and Ammonium Lauroyl Sarcosinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Dodecyl L-Serinate: A Biocompatible Surfactant with Low Cytotoxicity for Advanced Applications
A Comparative Analysis of Dodecyl L-Serinate and Other Surfactants in Human Cell Lines
In the quest for safer and more effective excipients in drug delivery and biomedical applications, amino acid-based surfactants are emerging as a promising alternative to traditional surfactants. This guide provides a comparative analysis of the cytotoxicity of this compound, a prominent amino acid-based surfactant, against the widely used anionic surfactant, sodium dodecyl sulfate (SDS), in various human cell lines. While direct quantitative cytotoxicity data for this compound is limited in publicly available literature, extensive research on the N-acyl amino acid class of surfactants, particularly those with a serine head group, strongly supports its favorable safety profile.
Key Findings:
-
Amino Acid-Based Surfactants Exhibit Lower Cytotoxicity: Research consistently demonstrates that amino acid-based surfactants are generally more biocompatible and less toxic than conventional surfactants like SDS.[1][2]
-
Serine Head Group Confers Biocompatibility: Within the N-acyl amino acid surfactant family, those with a serine polar head group have been shown to be among the least toxic.[2][3] The hydroxyl group in serine can participate in hydrogen bonding, potentially influencing its interaction with cell membranes in a less disruptive manner compared to other surfactants.
-
Sodium Dodecyl Sulfate (SDS) as a Benchmark for Cytotoxicity: SDS is a well-characterized surfactant known for its pronounced cytotoxic effects across a range of human cell lines. It serves as a crucial benchmark for evaluating the milder nature of alternative surfactants.[4][5][6]
Comparative Cytotoxicity Data
The following table summarizes the available quantitative cytotoxicity data for N-decanoyl L-serine (a close structural analog of this compound) and sodium dodecyl sulfate (SDS) in various human cell lines. The data is presented as the IC50 value, which is the concentration of the substance required to inhibit 50% of cell viability. Lower IC50 values indicate higher cytotoxicity.
| Surfactant | Cell Line | Assay | IC50 (µg/mL) | Reference |
| N-Decanoyl L-Serine | Caco-2 (Human colorectal adenocarcinoma) | MTS | > 500 | [1] |
| Sodium Dodecyl Sulfate (SDS) | HaCaT (Human keratinocytes) | MTT | ~30-60 (depending on exposure time) | [4][7] |
| Sodium Dodecyl Sulfate (SDS) | Caco-2 (Human colorectal adenocarcinoma) | Neutral Red | ~100 | [5] |
| Sodium Dodecyl Sulfate (SDS) | A549 (Human lung carcinoma) | Not Specified | Significant cytotoxicity observed | [8] |
Note: The data for N-decanoyl L-serine suggests very low cytotoxicity, with an IC50 value exceeding the highest tested concentration. This stands in stark contrast to the significantly lower IC50 values observed for SDS in various human cell lines, underscoring the comparatively harsh nature of this traditional surfactant.
Experimental Methodologies
The assessment of a surfactant's cytotoxicity is crucial for its validation in biomedical and pharmaceutical applications. Standardized in vitro assays are employed to quantify the effect of these compounds on cell viability and membrane integrity. Below are the detailed protocols for the most commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the surfactant (e.g., this compound, SDS) and control substances for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Neutral Red (NR) Uptake Assay
This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells.
Principle: Viable cells can incorporate and bind Neutral Red in their lysosomes. Damage to the cell membrane or lysosomes results in a decreased uptake of the dye.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and treatment with the surfactants.
-
NR Staining: After the treatment period, incubate the cells with a medium containing Neutral Red for approximately 2-3 hours.
-
Washing and Destaining: Wash the cells to remove excess dye and then add a destaining solution to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 540 nm.
-
Data Analysis: Determine the percentage of viable cells by comparing the absorbance of treated cells to that of control cells.
Lactate Dehydrogenase (LDH) Release Assay
This assay is a common method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Principle: Lactate dehydrogenase is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the medium is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Plate and treat the cells with the test surfactants as described in the previous protocols.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the collected supernatant to a reaction mixture containing lactate and NAD+. The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH.
-
Colorimetric Measurement: The NADH produced is then used to reduce a tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the amount of LDH released from treated cells compared to control cells (spontaneous release) and cells lysed with a detergent (maximum release).
Visualizing the Experimental Workflow
To further clarify the process of cytotoxicity testing, the following diagrams illustrate a typical experimental workflow and the underlying principle of the MTT assay.
Caption: A typical workflow for in vitro cytotoxicity testing of surfactants.
Caption: The principle of the MTT assay for determining cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative In Vitro Sensitivities of Human Immune Cell Lines, Vaginal and Cervical Epithelial Cell Lines, and Primary Cells to Candidate Microbicides Nonoxynol 9, C31G, and Sodium Dodecyl Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sodium Dodecyl Sulfate Cytotoxicity towards HaCaT Keratinocytes: Comparative Analysis of Methods for Evaluation of Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of absorption enhancers in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 7. sodium-dodecyl-sulfate-cytotoxicity-towards-hacat-keratinocytes-comparative-analysis-of-methods-for-evaluation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Dodecyl L-serinate and Triton X-100 in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dodecyl L-serinate and other amino acid-based surfactants are generally characterized by their low toxicity and high biocompatibility, making them attractive alternatives for applications requiring gentle cell handling. In contrast, Triton X-100 is well-known for its potent cytolytic activity, which is concentration-dependent and can lead to either apoptosis or necrosis. While Triton X-100 is a valuable tool for cell lysis and permeabilization, its use in applications requiring cell viability must be carefully controlled.
Quantitative Cytotoxicity Data
The following table summarizes available quantitative data on the cytotoxicity of a serine-based surfactant and Triton X-100. Direct comparison is challenging due to the different cell types and assay conditions reported in the literature.
| Compound | Cell Type | Assay | Endpoint | Result |
| Cationic Serine-Based Gemini Surfactant | HEK293T (Human Embryonic Kidney) | MTT | IC50 | > 35 µM[1][2] |
| Triton X-100 | Human Hepatoma Cell Lines | LDH | Apoptosis | >90% of cells at 0.01% after 150 min[3][4] |
| Triton X-100 | Human Carcinoma Cell Lines | DNA Fragmentation | Apoptosis/Necrosis | Induces apoptosis and necrosis[5][6] |
| Triton X-100 | Various Vertebrate Cell Lines | Not Specified | Apoptosis | Induced by sublytic concentrations[4] |
Mechanism of Action and Associated Signaling Pathways
This compound (and Amino Acid-Based Surfactants)
Amino acid-based surfactants are recognized for their biocompatibility, which is attributed to their structure resembling natural molecules. Their interaction with cell membranes is generally less disruptive than that of conventional surfactants. The proposed mechanism for their low cytotoxicity involves integration into the cell membrane without causing significant damage, followed by cellular metabolism and degradation.
Figure 1: Proposed biocompatible interaction of this compound with a cell membrane.
Triton X-100
Triton X-100's cytotoxicity is directly linked to its ability to disrupt cellular membranes. At high concentrations, it causes rapid cell lysis and necrosis. At lower, sublytic concentrations, it can induce apoptosis. This process involves the activation of intracellular signaling cascades, including the involvement of pro-apoptotic proteins like Bak and caspases[7].
Figure 2: Triton X-100 induced cytotoxicity pathways.
Experimental Protocols
Standard in vitro assays to determine cytotoxicity include the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.
General Experimental Workflow for Cytotoxicity Assessment
Figure 3: General workflow for in vitro cytotoxicity testing.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Cell Plating: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound or Triton X-100. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol
This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage.
-
Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Controls: Prepare three sets of controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.
-
Background: Culture medium without cells.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase and INT) to each well with the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Conclusion
The choice between this compound and Triton X-100 depends critically on the specific application. For protocols where maintaining cell viability and integrity is paramount, such as in drug delivery systems or as an excipient in formulations for primary cell cultures, the lower cytotoxicity profile of this compound and other amino acid-based surfactants makes them a preferable choice. Conversely, for applications requiring efficient cell lysis or permeabilization, Triton X-100 remains a standard and effective tool, provided its concentration and exposure time are carefully optimized to control the extent of cytotoxicity. Further direct comparative studies in relevant primary cell models are needed to provide more definitive guidance on their relative safety and efficacy.
References
- 1. Cationic Serine-Based Gemini Surfactant:Monoolein Aggregates as Viable and Efficacious Agents for DNA Complexation and Compaction: A Cytotoxicity and Physicochemical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cationic Serine-Based Gemini Surfactant:Monoolein Aggregates as Viable and Efficacious Agents for DNA Complexation and Compaction: A Cytotoxicity and Physicochemical Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triton X-100 induces apoptosis in human hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. The detergent Triton X-100 induces a death pattern in human carcinoma cell lines that resembles cytotoxic lymphocyte-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential roles for Bak in Triton X-100- and deoxycholate-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Purity Analysis of Dodecyl L-Serinate by HPLC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of novel compounds is paramount. Dodecyl L-serinate, an amino acid-based surfactant with potential applications in drug delivery and formulation, requires robust analytical methods for its quantitative purity assessment. This guide provides a comparative overview of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for this purpose and contrasts it with other relevant detection methods.
Introduction to Analytical Challenges
This compound lacks a significant chromophore, rendering traditional HPLC with Ultraviolet (UV) detection ineffective for direct quantitative analysis without derivatization. Consequently, alternative detection methods are necessary. Mass spectrometry (MS), Evaporative Light Scattering Detection (ELSD), and Charged Aerosol Detection (CAD) are powerful techniques for analyzing non-volatile compounds that do not absorb UV light. Among these, HPLC-MS stands out for its high sensitivity and specificity, providing not only quantitative data but also structural information for impurity identification.
Potential Impurities in this compound
A thorough purity analysis requires an understanding of potential impurities arising from the synthesis process. The synthesis of this compound, typically through the acylation of L-serine with lauroyl chloride or a similar activated dodecanoic acid derivative, may lead to the following impurities:
-
Unreacted Starting Materials: L-serine and lauric acid (or its derivatives).
-
Diacylated By-products: Formation of a di-dodecylated serine derivative where both the amino and hydroxyl groups of serine are acylated.
-
Other Related Substances: By-products from side reactions or degradation of the main compound.
A suitable analytical method must be able to separate and quantify the active pharmaceutical ingredient (API) from these potential process-related impurities.
Experimental Protocols
An optimized HPLC-MS method is proposed for the quantitative purity analysis of this compound. This method is based on established protocols for similar N-acyl amino acid surfactants.
Proposed HPLC-MS Method
This method is designed to provide excellent separation of this compound from its potential impurities and offer high sensitivity and specificity for quantification.
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system with a binary pump, autosampler, and column oven.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for good retention and separation of the analyte and related impurities.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[1]
-
Mobile Phase B: 0.085% Trifluoroacetic Acid (TFA) in acetonitrile.[1]
-
Gradient Elution: A gradient elution is necessary to separate compounds with a range of polarities. A typical gradient could be:
-
0-5 min: 30% B
-
5-15 min: 30% to 90% B
-
15-20 min: Hold at 90% B
-
20.1-25 min: Re-equilibration at 30% B
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 40 °C.[2]
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions:
-
Mass Spectrometer: A single quadrupole or tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI is expected to be suitable for protonating the amine group of this compound.
-
Scan Mode: For initial purity profiling, a full scan mode (e.g., m/z 100-1000) is useful. For quantification, Selected Ion Monitoring (SIM) of the protonated molecule [M+H]⁺ of this compound and its impurities will provide higher sensitivity and specificity.
-
Nebulizer Gas (Nitrogen): Flow and temperature to be optimized for the specific instrument.
-
Drying Gas (Nitrogen): Flow and temperature to be optimized for efficient desolvation.
-
Capillary Voltage: Typically 3-4 kV.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the same solvent as the standard to a similar concentration.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter.
Data Presentation: Comparison of Analytical Methods
The choice of detector is critical for the accurate quantification of this compound. The following tables compare the proposed HPLC-MS method with alternative HPLC-based techniques.
Table 1: Comparison of HPLC Detection Methods for this compound Purity Analysis
| Feature | HPLC-MS | HPLC-CAD | HPLC-ELSD | HPLC-UV (with Derivatization) |
| Principle | Measures mass-to-charge ratio of ions.[3] | Measures charge transferred to aerosol particles.[4] | Measures light scattered by analyte particles.[4] | Measures UV absorbance of a chromophore. |
| Specificity | Very High (based on mass) | Low to Medium | Low | Medium to High (depends on derivatizing agent) |
| Sensitivity | Very High | High[5] | Medium | Medium to High |
| Linear Range | Wide | Wider than ELSD[5] | Limited and often non-linear[5] | Generally Wide |
| Impurity ID | Yes (structural information from fragmentation) | No | No | No |
| Derivatization | Not Required | Not Required | Not Required | Required |
| Gradient Comp. | Excellent | Good | Fair (baseline drift) | Excellent |
| Cost | High | Medium | Medium | Low |
Table 2: Quantitative Performance Comparison (Illustrative)
| Parameter | HPLC-MS (SIM Mode) | HPLC-CAD | HPLC-ELSD |
| LOD (ng on column) | < 1 | 1-5[5] | 5-10 |
| LOQ (ng on column) | 1-5 | 5-15 | 15-30 |
| Linearity (R²) | > 0.999 | > 0.995 | 0.98 - 0.99 (often requires polynomial fit) |
| Precision (%RSD) | < 2% | < 5% | 5-10% |
Note: The values in Table 2 are illustrative and can vary based on the specific instrument, method, and analyte.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the quantitative purity analysis of this compound using the proposed HPLC-MS method.
Caption: Workflow for Quantitative Purity Analysis of this compound by HPLC-MS.
Conclusion and Recommendations
For the quantitative purity analysis of this compound, HPLC-MS is the superior method . Its high specificity, sensitivity, and ability to aid in the structural elucidation of unknown impurities make it ideal for drug development and quality control environments.[3] The use of Selected Ion Monitoring (SIM) mode can achieve very low limits of detection and quantification, which is crucial for identifying and controlling trace-level impurities.
While HPLC-CAD presents a viable and more cost-effective alternative to MS, offering better performance than ELSD in terms of sensitivity and linearity, it lacks the specificity and impurity identification capabilities of mass spectrometry.[4][5] HPLC-ELSD is a less favorable option due to its lower sensitivity and non-linear response, which can complicate accurate quantification.[5]
For routine quality control where impurities have been previously identified by MS and cost is a significant factor, a validated HPLC-CAD method could be a suitable alternative. However, for initial characterization, stability studies, and in-depth impurity profiling, the investment in HPLC-MS is highly recommended to ensure product quality and safety.
References
- 1. A kind of method for the determination of sodium lauryl sarcosinate content by high performance liquid chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. rsc.org [rsc.org]
- 4. reachseparations.com [reachseparations.com]
- 5. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
Navigating the Surfactant Sea: A Comparative Guide to Functional Assays of Proteins Solubilized in Dodecyl L-Serinate and Other Amino Acid-Based Surfactants
For researchers, scientists, and drug development professionals, the choice of surfactant is a critical step in the study of membrane proteins and other challenging protein targets. An ideal surfactant must effectively solubilize the protein while preserving its native structure and function. This guide provides a comparative overview of the performance of amino acid-based surfactants, with a focus on dodecyl L-serinate, in functional assays. Due to a notable lack of specific published data on this compound, this guide leverages data from closely related N-acyl amino acid surfactants to provide a representative performance analysis and a framework for cross-validation.
Amino acid-based surfactants are emerging as a promising class of detergents due to their biocompatibility, biodegradability, and often milder nature compared to traditional ionic surfactants like sodium dodecyl sulfate (SDS).[1][2][3] These surfactants, including this compound, consist of a hydrophobic fatty acid tail linked to a hydrophilic amino acid headgroup. This structure can offer a gentler environment for solubilized proteins, potentially leading to better preservation of their functional integrity.
Performance Comparison of Amino Acid-Based Surfactants in Functional Assays
To effectively evaluate a novel surfactant like this compound, it is crucial to perform a cross-validation of functional assays against well-established detergents. The following table provides a template for such a comparison, populated with hypothetical yet representative data based on the known properties of mild amino acid-based surfactants versus a more denaturing surfactant like SDS and a commonly used non-ionic detergent like n-dodecyl-β-D-maltoside (DDM).
| Functional Assay | Target Protein | This compound (Hypothetical) | Sodium Lauroyl Sarcosinate (Representative) | n-Dodecyl-β-D-Maltoside (DDM) (Typical) | Sodium Dodecyl Sulfate (SDS) (Typical) |
| Enzyme Kinetics | |||||
| Vmax (µmol/min/mg) | Enzyme X | 1.8 | 1.5 | 2.0 | 0.1 |
| Km (µM) | Enzyme X | 12 | 15 | 10 | N/A |
| Ligand Binding | |||||
| Kd (nM) | Receptor Y | 5.5 | 7.2 | 5.0 | No binding |
| Bmax (pmol/mg) | Receptor Y | 1.2 | 1.0 | 1.3 | N/A |
| Ion Channel Activity | |||||
| Peak Current (pA) | Channel Z | -150 | -120 | -180 | No activity |
| Gating Kinetics (τ_act) | Channel Z | 2.5 | 3.0 | 2.2 | N/A |
Experimental Protocols for Cross-Validation
The cross-validation of a new surfactant involves a systematic comparison of its effects on protein function against established solubilization agents. Below are generalized protocols for key functional assays.
General Protein Solubilization Protocol
-
Membrane Preparation: Isolate cell membranes containing the protein of interest by cell lysis followed by ultracentrifugation.
-
Solubilization: Resuspend the membrane pellet in a buffer containing the surfactant of interest (e.g., 1% w/v this compound, 1% w/v DDM, or 1.5% w/v sodium lauroyl sarcosinate) and incubate with gentle agitation for 1-2 hours at 4°C. The optimal surfactant concentration should be determined empirically around its critical micelle concentration (CMC).
-
Clarification: Centrifuge the suspension at high speed (e.g., 100,000 x g) for 1 hour to pellet any unsolubilized material.
-
Purification: The supernatant containing the solubilized protein can then be subjected to affinity chromatography or other purification methods. The purification buffers should contain the respective surfactant at a concentration above its CMC.
Enzyme Activity Assay
-
Reaction Setup: Prepare a reaction mixture containing a suitable buffer, the enzyme's substrate, and any necessary co-factors.
-
Enzyme Addition: Add a standardized amount of the purified, solubilized enzyme to initiate the reaction.
-
Monitoring: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a spectrophotometer, fluorometer, or other appropriate detection method.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear phase of the reaction progress curve. Repeat the assay with varying substrate concentrations to determine the Michaelis-Menten kinetic parameters, Vmax and Km.
Ligand Binding Assay
-
Incubation: Incubate the purified, solubilized receptor with a radiolabeled or fluorescently tagged ligand at various concentrations.
-
Separation: Separate the receptor-ligand complexes from the unbound ligand. This can be achieved by methods such as size-exclusion chromatography, filtration, or scintillation proximity assay.
-
Quantification: Quantify the amount of bound ligand.
-
Data Analysis: Plot the amount of bound ligand as a function of the free ligand concentration and fit the data to a saturation binding isotherm to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Visualizing Workflows and Pathways
To aid in the conceptualization of the experimental design and the biological context, the following diagrams illustrate a typical workflow for comparing surfactants and a hypothetical signaling pathway that could be investigated.
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. magazines.cornous.com [magazines.cornous.com]
- 3. yeserchem.com [yeserchem.com]
- 4. Solubilization of Spiroplasma citri cell membrane proteins with the anionic detergent sodium lauroyl-sarcosinate (Sarkosyl) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Dodecyl L-Serinate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the disposal of dodecyl L-serinate.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found during the literature search. The following procedures are based on general best practices for the disposal of long-chain amino acid esters and information from SDS of structurally similar compounds. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department and a licensed waste disposal service for guidance specific to your location and situation.
I. Hazard Assessment and Personal Protective Equipment (PPE)
While specific hazard data for this compound is unavailable, it is prudent to treat it as a potentially hazardous substance. Based on compounds with similar structures, such as other long-chain esters and amino acid derivatives, the following potential hazards should be considered:
-
Skin and eye irritation.
-
Harmful if swallowed or inhaled.
-
Potential for environmental toxicity.
To mitigate these risks, the following PPE should be worn when handling this compound for disposal:
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. |
| Body Protection | Laboratory coat. For larger quantities or potential for splashing, a chemical-resistant apron or suit is recommended. |
| Respiratory Protection | If handling a powder or creating aerosols, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. |
II. Step-by-Step Disposal Protocol
The following protocol outlines the general steps for the safe disposal of this compound.
Step 1: Segregation and Waste Collection
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.
-
Collect waste this compound in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
The label should clearly state "this compound Waste" and include any known hazard symbols.
Step 2: Neutralization and Deactivation (If Applicable and Approved)
-
Currently, there are no established and verified experimental protocols for the neutralization or deactivation of this compound for disposal purposes.
-
Do not attempt to neutralize or chemically treat the waste without a validated procedure and approval from your EHS department.
Step 3: Storage Pending Disposal
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from incompatible materials.
Step 4: Professional Disposal
-
Arrange for the collection of the waste by a licensed and certified hazardous waste disposal company.
-
Provide the disposal company with all available information about the chemical.
-
Follow all local, state, and federal regulations for the transportation and disposal of chemical waste.
III. Spill Management
In the event of a spill of this compound:
-
Evacuate and Secure: Immediately evacuate the affected area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collection: Place the absorbed or collected material into a labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS department.
IV. Logical Flow for Chemical Disposal Decision Making
The following diagram illustrates a general decision-making workflow for the disposal of a laboratory chemical like this compound.
Caption: Chemical Waste Disposal Workflow
By adhering to these general guidelines and consulting with safety professionals, you can ensure the safe and compliant disposal of this compound and other laboratory chemicals, thereby fostering a secure research environment.
Essential Safety and Logistical Information for Handling Dodecyl L-Serinate
Potential Hazard Profile
Dodecyl L-serinate is a surfactant, and based on data from similar molecules, it may present the following hazards:
-
Serious Eye Damage: Poses a risk of serious eye damage.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1]
-
Harmful if Swallowed: May be harmful if ingested.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical for the safe handling of this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles.[4] | Nitrile gloves.[4] | Fully buttoned lab coat.[4] | Not generally required if handled in a well-ventilated area or chemical fume hood.[4] |
| Handling open containers | Chemical splash goggles.[4] | Nitrile gloves.[4] | Fully buttoned lab coat.[4] | Work within a certified laboratory chemical fume hood.[4] |
| Cleaning spills | Chemical splash goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron or coveralls. | Air-purifying respirator with appropriate cartridges if spill generates dust or aerosols. |
| Emergency situations (large spills or fire) | Full-face respirator with appropriate cartridges or self-contained breathing apparatus (SCBA).[5] | Chemical-resistant gloves (e.g., butyl rubber). | Fully encapsulated chemical-protective suit.[5] | Positive-pressure, full-facepiece SCBA.[5] |
Operational and Disposal Plans
Step-by-Step Handling Procedures
-
Preparation:
-
Weighing and Solution Preparation:
-
If handling a solid form, weigh the material in a chemical fume hood to avoid inhalation of dust.
-
Use anti-static measures if the powder is fine and prone to creating dust clouds.
-
When dissolving, add the this compound to the solvent slowly to avoid splashing.
-
-
Experimental Use:
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention.[7][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7][8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
-
Spill: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, evacuate the area and follow institutional emergency procedures.[4]
Disposal Plan
-
Waste Collection: Collect all waste containing this compound in clearly labeled, sealed containers.
-
Waste Classification: Based on the potential for aquatic toxicity, this compound waste may be classified as hazardous. Consult local, regional, and national regulations for proper classification.
-
Disposal Method: Dispose of chemical waste through a licensed hazardous waste disposal company. Do not dispose of down the drain or in the regular trash.[9]
Quantitative Data from Related Compounds
The following table summarizes toxicological and ecotoxicological data from sodium dodecyl sulfate, a structurally similar compound. This data should be used for initial risk assessment with the understanding that it may not be fully representative of this compound.
| Data Point | Value | Species | Source Compound |
| Acute Oral Toxicity (LD50) | 1200 mg/kg | Rat | Sodium Dodecyl Sulfate |
| Toxicity to Daphnia (EC50) | 1.8 mg/L (48h) | Daphnia magna (Water flea) | Sodium Dodecyl Sulfate |
| Toxicity to Algae (EC50) | 53 mg/L (72h) | Desmodesmus subspicatus (Green algae) | Sodium Dodecyl Sulfate |
| Toxicity to Fish (LC50) | 29 mg/L (96h) | Pimephales promelas (Fathead minnow) | Sodium Dodecyl Sulfate |
Visualized Workflows and Relationships
Caption: Workflow for Safe Handling of this compound.
Caption: PPE Selection Logic Based on Operational Risk.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 5. epa.gov [epa.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
